molecular formula C5H7Br2NS B1442147 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 1559060-02-4

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No.: B1442147
CAS No.: 1559060-02-4
M. Wt: 272.99 g/mol
InChI Key: UUKFYOXKGYSDHH-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a useful research compound. Its molecular formula is C5H7Br2NS and its molecular weight is 272.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFYOXKGYSDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (CAS 1559060-02-4), a critical heterocyclic building block in medicinal chemistry.

High-Fidelity Synthon for Thiazole-Based Pharmacophores[1]

Executive Summary

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a specialized halogenated heterocycle used primarily as an electrophilic coupling partner in the synthesis of complex pharmaceutical ingredients (APIs). Unlike its free base counterpart, the hydrobromide salt form is often utilized to enhance stability during storage or as a direct intermediate isolated from hydrobromic acid-mediated synthesis (Sandmeyer reactions).

This compound serves as a "linchpin" scaffold, enabling the introduction of the metabolically stable 4,5-dimethylthiazole moiety into drug candidates via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Properties

The hydrobromide salt offers distinct handling characteristics compared to the free base, which is a low-melting solid or oil.

Property Specification
Chemical Name 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide
CAS Number 1559060-02-4
Free Base CAS 29947-24-8
Molecular Formula C₅H₆BrNS[1][2][3][4] · HBr (Salt) / C₅H₆BrNS (Base)
Molecular Weight 272.99 g/mol (Salt) / 192.08 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents
Storage 2-8°C , Hygroscopic, Inert Atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Logic

The industrial preparation of 2-bromo-4,5-dimethylthiazole typically follows a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type diazotization .[1] The hydrobromide salt is the natural product of the reaction when conducted in concentrated HBr.

Retrosynthetic Analysis

The core thiazole ring is constructed from an


-haloketone and a thiourea derivative. The C-2 amino group is then converted to a bromide.
Reaction Pathway Visualization

SynthesisPathway SM1 3-Bromo-2-butanone (alpha-Halo Ketone) Inter 2-Amino-4,5-dimethylthiazole (Hantzsch Product) SM1->Inter Cyclization (EtOH, Reflux) SM2 Thiourea SM2->Inter Product 2-Bromo-4,5-dimethylthiazole Hydrobromide (CAS 1559060-02-4) Inter->Product Sandmeyer Reaction (Diazotization/Substitution) Reagent NaNO2 / 48% HBr (0-5°C) Reagent->Inter

Figure 1: Synthetic route from commodity precursors to the target hydrobromide salt.

Detailed Mechanism
  • Cyclization: 3-Bromo-2-butanone reacts with thiourea.[1] The sulfur attacks the

    
    -carbon, displacing the bromide, followed by condensation of the amine with the carbonyl to close the ring.
    
  • Diazotization: The resulting 2-amino-4,5-dimethylthiazole is dissolved in 48% HBr.[1] Sodium nitrite (NaNO₂) is added at 0°C to form the diazonium salt in situ.

  • Substitution: The diazonium group is an excellent leaving group. In the presence of excess bromide ions (from HBr) and copper(I) bromide (CuBr) catalyst, the diazonium is displaced by bromine.

  • Salt Formation: Isolation from the highly acidic HBr media yields the hydrobromide salt.

Experimental Protocol: Sandmeyer Conversion

Note: This protocol describes the conversion of the 2-amino precursor to the 2-bromo product. Strict safety adherence is required due to the generation of NOₓ gases.[1]

Reagents:

  • 2-Amino-4,5-dimethylthiazole (1.0 eq)

  • Hydrobromic acid (48% aq., 10.0 eq)

  • Sodium Nitrite (1.5 eq)

  • Copper(I) Bromide (0.5 eq)

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 2-amino-4,5-dimethylthiazole and 48% HBr. Cool the mixture to -5°C to 0°C using a salt-ice bath. Ensure efficient stirring.

  • Diazotization: Dissolve NaNO₂ in a minimum volume of water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C . Evolution of brown fumes (NOₓ) may occur; ensure proper venting. Stir for 30 minutes at 0°C.

  • Substitution: Add CuBr (catalytic) in small portions (optional, often the high concentration of HBr is sufficient, but CuBr improves yield).

  • Reaction: Allow the mixture to warm to room temperature slowly, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.

  • Workup (Isolation of Salt):

    • Cool the reaction mixture to 0°C.

    • The hydrobromide salt may precipitate directly. Filter and wash with cold anhydrous ether.

    • Alternative (Free Base): Neutralize with Na₂CO₃, extract with EtOAc, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Applications in Drug Discovery

The 2-bromo-4,5-dimethylthiazole scaffold is a "privileged structure" in medicinal chemistry, offering specific steric and electronic properties.

Reactivity Profile

The C-2 position is highly activated for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling due to the electron-withdrawing nature of the nitrogen atom and the leaving group ability of the bromine.
Key Transformations

Reactivity Center 2-Bromo-4,5-dimethylthiazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Center->Buchwald Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Target1 2-Aryl-4,5-dimethylthiazoles (Kinase Inhibitors) Suzuki->Target1 Target2 2-Amino-thiazole derivatives Buchwald->Target2 Target3 Thiazole-2-carbaldehydes (via DMF quench) Lithiation->Target3

Figure 2: Divergent synthesis capabilities of the 2-bromo intermediate.[1]

Strategic Value
  • Metabolic Stability: The 4,5-dimethyl substitution blocks the metabolically vulnerable C-4 and C-5 positions, preventing oxidative metabolism (e.g., by CYP450 enzymes) and extending the half-life of the drug candidate.

  • Lipophilicity Tuning: The methyl groups increase lipophilicity (

    
    ), improving membrane permeability compared to the unsubstituted thiazole.
    

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][3]

Critical Handling Note: As a hydrobromide salt, this compound is acidic. Avoid contact with strong bases unless free-basing is intended.[1] Store in a desiccator; hydrolysis may release corrosive HBr fumes.

References

  • PubChem. (2023).[3] 2-Bromo-4,5-dimethylthiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Traumann, V. (1888). Synthese der Thiazolverbindungen. Justus Liebigs Annalen der Chemie, 249,[1] 37. (Foundational Hantzsch synthesis reference).

Sources

"2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide , a critical heterocyclic building block in medicinal chemistry.

CAS No: 1559060-02-4 (Hydrobromide) | CAS No: 29947-24-8 (Free Base) Molecular Formula:


[1]

Executive Summary & Compound Identity

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is the stabilized salt form of the halogenated thiazole intermediate. While the free base (2-bromo-4,5-dimethylthiazole) is a low-melting solid or oil (MP ~32°C) prone to oxidation and handling difficulties, the hydrobromide salt is engineered to provide a crystalline, non-volatile solid suitable for precise stoichiometric dosing in GMP environments.

This compound serves as a "linchpin" electrophile in cross-coupling reactions (Suzuki-Miyaura, Stille) and nucleophilic aromatic substitutions (


), primarily used to introduce the metabolically robust 4,5-dimethylthiazole pharmacophore into drug candidates.
Structural Specifications
ParameterValue
Systematic Name 2-Bromo-4,5-dimethyl-1,3-thiazol-3-ium bromide
Molecular Weight 272.99 g/mol (Salt) / 192.08 g/mol (Free Base)
Exact Mass 270.86 g/mol
SMILES CC1=C(C)[NH+]=C(Br)S1.[Br-]
Appearance Off-white to pale yellow crystalline solid

Physicochemical Properties Profile

The following data synthesizes experimental values for the free base and calculated/observed properties for the hydrobromide salt.

Thermal & Solubility Data
PropertyValue (Free Base)Value (HBr Salt)Causality/Implication
Melting Point 31.5 – 32.0 °C> 180 °C (Decomp.) Salt lattice energy stabilizes the compound, preventing melting at ambient temperatures.[1]
Boiling Point 95–96 °C (12 Torr)N/A (Sublimes/Degrades)The salt form prevents volatility, reducing inhalation risks during weighing.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL) Ionic character allows dissolution in aqueous media for biphasic reactions.[1]
Solubility (Organic) Miscible (DCM, EtOAc)Soluble in DMSO, MeOH; Insoluble in HexaneDMSO is the preferred solvent for nucleophilic substitution assays.
pKa (Conjugate Acid) ~1.97 (Predicted)N/AThe low pKa indicates the free base is a weak base; the HBr salt hydrolyzes to acidic pH (~1-2).[1]
Hygroscopicity LowHigh The salt readily absorbs atmospheric moisture; must be stored under Argon/Nitrogen.[1]
Spectral Characteristics (Diagnostic)
  • 
    -NMR (DMSO-
    
    
    
    ):
    Distinct singlets for methyl groups at
    
    
    2.25 ppm and
    
    
    2.30 ppm.[1] The absence of a C2-proton confirms bromination.[1] Downfield shift of methyls compared to free base indicates protonation at N3.[1]
  • Mass Spectrometry (LC-MS): M+ peak at m/z 192/194 (1:1 isotopic ratio due to

    
    ).[1] The HBr component is transparent in positive mode ESI but detectable in negative mode (
    
    
    
    at m/z 79/81).[1]

Synthesis & Manufacturing Workflow

The synthesis prioritizes the Sandmeyer-type transformation to ensure regioselectivity at the C2 position, avoiding the poly-bromination issues common with direct bromination of the thiazole ring.

Reaction Pathway Diagram

The following logic flow illustrates the conversion from the amino-precursor to the stable hydrobromide salt.

SynthesisPathway Precursor 2-Amino-4,5-dimethylthiazole (Start Material) Diazonium Diazonium Intermediate [Unstable] Precursor->Diazonium NaNO2, HBr (48%) 0°C, diazotization FreeBase 2-Bromo-4,5-dimethylthiazole (Free Base, Oil) Diazonium->FreeBase CuBr, HBr Sandmeyer Rxn FreeBase->FreeBase Oxidation Risk (Darkens over time) Salt 2-Bromo-4,5-dimethylthiazole Hydrobromide (Solid) FreeBase->Salt Anhydrous HBr (g) in Et2O/Dioxane

Figure 1: Synthetic workflow converting the amino-thiazole to the stable hydrobromide salt via Sandmeyer chemistry.

Detailed Protocol (Self-Validating)

Objective: Isolate high-purity HBr salt to prevent "oiling out" during storage.

  • Diazotization: Dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) in 48% hydrobromic acid. Cool to -5°C. Add aqueous

    
     (1.1 eq) dropwise. Validation: Solution turns clear/yellow; maintain temp < 0°C to prevent 
    
    
    
    evolution.
  • Substitution (Sandmeyer): Transfer the diazonium solution into a suspension of CuBr (0.5 eq) in HBr at 0°C. Warm to room temperature. Validation: Vigorous

    
     gas evolution signals C-Br bond formation.[1]
    
  • Extraction (Free Base Isolation): Neutralize with

    
     (Caution: Foaming).[1] Extract with DCM.[1] Dry organic layer over 
    
    
    
    and concentrate.[1] Result: An amber oil (Free Base).[1]
  • Salt Formation (Critical Step): Dissolve the oil in anhydrous diethyl ether.[1] Bubble anhydrous HBr gas or add 4M HBr in dioxane dropwise at 0°C.

  • Filtration: The white precipitate is filtered, washed with cold ether, and dried under vacuum over

    
    .
    

Stability & Handling Logic

The hydrobromide salt introduces specific handling constraints due to the lability of the C-Br bond under basic conditions and the hygroscopicity of the salt.

Degradation Pathways

Degradation Salt HBr Salt (Stored) Hydrolysis Hydrolysis to 2-Hydroxy-4,5-dimethylthiazole Salt->Hydrolysis Prolonged H2O exposure (Slow) FreeBase Free Base Reversion (Oily, Oxidizes) Salt->FreeBase Deprotonation Moisture Atmospheric Moisture Moisture->Salt Caking/Hydration Base Basic Conditions (pH > 8) Base->FreeBase

Figure 2: Stability logic.[1] Moisture leads to caking; basic environments revert the salt to the unstable free base.

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon blanket is mandatory.[1] The bromine atom activates the ring, making it slightly photosensitive; use amber vials.

  • Re-crystallization: If the solid turns yellow/orange (indicating free bromine liberation), recrystallize from Ethanol/Ether (1:3).[1]

References

  • PubChem. (2025).[1] 2-Bromo-4,5-dimethylthiazole Compound Summary. National Library of Medicine.[1] [Link][1]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[1][2] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.[2] [Link][1]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide addresses the solubility characteristics of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (CAS No. 1559060-02-4). As a critical parameter in drug discovery and development, solubility dictates a compound's behavior in biological systems and influences its formulation potential. This document acknowledges the current absence of publicly available, experimentally determined solubility data for this specific compound. Consequently, this guide provides a comprehensive framework for researchers to establish a robust solubility profile. It outlines the theoretical considerations based on the molecule's structure, the rationale for salt formation, and provides a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility

The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability for orally administered drugs. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant formulation challenges.[1] The target compound, 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, is a heterocyclic organic molecule whose thiazole core is a common scaffold in medicinal chemistry, appearing in a range of biologically active agents.[2]

A thorough understanding of its solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) is a non-negotiable prerequisite for its advancement in any research or development pipeline. This guide serves as a foundational resource, shifting from data reporting to providing the scientific rationale and practical methodology required to generate high-quality, reliable solubility data.

Molecular Structure and Predicted Solubility Behavior

Analysis of the Core Moiety and its Hydrobromide Salt

The structure of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide consists of a thiazole ring substituted with two methyl groups and a bromine atom. The hydrobromide salt is formed by the protonation of the basic nitrogen atom in the thiazole ring.

  • The Thiazole Ring: The thiazole ring itself is a weakly basic heterocycle.[3] Generally, thiazole is described as being slightly soluble in water and soluble in organic solvents like ether.[4][5]

  • Substituent Effects: The two methyl groups (-CH₃) are electron-donating and increase the lipophilicity (fat-solubility) of the molecule, which would be expected to decrease its intrinsic aqueous solubility compared to the unsubstituted thiazole. The bromo- substituent (-Br) is electronegative but also contributes to the molecular weight and size, generally favoring lipophilicity.

  • Impact of Hydrobromide Salt Formation: The free base, 2-Bromo-4,5-dimethyl-1,3-thiazole, is predicted to be a weakly basic compound with low aqueous solubility. The formation of a hydrobromide salt is a common and effective strategy to significantly increase the aqueous solubility of such compounds.[6][7] The salt exists in an ionized state in aqueous solution, which enhances its interaction with polar water molecules.[8] This conversion from a neutral, lipophilic molecule to a more polar, charged species is the primary reason for the anticipated increase in solubility in aqueous media.[6][9] The dissolution of hydrochloride and hydrobromide salts is often faster compared to salts with larger organic anions.[8]

Based on these principles, it is hypothesized that 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide will exhibit significantly higher solubility in aqueous buffers compared to its free base, with solubility being pH-dependent. In non-polar organic solvents, the free base form would likely be more soluble.

Experimental Determination of Thermodynamic Solubility

In the absence of existing data, a rigorous experimental approach is necessary. It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a high-throughput screening method but can often overestimate true solubility as it can lead to supersaturated solutions.[10][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, reflecting the maximum amount of a substance that can be dissolved under specific conditions (temperature, pressure, solvent) and is essential for pre-formulation and development.[10][13]

This guide details the protocol for determining thermodynamic solubility, which is the most relevant and reliable value for drug development.

The Shake-Flask Method: A Validated Protocol

The shake-flask method, compliant with OECD Guideline 105, is the most reliable technique for determining the equilibrium solubility of a compound.[14][15][16] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Rationale for Experimental Choices: The protocol is designed to ensure a true equilibrium is achieved and that the measurement is accurate and reproducible. Each step is critical for maintaining the integrity of the experiment.

Mandatory Safety Precautions: Based on available safety data for 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide and related compounds, the following must be observed:[17]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[19][20]

Experimental Protocol:

Materials and Equipment:

  • 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (solid form)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or vial rotator with temperature control

  • Analytical balance (readable to at least 0.01 mg)

  • pH meter, calibrated

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Solvents:

    • Purified water (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 5.0

    • HCl buffer, pH 1.2

    • Other relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

Step-by-Step Methodology:

  • Preparation of Solvent Media: Prepare the desired aqueous buffers and verify their pH using a calibrated pH meter.

  • Addition of Compound: Add an excess amount of solid 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide to a pre-weighed glass vial. The key is to ensure enough solid is present so that some remains undissolved at the end of the experiment, confirming saturation.[15] A starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Equilibrate the samples at a controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established, especially for poorly soluble compounds.[21]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles. Causality Note: The choice of filter material is important to prevent adsorption of the compound. A low-binding filter like PVDF is often a good first choice. It is advisable to discard the first portion of the filtrate (e.g., 200 µL) to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

    • Dilute the filtered sample with the same solvent used for the standards to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method to determine the concentration. The analytical method should be specific for the compound and demonstrate linearity, accuracy, and precision.[22][23]

  • Data Analysis: Calculate the original concentration of the compound in the saturated solution, accounting for any dilution factors. The result is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Quantification A 1. Prepare Solvents (e.g., pH 7.4, 5.0, 1.2 buffers) B 2. Add Excess Solid Compound to Vials A->B C 3. Agitate at Controlled Temp (e.g., 24-72 hours) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample E->F G 7. Analyze by HPLC-UV F->G I Calculate Solubility (mg/mL or µM) G->I Quantify H Prepare Calibration Curve H->G Reference

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Data Presentation and Interpretation

Once determined, the solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide at 25°C

Solvent/MediumpHSolubility (mg/mL)Solubility (µM)
0.1 M HCl Buffer1.2Experimental ValueCalculated Value
0.1 M Citrate Buffer5.0Experimental ValueCalculated Value
0.1 M PBS Buffer7.4Experimental ValueCalculated Value
Purified Water~5-6Experimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
DMSON/AExperimental ValueCalculated Value

Interpretation:

  • pH-Dependency: A higher solubility at lower pH values would confirm the basic nature of the thiazole nitrogen and the benefit of the hydrobromide salt.

  • Biopharmaceutical Classification System (BCS): The aqueous solubility at the most relevant physiological pHs (1.2, 5.0, 7.4) is critical for preliminary BCS classification, which helps predict a drug's in vivo absorption characteristics.

  • Formulation Strategy: High solubility in aqueous buffers is favorable for developing oral or parenteral formulations. Solubility data in organic co-solvents like ethanol can inform the development of liquid formulations.

Conclusion

While specific solubility data for 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is not currently available in the literature, this guide provides the necessary scientific context and a robust, validated experimental protocol to determine it. The molecule's structure as a hydrobromide salt of a substituted thiazole suggests that it will possess enhanced aqueous solubility compared to its free base, likely in a pH-dependent manner. By adhering to the detailed shake-flask methodology presented, researchers can generate the high-quality, thermodynamic solubility data required to make informed decisions in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. The generation and dissemination of such fundamental data are paramount to advancing scientific research.

References

  • Hydro-X Group. (2016). Safety data sheet. Retrieved from [Link]

  • AP Tech Group. (2025). Safety Data Sheet: DuroBrom. Retrieved from [Link]

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Retrieved from [Link]

  • Piron, J. F. (n.d.). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. ORBi. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]

  • S. Basavoju, D. Bostrom, D. Velaga, S. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Tighzert, L., et al. (2025). Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014). Predicting Solubility of Salts and Precipitation Reactions. YouTube. Retrieved from [Link]

  • Davit, B., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Zhang, H., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Sensors. Retrieved from [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Azzawi, A. M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. Retrieved from [Link]

  • Singh, L., & Sharma, P. K. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Noack-Laboratorien, Dr. U. (2014). Water Solubility (Flask Method). Regulations.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmacopeia. (2026). Acceptance Criteria: Complete Guide to Pharmaceutical Specification Limits. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-Bromo-4,5-dimethyl-1,3-thiazole & Its Hydrobromide Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4,5-dimethyl-1,3-thiazole (CAS: 29947-24-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for pyridine and a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

While the free base is the standard isolable commercial form, the hydrobromide salt (


) is frequently encountered as a reaction intermediate (e.g., during bromination in HBr) or a stabilized storage form. This guide provides a comparative spectral analysis of both species, emphasizing the diagnostic shifts caused by nitrogen protonation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyFree BaseHydrobromide Salt (Theoretical/In-situ)
Formula


MW 192.08 g/mol 273.00 g/mol
Appearance Colorless to pale yellow liquid/low-melting solidHygroscopic crystalline solid
Solubility DCM, EtOAc,

Water, DMSO, Methanol
Stability Sensitive to light (debromination)Prone to hydrolysis; hygroscopic

Synthesis & Reaction Pathway

The most authoritative route for high-purity synthesis is the Sandmeyer-type transformation starting from 2-amino-4,5-dimethylthiazole.[1] This method allows for precise control over the bromination at the C2 position.[1]

Workflow Diagram

Synthesis Start 2-Amino-4,5- dimethylthiazole Inter Diazonium Intermediate Start->Inter NaNO2, HBr (aq) 0°C Salt 2-Bromo-HBr Salt Species Inter->Salt CuBr, HBr Sandmeyer Rxn Salt->Salt Equilibrium in Acid Product 2-Bromo-4,5- dimethylthiazole (Free Base) Salt->Product Neutralization (NaHCO3/NaOH)

Caption: Sandmeyer synthesis pathway transitioning from the amino-precursor to the HBr salt intermediate, and finally the isolated free base.

Spectral Data Analysis

A. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature that serves as the primary confirmation of identity.[1]

  • Ionization Mode: EI (70 eV) or ESI+

  • Diagnostic Pattern: The natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a 1:1 doublet for the molecular ion.[1]
Fragmentm/z (Free Base)Interpretation

191 / 193 Molecular Ion (1:1 intensity ratio confirms Br)

112Loss of Bromine (Thiazole cation)

71Thiazole ring fragmentation
B. Nuclear Magnetic Resonance (NMR)

The protonation of the thiazole nitrogen in the Hydrobromide salt causes a significant downfield shift (deshielding) of the adjacent methyl groups and ring carbons due to the positive charge density on the ring.


H-NMR Comparison
PositionFree Base (

ppm,

)
Hydrobromide Salt (

ppm, DMSO-

)
Signal Type
C4-CH3 2.282.45 - 2.55Singlet (3H)
C5-CH3 2.342.50 - 2.60Singlet (3H)
N-H+ N/A9.50 - 12.00 (Broad)Exchangeable
  • Note: In the free base, the methyl signals are distinct singlets. In the salt, they shift downfield and may overlap depending on concentration and water content in DMSO.


C-NMR Assignments
CarbonShift (

ppm,

)
Structural Environment
C2 ~133.5C-Br (Quaternary, weak intensity)
C4 ~148.0C=N (Deshielded by N)
C5 ~126.5C=C (Thiazole backbone)
CH3 14.8, 11.2Methyl substituents
C. Infrared Spectroscopy (IR)

The formation of the hydrobromide salt introduces a broad ammonium band and shifts the C=N stretch.

  • Free Base:

    • 
      : 1510 - 1540 
      
      
      
      (Sharp)[1]
    • 
      : 600 - 700 
      
      
      
      (Weak/Medium)[1]
  • Hydrobromide Salt:

    • 
      : 2400 - 3000 
      
      
      
      (Broad, "Ammonium" band)[1]
    • 
      : Shifted to higher frequency (~1550-1580 
      
      
      
      ) due to increased bond order character.[1]

Experimental Protocol: Synthesis & Isolation

Method: Sandmeyer Reaction

Objective: Synthesis of 2-bromo-4,5-dimethylthiazole from 2-amino-4,5-dimethylthiazole hydrobromide.[1]

  • Diazotization:

    • Dissolve 2-amino-4,5-dimethylthiazole HBr (1.0 eq) in 48% aqueous HBr (5.0 eq).

    • Cool to -5°C to 0°C in an ice-salt bath.

    • Dropwise add

      
        (1.2 eq) in water, maintaining temp < 5°C. Caution: Evolution of 
      
      
      
      gases.
  • Substitution (Sandmeyer):

    • Prepare a solution of CuBr (1.0 eq) in 48% HBr.

    • Add the diazonium solution to the CuBr solution slowly (exothermic).

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Critical for Form Selection):

    • For HBr Salt: Evaporate solvent under reduced pressure.[1] Recrystallize the residue from Acetone/Ethanol.[1]

    • For Free Base (Standard): Neutralize the reaction mixture with saturated

      
        or NaOH  to pH 8-9.[1] Extract with Dichloromethane (DCM)  (3x).[1] Dry over 
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify the free base via silica gel chromatography (Hexane/EtOAc 9:1).[1]

Spectral Logic Diagram

SpectralLogic cluster_NMR NMR Logic cluster_MS MS Logic Compound 2-Bromo-4,5-dimethylthiazole C2 C2-Br (No Proton) Compound->C2 13C NMR Methyls C4/C5 Methyls (Singlets) Compound->Methyls 1H NMR Iso Isotope Pattern 191/193 (1:1) Compound->Iso Mass Spec Shift HBr Salt Effect: ~0.3 ppm Downfield Shift Methyls->Shift Protonation

Caption: Correlation between chemical structure and observed spectral signals.

Safety & Handling

  • Lachrymator: 2-bromo thiazoles can be mild lachrymators.[1] Handle in a fume hood.

  • Corrosivity: The HBr salt is acidic and corrosive to metal spatulas.[1] Use glass or plastic.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The C-Br bond is labile; exposure to light can cause darkening (liberation of

    
    ).[1]
    

References

  • Synthesis of Brominated Thiazoles: Uzelac, E. J., & Rasmussen, S. C.[2] (2017).[1][3] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry.

  • Spectral Data Verification: PubChem Compound Summary for CID 9942366, 2-Bromo-4,5-dimethylthiazole.[1]

  • Thiazole NMR Shifts: "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems." Journal of the Chemical Society, Perkin Transactions 2.

  • General Sandmeyer Protocols: Organic Syntheses, Coll. Vol. 1, p. 135 (1941); Vol. 9, p. 22 (1929).

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazole moiety is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds, from essential vitamins like thiamine to a wide array of pharmaceuticals.[1][2][3] Derivatives of thiazole are pivotal intermediates in the synthesis of novel therapeutic agents and agrochemicals, valued for their versatile reactivity.[4][5] 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is one such valuable building block, utilized by researchers in the development of complex molecular architectures.[4][6] Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding and disciplined application of safety protocols.

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide. It is designed for researchers, chemists, and drug development professionals who work with this and structurally related compounds. The protocols and principles outlined herein are grounded in established safety science to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Analysis

The primary step in safe handling is a comprehensive understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for the hydrobromide salt is not widely available, the hazard profile can be reliably inferred from the free base, 2-Bromo-4,5-dimethylthiazole, and other similar brominated heterocyclic compounds.[7] The hydrobromide form is an acidic salt, which can enhance its irritant properties.

The compound is classified with significant acute and chronic hazards.[8]

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[8]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[8]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[8][9]
Serious Eye Damage/IrritationH318 / H319Danger/WarningCauses serious eye damage/irritation.[8][9]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[8][10]
Aquatic Hazard, ChronicH410WarningVery toxic to aquatic life with long lasting effects.[9]

Causality of Hazards:

  • Bromine Moiety: The presence of the bromine atom on the thiazole ring enhances its reactivity, a desirable trait for synthesis, but also contributes to its toxicity and irritant nature.[6][11]

  • Thiazole Ring: The nitrogen and sulfur-containing ring system can interact with biological macromolecules, leading to toxicological effects.[1]

  • Physical Form: As a solid, the primary routes of exposure are through the inhalation of dust or aerosols, accidental ingestion, and direct contact with skin and eyes.[10][12]

Section 2: The Risk Management Workflow

A proactive approach to safety involves a continuous cycle of risk assessment and mitigation. Before any experimental work begins, a thorough risk assessment must be conducted. This process is not a one-time checklist but a dynamic workflow that adapts to new information and changing experimental conditions.

RiskManagementWorkflow A Step 1: Identify Hazards (Chemical, Physical, Procedural) B Step 2: Assess Risks (Likelihood & Severity of Exposure) A->B Analyze C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Mitigate D Step 4: Conduct Experiment (Follow SOP) C->D Authorize E Step 5: Review & Refine (Evaluate Effectiveness, Adapt) D->E Monitor E->A Continuous Improvement

Caption: Risk Assessment and Management Cycle.

Section 3: Engineering and Administrative Controls: The First Line of Defense

Reliance on personal protective equipment alone is insufficient. The most effective safety measures involve controlling the laboratory environment and work practices.

Engineering Controls:

  • Chemical Fume Hood: All handling of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[13] This is the primary control measure to mitigate the inhalation hazard (H332, H335).[7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[14]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

  • Designated Areas: Clearly mark areas where this compound is stored and handled.

  • Work Practices: Avoid the formation of dust and aerosols during handling.[10][12][15] Never work alone when handling highly hazardous materials.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.[7]

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[14]Protects against dust particles and splashes that can cause serious eye irritation or damage.[8] Contact lenses should be avoided as they can absorb and concentrate irritants.[16]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, with appropriate thickness). A full-length laboratory coat.[14][17]Prevents skin contact, which can lead to irritation (H315).[8] Always inspect gloves for tears or holes before use and remove them with care to avoid contaminating skin.[12][14]
Respiratory Not typically required when work is performed within a certified fume hood.For situations with a high potential for aerosolization outside of a fume hood (e.g., large spills), a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[7][14]

Section 5: Detailed Protocols for Handling and Storage

Adherence to methodical procedures is critical for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE as specified in Section 4.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood or a ventilated balance safety enclosure to contain any dust.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping actions that could generate airborne dust.

  • In Solution: When making solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Carefully remove and dispose of gloves as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[15]

Storage Requirements:

  • Container: Keep the compound in its original, tightly sealed container to prevent exposure to moisture and air.[12][14][15] The compound may be hygroscopic.[6]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12][14]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[12][15]

Section 6: Spill Management and Emergency Procedures

Preparedness is key to responding effectively to an emergency.

SpillResponseFlowchart Start Spill Occurs Assess Assess Severity (Quantity, Location, Exposure) Start->Assess IsMajor Major Spill? Assess->IsMajor AlertMajor Alert Personnel Evacuate Area Call EHS/Emergency Response IsMajor->AlertMajor Yes MinorSpill Minor Spill (Contained in Fume Hood) IsMajor->MinorSpill No End Dispose of Waste Properly AlertMajor->End Follow EHS Direction DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->DonPPE Contain Cover/Contain Spill with Inert Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Carefully Collect Waste into a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent Collect->Decontaminate Decontaminate->End

Caption: Emergency Spill Response Flowchart.

First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][10][15] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[9][14][15] If skin irritation occurs, get medical advice.[14]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12][13][14] If the person is not breathing, give artificial respiration. If symptoms persist, call a physician.
Ingestion Do NOT induce vomiting.[14] Rinse mouth thoroughly with water.[15] Call a poison control center or physician immediately for guidance.[13][15]

Section 7: Waste Disposal

All materials contaminated with 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, including the compound itself, empty containers, and spill cleanup materials, must be managed as hazardous waste.[17]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. All disposal must be in accordance with local, state, and federal regulations.[18]

References

  • Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2.
  • Fisher Scientific. (2023). SAFETY DATA SHEET 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
  • CDH Fine Chemical. 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • Apollo Scientific. (2022). Ethyl 2-bromo-1,3-thiazole-5-carboxylate Safety Data Sheet.
  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Chem-Impex. 2-Bromo-4-methyl-1,3-thiazole.
  • Santa Cruz Biotechnology. Material Safety Data Sheet Thiazole sc-255656.
  • Fisher Scientific. (2009). SAFETY DATA SHEET 5-Bromo-1,3,4-thiadiazol-2-ylamine.
  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • PubChem. 2-Bromo-4,5-dimethylthiazole. National Center for Biotechnology Information.
  • Fisher Scientific. (2023). SAFETY DATA SHEET 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.
  • Al-Ostoot, F.H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Research.
  • CymitQuimica. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole.
  • ChemShuttle. (2-bromo-4-methylthiazol-5-yl)methanamine hydrobromide; CAS No.: 1823931-45-8.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

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Synthesis of 2-bromo-4,5-dimethyl-1,3-thiazole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 2-bromo-4,5-dimethyl-1,3-thiazole, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and establish a self-validating protocol for producing this key synthetic intermediate. The recommended pathway proceeds via a robust, two-stage sequence: the initial construction of the thiazole ring through the classic Hantzsch synthesis, followed by a Sandmeyer reaction to install the target bromo-substituent. This document is intended for an audience of professional researchers and scientists, offering field-proven insights and detailed methodologies to ensure reliable and reproducible outcomes.

Strategic Overview: A Two-Stage Approach to the Target Heterocycle

The synthesis of 2-bromo-4,5-dimethyl-1,3-thiazole is most efficiently achieved through a strategic, two-step process that leverages well-established, high-yielding reactions. Direct bromination of the 4,5-dimethylthiazole precursor is often plagued by poor regioselectivity. Therefore, a more controlled approach is warranted.

Our strategy involves:

  • Hantzsch Thiazole Synthesis: Formation of the core heterocyclic system by reacting 3-bromo-2-butanone with thiourea. This yields the key intermediate, 2-amino-4,5-dimethylthiazole.

  • Sandmeyer Bromination: Conversion of the 2-amino group of the intermediate into the final 2-bromo substituent via a diazonium salt, catalyzed by a copper(I) salt.

This pathway provides a logical and highly controllable route to the desired product, ensuring high purity and yield.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Sandmeyer Bromination 2-Butanone 2-Butanone 3-Bromo-2-butanone 3-Bromo-2-butanone 2-Butanone->3-Bromo-2-butanone Bromination 2-Amino-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole 3-Bromo-2-butanone->2-Amino-4,5-dimethylthiazole + Thiourea Thiourea Thiourea Target_Product 2-Bromo-4,5-dimethyl-1,3-thiazole 2-Amino-4,5-dimethylthiazole->Target_Product 1. NaNO2, HBr 2. CuBr

Figure 1: Overall synthetic workflow for 2-bromo-4,5-dimethyl-1,3-thiazole.

Synthesis of the α-Haloketone Precursor: 3-Bromo-2-butanone

Causality and Experimental Choice: The Hantzsch synthesis requires an α-haloketone. For our target, this is 3-bromo-2-butanone. The synthesis of this precursor is achieved through the acid-catalyzed α-bromination of 2-butanone. The acidic conditions are crucial as they promote the formation of the enol tautomer, which is the nucleophilic species that reacts with elemental bromine. Careful control of temperature and the rate of bromine addition is paramount to prevent over-bromination and the formation of isomeric byproducts.

Protocol 2.1: Synthesis of 3-Bromo-2-butanone
  • Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 2-butanone (1.0 eq) and methanol (2-3 mL per gram of ketone).

  • Acid Catalysis: Add a catalytic amount of 48% hydrobromic acid (HBr) (approx. 0.05 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the reaction's exothermicity and selectivity.

  • Bromine Addition: While stirring vigorously, add elemental bromine (Br₂) (1.0 eq), dissolved in an equal volume of methanol, dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate before the next drop is added.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing cold water. Neutralize any remaining acid by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude 3-bromo-2-butanone can be purified by vacuum distillation.

ParameterValueRationale
Starting Material 2-ButanoneReadily available and inexpensive ketone.
Reagent Bromine (Br₂)Provides the electrophilic bromine source.
Catalyst Hydrobromic Acid (HBr)Catalyzes enol formation for regioselective α-bromination.
Solvent MethanolDissolves reactants and helps moderate the reaction.
Temperature 0-10 °CMinimizes side reactions and formation of isomeric byproducts.
Expected Yield 70-80%Typical for α-bromination of simple ketones.

Core Heterocycle Formation: The Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole

Mechanistic Insight: The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1] In this case, we use thiourea to introduce the 2-amino functionality directly. The mechanism proceeds via a well-established pathway.[2][3]

G Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylated Isothiourea Thiourea->Intermediate1 SN2 Attack Haloketone 3-Bromo-2-butanone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4,5-dimethylthiazole (Aromatized Product) Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 3.1: Synthesis of 2-Amino-4,5-dimethylthiazole

This protocol is adapted from a reliable procedure for a similar substrate published in Organic Syntheses.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 eq) in ethanol (approx. 5 mL per gram of thiourea).

  • Addition of α-Haloketone: While stirring, add the purified 3-bromo-2-butanone (1.0 eq) to the suspension. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC.

  • Isolation: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing an excess of 10% aqueous sodium carbonate (Na₂CO₃) solution with stirring. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product under vacuum. The crude 2-amino-4,5-dimethylthiazole is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from an ethanol/water mixture.

ParameterValueRationale
Intermediate 2-Amino-4,5-dimethylthiazoleThe key precursor for the final bromination step.
Reagents 3-Bromo-2-butanone, ThioureaClassic reactants for Hantzsch 2-aminothiazole synthesis.
Solvent EthanolCommon, effective solvent for this condensation.
Work-up Basification with Na₂CO₃Neutralizes the product salt to precipitate the free amine.
Expected Yield 85-95%The Hantzsch synthesis is typically high-yielding.[1]
Expected 1H NMR δ (ppm): ~6.5 (s, 2H, NH₂), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃)Predicted chemical shifts based on analogous structures.[4]

Final Conversion: The Sandmeyer Bromination

Mechanistic Insight: The Sandmeyer reaction provides a reliable method for converting an aromatic or heteroaromatic amine into a halide.[5] The reaction proceeds through a free radical mechanism initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt intermediate.[6]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Copper-Catalyzed Substitution AminoThiazole 2-Amino-4,5-dimethylthiazole Diazonium Thiazole-2-diazonium salt AminoThiazole->Diazonium + NaNO2, HBr (0-5 °C) ArylRadical Thiazole Radical + N2 Diazonium->ArylRadical + CuBr (catalyst) - e- transfer Product 2-Bromo-4,5-dimethyl-1,3-thiazole ArylRadical->Product + CuBr2 - Radical Capture

Figure 3: Key stages of the Sandmeyer bromination reaction.

Protocol 4.1: Synthesis of 2-Bromo-4,5-dimethyl-1,3-thiazole

This protocol is based on established procedures for the Sandmeyer bromination of aminothiazoles.[7]

  • Diazotization: In a flask maintained at 0-5 °C, dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) in an excess of 48% hydrobromic acid (HBr). While stirring vigorously, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water dropwise. Maintain the temperature strictly below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir for 30 minutes at 0-5 °C after the addition is complete.

  • Copper Catalyst Addition: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (1.2 eq) in additional 48% HBr. Cool this mixture to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr mixture. Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to keep the effervescence manageable.

  • Completion and Work-up: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-bromo-4,5-dimethyl-1,3-thiazole.

Product Validation and Characterization

Ensuring the identity and purity of the final product and key intermediates is essential. The following table summarizes the expected characterization data.

CompoundFormulaMWExpected 1H NMR Signals (CDCl₃, δ ppm)Expected 13C NMR Signals (CDCl₃, δ ppm)CAS Number
2-Amino-4,5-dimethylthiazole C₅H₈N₂S128.19~4.8 (br s, 2H, NH₂), 2.21 (s, 3H, CH₃), 2.15 (s, 3H, CH₃)~167 (C2), 145 (C4), 115 (C5), 15 (CH₃), 11 (CH₃)53434-75-6
2-Bromo-4,5-dimethyl-1,3-thiazole C₅H₆BrNS192.082.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃)~148 (C4), 138 (C2), 125 (C5), 15 (CH₃), 12 (CH₃)1559060-02-4 (HBr salt)

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

Conclusion

The synthetic route detailed in this guide, employing a Hantzsch synthesis followed by a Sandmeyer reaction, represents a reliable and scalable method for the preparation of 2-bromo-4,5-dimethyl-1,3-thiazole. By understanding the causality behind each experimental step—from the temperature control required for selective α-bromination to the radical mechanism of the final copper-catalyzed substitution—researchers can confidently execute this synthesis. The protocols provided herein are designed to be self-validating, yielding a high-purity product suitable for subsequent applications in pharmaceutical research and development.

References

  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]

  • Cowper, R. M., & Stevens, T. S. (1947). 1-Bromo-3-methyl-2-butanone. Organic Syntheses, 27, 15. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Dandia, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(8), 1030. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Ross, A. D., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 23456-23464. [Link]

  • Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 892375. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

Sources

Introduction: The Thiazole Scaffold and the Strategic Importance of 2-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 2-Bromothiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" — a molecular framework that is recurrent in a multitude of biologically active compounds.[2] Thiazole derivatives exhibit an astonishingly broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5]

Within this critical class of compounds, 2-bromothiazole and its derivatives serve as exceptionally versatile building blocks.[6] The bromine atom at the C2 position is not merely a substituent; it is a strategic functional handle that unlocks a diverse and powerful synthetic playbook. Its reactivity is dominated by the electron-deficient nature of the thiazole ring, making the C2 position susceptible to a variety of transformations that are fundamental to modern synthetic chemistry.

This guide provides an in-depth exploration of the core reactivity modes of 2-bromothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple reaction lists to explain the underlying causality behind experimental choices and providing field-proven protocols to empower synthetic design and execution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactivity Pathway

The most fundamental reaction of 2-bromothiazole is its participation in nucleophilic aromatic substitution (SNAr). The inherent electron-withdrawing nature of the ring nitrogen atom significantly polarizes the C2-Br bond, rendering the C2 carbon highly electrophilic and primed for nucleophilic attack.[7] This is in stark contrast to electron-rich aromatic systems like benzene, which are generally unreactive towards nucleophiles.

Mechanistic Rationale

The SNAr reaction on 2-bromothiazole proceeds via a two-step addition-elimination mechanism.[8]

  • Addition of Nucleophile: A nucleophile (Nu-) attacks the electrophilic C2 carbon, breaking the aromaticity of the thiazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[8]

  • Elimination of Leaving Group: The aromaticity is restored through the expulsion of the bromide anion, which is an excellent leaving group, yielding the 2-substituted thiazole product.

The stability of the Meisenheimer intermediate is the key to the facility of this reaction. The negative charge is effectively delocalized and stabilized by the electronegative nitrogen atom within the heterocyclic ring.[7]

Visualization: SNAr Mechanism

Metal_Halogen_Exchange start 2-Bromothiazole step1 Add n-BuLi THF, -78°C intermediate 2-Lithiothiazole (Nucleophilic Intermediate) step1->intermediate Metal-Halogen Exchange step2 Add Electrophile (E+) Quench at -78°C product 2-E-Thiazole (Functionalized Product) step2->product Electrophilic Trapping

Sources

Thiazole Ring Chemistry and Functionalization: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a cornerstone scaffold in modern drug discovery.[1] Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib , Ritonavir , Meloxicam ) stems from its unique physicochemical profile. Unlike its oxazole or imidazole congeners, thiazole offers a distinct balance of aromaticity, lipophilicity, and metabolic stability.

This guide moves beyond textbook definitions to provide a practical, field-tested framework for synthesizing and functionalizing thiazole cores. We focus on high-fidelity protocols and the mechanistic causality required to troubleshoot complex synthetic campaigns.

Section 1: Structural Dynamics and Reactivity Profile

To manipulate the thiazole ring effectively, one must understand its electronic landscape. The ring is planar and aromatic (


 electrons), but the electronegativity difference between Sulfur (2.58) and Nitrogen (3.04) creates a specific polarization vector.
The Reactivity Map
  • Position 2 (C2): The most acidic proton (

    
    ). The adjacent nitrogen atom renders C2 susceptible to deprotonation (lithiation) and nucleophilic attack (
    
    
    
    ) if a leaving group is present.
  • Position 5 (C5): The site of highest

    
    -electron density.[2] This is the exclusive locus for Electrophilic Aromatic Substitution (
    
    
    
    ) and the preferred site for electrophilic palladation in C-H activation absent directing groups.
  • Position 4 (C4): Sterically accessible but electronically neutral. Functionalization here is typically achieved de novo (during ring construction) rather than post-synthetically.

  • Nitrogen (N3): A weak base (

    
     of conjugate acid 
    
    
    
    ). It can coordinate metals or undergo alkylation to form thiazolium salts (precursors to N-heterocyclic carbenes).

ThiazoleReactivity Thiazole Thiazole Core C2 C2 Position (Nucleophilic/Acidic) Thiazole->C2 C5 C5 Position (Electrophilic) Thiazole->C5 N3 N3 Position (Coordination/Basic) Thiazole->N3 Reactions_C2 Lithiation (n-BuLi) S_NAr (if Halogenated) C-H Arylation (Cu-cat) C2->Reactions_C2 Reactions_C5 Halogenation (NBS) Nitration Pd-Catalyzed C-H Activation C5->Reactions_C5 Reactions_N3 Quaternization Metal Binding N3->Reactions_N3

Figure 1: Strategic reactivity map of the thiazole core, highlighting divergent functionalization pathways based on electronic properties.

Section 2: De Novo Synthesis – The Hantzsch Protocol

While modern methods exist, the Hantzsch Thiazole Synthesis (1887) remains the gold standard for reliability. It involves the condensation of an


-haloketone with a thioamide.[2][3][4][5][6]
Mechanism and Causality

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    ).[5] Critical Insight: This step is sensitive to steric bulk at the
    
    
    -position.
  • Cyclization: The nitrogen attacks the carbonyl carbon.[5]

  • Dehydration: Loss of water aromatizes the ring.[5]

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazoles

This protocol is self-validating: the product typically precipitates upon neutralization, providing an immediate visual endpoint.

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • Workup: Aqueous

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Solvation: Dissolve thiourea in ethanol at room temperature. Why: High solubility of thiourea in EtOH ensures homogenous kinetics; excess thiourea drives the reaction to completion.

  • Addition: Add

    
    -bromoacetophenone portion-wise. Observation: The reaction is exothermic.[3] A yellow color change indicates the formation of the intermediate S-alkylated salt.
    
  • Reflux: Heat to reflux for 60–90 minutes. Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear; a baseline spot (hydrobromide salt of product) will appear.
    
  • Isolation: Cool to room temperature. The thiazole hydrobromide salt may crystallize.

  • Neutralization (Critical): Pour the mixture into 10% aqueous

    
     with vigorous stirring. Why: The free base is less soluble in water than the salt, causing the product to precipitate as a solid.
    
  • Purification: Filter the precipitate, wash with water (to remove inorganic salts), and recrystallize from EtOH/Water if necessary.

Section 3: Late-Stage Functionalization Strategies

Once the ring is built, functionalization allows for SAR exploration. We distinguish between Electrophilic (C5) and Nucleophilic/Metallation (C2) pathways.

C-H Activation (Direct Arylation)

Transition metal catalysis avoids pre-functionalized precursors (e.g., boronic acids).

  • Regioselectivity: Under standard Pd(OAc)2 conditions, C5 is favored due to its electrophilic nature.

  • Switching Selectivity: To target C2 , one must increase the acidity of the C2-H bond (e.g., using Lewis acidic co-catalysts) or use Copper catalysis which operates via a base-assisted deprotonation mechanism.

Protocol: C5-Selective Arylation (Ligand-Free)

Reference: Roger et al., J. Org.[7] Chem. 2009.[7][8] [1]

Conditions:

  • Catalyst:

    
     (1-5 mol%)
    
  • Base:

    
     (2 equiv) - Why: Acts as a proton shuttle in the CMD (Concerted Metallation-Deprotonation) mechanism.
    
  • Solvent: DMAc or DMF,

    
    .
    

CHActivation Start Thiazole + Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(OAc)2 CMD CMD Step (C5-H Deprotonation) OxAdd->CMD KOAc RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim RedElim->OxAdd Pd(0) recycle Product 5-Arylthiazole RedElim->Product

Figure 2: Catalytic cycle for C5-selective arylation via Concerted Metallation-Deprotonation (CMD).

Lithiation (C2 Functionalization)

Direct lithiation is the most powerful method for introducing carbon electrophiles at C2.

Critical Safety & Technical Note: Thiazole ring fragmentation can occur if the temperature rises above -60°C during lithiation. The 2-lithiothiazole species is in equilibrium with an acyclic isocyanide-thiolate species.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF. Why: Coordinates Li, stabilizing the aggregate.

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Electrophile Trapping: Add aldehyde/iodide at -78°C.

  • Quench: Allow to warm to RT only after electrophile addition is complete.

Section 4: Quantitative Comparison of Methods

MethodologyTarget PositionKey ReagentsAdvantagesLimitations
Hantzsch Synthesis Ring Construction

-haloketone, Thioamide
Robust, scalable, diverse R-groupsRequires specific haloketones
Lithiation C2n-BuLi, ElectrophileHigh reactivity, C-C bond formationCryogenic conditions (-78°C) required
Pd-Cat Arylation C5 (Major)Pd(OAc)2, Ar-Br, KOAcAtom economical, no organometallicsHigh temp (

), regioselectivity issues
Cu-Cat Arylation C2CuI, Ar-I, LiOtBuC2 selectivity, cheaper metalRequires Aryl Iodides, strong base

Section 5: Thiazoles in Drug Discovery (Case Studies)

Dasatinib (Sprycel)
  • Target: BCR-ABL tyrosine kinase inhibitor.

  • Role of Thiazole: The 2-aminothiazole core forms critical hydrogen bonds with the kinase hinge region (Thr315 gatekeeper residue vicinity). The sulfur atom engages in specific S...

    
     interactions with aromatic residues in the binding pocket.
    
Ritonavir (Norvir)
  • Target: HIV Protease Inhibitor.

  • Role of Thiazole: Contains two thiazole rings.[9] These improve metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for membrane permeability.

References

  • Roger, J., Požgan, F., & Doucet, H. (2009).[7] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[7] Link

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Do, H. Q., & Daugulis, O. (2007).[10] Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(5), 12404-12405. Link

  • Wipf, P., & Venkatraman, S. (1996). An Improved Protocol for the Preparation of Thiazoles and Thiazolines from Ethyl Cysteine. The Journal of Organic Chemistry, 61(19), 6517–6522. Link

Sources

The Thiazole Pharmacophore: A Master Key in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—stands as one of the most privileged scaffolds in medicinal chemistry.[1][2][3][4][5][6][7][8] Found in over 18 FDA-approved therapeutics ranging from the anticancer agent Dasatinib to the antiretroviral Ritonavir , the thiazole moiety is not merely a structural spacer; it is a functional pharmacophore. Its unique electronic profile allows it to serve as a hydrogen bond acceptor, a pi-stacking partner, and a metabolic stabilizer. This guide dissects the biological importance of substituted thiazoles, providing a rigorous analysis of their Structure-Activity Relationships (SAR), mechanistic versatility, and synthetic accessibility for researchers in drug discovery.

Part 1: Structural & Electronic Foundation

The Aromatic "Push-Pull" System

Thiazole is planar and aromatic (6


-electrons), but its electron distribution is highly asymmetrical.
  • Sulfur (S1): Acts as an electron donor within the ring via resonance but is inductively electron-withdrawing.

  • Nitrogen (N3): Acts as a pyridine-like basic site (pKa of conjugate acid

    
     2.5), serving as a crucial hydrogen bond acceptor (HBA) in protein active sites.
    
  • C2 Position: The proton at C2 is relatively acidic due to the inductive effect of both heteroatoms, allowing for C-H activation or lithiation strategies.

Bioisosterism: Thiazoles are often deployed as bioisosteres for pyridine or benzene rings to improve metabolic stability (lowering lipophilicity compared to benzene) or to introduce a specific H-bond vector.

Table: Physicochemical Properties of the Thiazole Nucleus
PropertyValue/CharacteristicImpact on Drug Design
Aromaticity ModerateAllows

stacking (e.g., with Phe/Trp residues).
Basicity (pKa) ~2.5 (Conjugate Acid)Less basic than pyridine; rarely protonated at physiological pH, enhancing membrane permeability.
Dipole Moment ~1.61 DInfluences orientation in polar binding pockets.
Metabolic Liability Low (Generally)Sulfur oxidation (S-oxide) is possible but less common than furan ring opening.
C2-H Acidity pKa ~29Allows for regioselective functionalization.

Part 2: Therapeutic Mechanisms & Case Studies

Kinase Inhibition: The "Hinge Binder"

In the context of kinase inhibitors, the thiazole nitrogen often mimics the adenine ring of ATP, forming a critical hydrogen bond with the kinase "hinge" region backbone.

  • Case Study: Dasatinib (Sprycel)

    • Target: BCR-ABL and Src family kinases.

    • Mechanism: The thiazole ring in Dasatinib is central to its high affinity. The nitrogen (N3) accepts a hydrogen bond from the backbone NH of Thr338 (in Src), while the C2-amino group donates a hydrogen bond to the backbone carbonyl of Met341 . This "dual-anchor" locks the inhibitor into the ATP-binding pocket.

Microtubule Stabilization: The Epothilone Success
  • Case Study: Ixabepilone

    • Target:

      
      -Tubulin.
      
    • Mechanism: Unlike taxanes, epothilones (and their synthetic analog Ixabepilone) utilize a thiazole side chain to penetrate a deep hydrophobic pocket in tubulin. The thiazole ring positions the molecule to arrest mitosis, effective even in taxane-resistant cell lines.

Antimicrobial & Antiviral Utility[2][9]
  • Siderophore Mimicry: Cefiderocol uses an aminothiazole ring in its side chain to enhance affinity for penicillin-binding proteins (PBPs) while utilizing a siderophore moiety to hijack bacterial iron transport systems.

  • Protease Inhibition: Ritonavir contains a thiazole ring that contributes to lipophilicity and fills the S3 subsite of the HIV protease enzyme.

Part 3: Structure-Activity Relationship (SAR)

The biological activity of thiazoles is strictly governed by substitution patterns.

Visualization: Thiazole SAR Logic

ThiazoleSAR Core Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic/Acidic) Core->C2 C4 C4 Position (Steric/Hydrophobic) Core->C4 C5 C5 Position (Electrophilic) Core->C5 Effect2 Primary Linker Site: - Amines (H-bond donor) - Hydrazones (Schiff bases) - Critical for 'Hinge Binding' C2->Effect2 Effect4 Pocket Filling: - Aryl/Alkyl groups here increase lipophilicity - Determines selectivity C4->Effect4 Effect5 Electronic Tuning: - Halogenation (F, Cl) modulates pKa and metabolic stability C5->Effect5

Figure 1: Strategic substitution points on the thiazole scaffold for medicinal chemistry optimization.

Part 4: Synthetic Methodologies & Protocols

The Hantzsch Thiazole Synthesis (Gold Standard)

Despite being discovered in 1887, the Hantzsch synthesis remains the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[9]
Protocol: Synthesis of 2-Amino-4-Phenylthiazole

This protocol yields a versatile intermediate used in fragment-based drug discovery.

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Thiourea (0.84 g, 11 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2 hours . Observation: The solution will turn yellow, and a precipitate (the hydrobromide salt) may form.

  • Monitoring: Check completion by TLC (Eluent: 30% EtOAc/Hexane). The starting bromide spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Resuspend the solid residue in water (20 mL).

    • Slowly add saturated NaHCO

      
        solution while stirring until pH 
      
      
      
      8-9. Caution: CO
      
      
      evolution will occur.
    • The free base will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL). Recrystallize from hot ethanol/water (1:1) if high purity is required.

  • Validation:

    • Yield: Expect 85-95%.

    • Melting Point: 147–148°C.

    • 
      H NMR (DMSO-
      
      
      
      ):
      
      
      7.8 (d, 2H), 7.3 (t, 2H), 7.2 (t, 1H), 7.0 (s, 1H, thiazole-H), 6.9 (bs, 2H, NH
      
      
      ).
Visualization: Hantzsch Reaction Workflow

HantzschFlow Start Reagents: Alpha-Haloketone + Thiourea Step1 Condensation (EtOH, Reflux) Nucleophilic attack of S on C-Br Start->Step1 Step2 Cyclization Intramolecular attack of N on C=O Step1->Step2 Step3 Dehydration (-H2O) Aromatization driven by stability Step2->Step3 Salt Thiazolium HBr Salt (Precipitate) Step3->Salt Base Basification (NaHCO3) Salt->Base Product Final Product: 2-Amino-4-Arylthiazole Base->Product

Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis.[1][10]

Part 5: Biological Evaluation Protocol

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of substituted thiazoles, the MTT assay is the industry standard for initial screening.

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase).

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L complete media. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment:

    • Prepare stock solutions of thiazole derivatives in DMSO.

    • Add serial dilutions (e.g., 0.1

      
      M to 100 
      
      
      
      M) to wells. Ensure final DMSO concentration is
      
      
      .
    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO only).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 100

    
    L of DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism or similar).
    

Part 6: Mechanistic Visualization (Dasatinib Mode)

DasatinibBinding cluster_Kinase Src Kinase ATP Pocket cluster_Drug Dasatinib (Thiazole Core) Thr338 Thr338 (Gatekeeper) Backbone NH N3 Thiazole N3 (H-Bond Acceptor) Thr338->N3 H-Bond (2.9 Å) Met341 Met341 (Hinge) Backbone CO Note Dual Anchor Mechanism: The thiazole ring orients the drug to block ATP binding. Amino C2-Amino Group (H-Bond Donor) Amino->Met341 H-Bond (2.8 Å)

Figure 3: Schematic representation of the critical H-bond network between the thiazole core of Dasatinib and the Src Kinase hinge region.

References

  • Mishra, C. B., et al. (2020). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents.[2][4][5][6][7][8] Current Topics in Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • Altmann, K. H. (2003). Epothilone B and its analogs - a new family of anticancer agents. Mini Reviews in Medicinal Chemistry. Link

  • Chimenti, F., et al. (2004). Synthesis and in vitro selective anti-Helicobacter pylori activity of N-substituted-2-aminothiazoles. Bioorganic & Medicinal Chemistry.[2][4][5][7] Link

  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles using Hantzsch thiazole synthesis: A review. Journal of Advanced Scientific Research. Link

  • FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations.Link

Sources

Technical Guide: 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide as a Synthetic Intermediate

[1][2][3]

Executive Summary

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (CAS: 1559060-02-4) is a specialized heterocyclic building block critical to the development of thiazole-containing pharmaceuticals and agrochemicals.[1][2][3] Unlike its 2-amino counterparts, the 2-bromo derivative serves as an electrophilic "linchpin," enabling the modular attachment of the 4,5-dimethylthiazole core to complex scaffolds via palladium-catalyzed cross-couplings (Suzuki, Stille) or nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis, reactivity mechanisms, and validated experimental protocols for its application in high-value organic synthesis.

Key Chemical Data
PropertySpecification
IUPAC Name 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide
CAS Number 1559060-02-4 (Salt); 29947-24-8 (Free Base)
Molecular Formula

Molecular Weight 272.99 g/mol (Salt); 192.08 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents
Stability Hygroscopic; store under inert atmosphere at 2-8°C

Synthesis of the Intermediate

The most robust route to 2-bromo-4,5-dimethylthiazole is via the Sandmeyer-type radical-nucleophilic substitution of its 2-amino precursor.[1][2][3] While direct bromination of 4,5-dimethylthiazole is possible, it often suffers from poor regioselectivity. The amino-to-bromo conversion guarantees position-specific functionalization.[1][2][3]

Synthetic Pathway Diagram[1][2][3]

SynthesisPathwayStart13-Bromo-2-butanoneInter12-Amino-4,5-dimethylthiazole(Hantzsch Cyclization)Start1->Inter1EtOH, RefluxStart2ThioureaStart2->Inter1Inter2Diazonium IntermediateInter1->Inter2NaNO2, HBr (aq)0°CProduct2-Bromo-4,5-dimethylthiazoleHydrobromideInter2->ProductCuBr, HBrSandmeyer Rxn

Figure 1: Stepwise synthesis from acyclic precursors via Hantzsch cyclization and Sandmeyer transformation.

Validated Experimental Protocol

Objective: Synthesis of 2-bromo-4,5-dimethylthiazole hydrobromide from 2-amino-4,5-dimethylthiazole.

Reagents:

  • 2-Amino-4,5-dimethylthiazole (1.0 eq)[1][2][3]

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Copper(I) Bromide (CuBr, 0.5 eq) or Copper(II) Bromide (

    
    )
    
  • Hydrobromic Acid (48% aq. HBr)

Step-by-Step Methodology:

  • Diazotization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 2-amino-4,5-dimethylthiazole (10 mmol) in 48% HBr (10 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dropwise add a solution of

    
     (12 mmol) in water (5 mL), maintaining the internal temperature below 5°C. The formation of the diazonium salt is indicated by a color change (often darkening). Stir for 30 minutes at 0°C.
    
  • Sandmeyer Reaction: In a separate vessel, prepare a solution of CuBr (5 mmol) in 48% HBr (5 mL). Slowly add the cold diazonium solution to the copper catalyst mixture (caution: gas evolution of

    
    ).
    
  • Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Isolation (Salt Form):

    • Note: The standard workup yields the free base. To isolate the hydrobromide salt specifically:

    • Concentrate the reaction mixture under reduced pressure to remove excess water/HBr.

    • Triturate the residue with anhydrous ethanol or diethyl ether to induce crystallization of the salt.

    • Filter the solid and recrystallize from ethanol/ether if necessary.

  • Yield: Typical yields range from 60-75%.[1][2][3]

Reactivity Profile & Applications

The 2-bromo-4,5-dimethylthiazole scaffold is defined by the C2-position reactivity .[1][2][3] The adjacent nitrogen atom (

123
Mechanistic Pathways[1][2][3]
  • Suzuki-Miyaura Coupling: The most common application.[3] The C2-Br bond undergoes oxidative addition to

    
    , facilitating coupling with aryl/heteroaryl boronic acids. This is used to build "bithiazole" motifs or aryl-thiazole hybrids common in kinase inhibitors.[1][2][3]
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Strong nucleophiles (amines, thiols) can displace the bromine directly, especially if the reaction is acid-catalyzed or performed at elevated temperatures.
    
  • Lithiation (Halogen-Metal Exchange): Treatment with

    
    -BuLi at -78°C generates the 2-lithio species, which acts as a nucleophile toward aldehydes, ketones, or acyl chlorides.[1][2][3]
    
Reactivity Map[1][2][3]

ReactivityMapCore2-Bromo-4,5-dimethylthiazoleSuzukiSuzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Core->SuzukiStilleStille Coupling(Pd2(dba)3, Ar-SnBu3)Core->StilleSNArSNAr Displacement(HNR2, Heat)Core->SNArLithiationLithiation(n-BuLi, -78°C)Core->LithiationProd_Suzuki2-Aryl-4,5-dimethylthiazole(Biaryl Scaffolds)Suzuki->Prod_SuzukiStille->Prod_SuzukiProd_SNAr2-Amino/Thio-thiazoles(Heterocyclic Amines)SNAr->Prod_SNArProd_Lith2-Acyl/Alkyl-thiazoles(Carbonyl Addition)Lithiation->Prod_Lith

Figure 2: Divergent synthetic utility of the 2-bromo-thiazole core.[1][3]

Case Study: Application in Drug Discovery

Context: Thiazole rings are ubiquitous in medicinal chemistry (e.g., Dasatinib, Ritonavir). The 4,5-dimethyl substitution pattern is specifically valued for blocking metabolic "soft spots" on the thiazole ring, preventing oxidation at the C4/C5 positions and improving pharmacokinetic half-life.

Protocol: Suzuki Coupling for Biaryl Synthesis Reference: Adapted from standard protocols for 2-bromothiazoles [1, 2].[1][2][3]

  • Setup: Charge a microwave vial with 2-bromo-4,5-dimethylthiazole hydrobromide (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed DME:Water (4:1).[3]

  • Reaction: Seal and heat to 90°C (or microwave at 110°C for 30 min).

  • Workup: The hydrobromide salt is neutralized in situ by the base (

    
    ), allowing the free base to participate in the catalytic cycle. Extract with EtOAc, dry over 
    
    
    , and purify via silica flash chromatography.

Handling and Safety Information

The hydrobromide salt offers distinct stability advantages over the free base, which can be prone to oxidation or polymerization upon long-term storage.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2][3]
Irritation H315, H319Causes skin and serious eye irritation.[4]
Respiratory H335May cause respiratory irritation.[1][3][4]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Temperature: 2-8°C (Refrigerate).

  • Hygroscopicity: The HBr salt is hygroscopic.[5] Allow the container to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the salt or affect stoichiometry in sensitive reactions (e.g., lithiation).

References

  • Synthesis of Brominated Thiazoles: Uzelac, E. J., & Rasmussen, S. C. (2017).[6] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951.

  • Suzuki Coupling Applications: BenchChem Application Notes. "Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole" (General applicability to 2-bromothiazoles).[1][3]

  • Compound Data: PubChem CID 9942366 (2-Bromo-4,5-dimethylthiazole).[1][2][3]

  • Commercial Availability & Properties: BLD Pharm Product Data for CAS 1559060-02-4.[1][2][3][7]

A Technical Guide to the Discovery and Preclinical Development of Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and strategic considerations involved in the discovery of novel thiazole-based therapeutic agents. We will delve into the rationale behind experimental design, from initial synthesis to preclinical evaluation, emphasizing the principles of scientific integrity and data-driven decision-making.

Introduction: The Enduring Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in a wide array of non-covalent interactions with biological targets. This has led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications. The continued exploration of thiazole-based compounds is driven by their proven track record and the potential for novel derivatives to address unmet medical needs, including the challenge of drug resistance.

Part 1: Strategic Synthesis of Thiazole Derivatives

The journey to a novel therapeutic begins with the synthesis of a focused library of compounds. The choice of synthetic route is critical, as it dictates the feasibility of generating structural diversity for subsequent structure-activity relationship (SAR) studies. The Hantzsch thiazole synthesis remains a widely employed and robust method for constructing the core thiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further elaboration.

1. Reagents and Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)
  • Thiourea
  • Ethanol (or other suitable solvent)
  • Sodium bicarbonate (optional, for acid scavenging)
  • Glassware: Round-bottom flask, condenser, magnetic stirrer
  • Heating mantle or oil bath
  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

2. Step-by-Step Procedure:

  • Dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
  • Add a magnetic stir bar and attach a condenser.
  • Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor the reaction progress using TLC.
  • Upon completion (disappearance of starting materials), allow the mixture to cool to room temperature.
  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiazole derivative.

3. Self-Validation and Causality:

  • Why thiourea? Thiourea serves as the source of the nitrogen and sulfur atoms required to form the thiazole ring. Using an excess (1.1 eq) ensures the complete consumption of the limiting α-haloketone.
  • Why reflux? The reaction is heated to provide the necessary activation energy for the condensation and cyclization steps, increasing the reaction rate.
  • Trustworthiness through Monitoring: TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can unequivocally determine the reaction's endpoint, preventing premature workup or unnecessary heating.
Visualizing the Synthetic Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Core Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reagents Select & Prepare α-haloketone & Thiourea solvent Choose Appropriate Solvent (e.g., Ethanol) mix Combine Reagents in Reaction Vessel reflux Heat to Reflux mix->reflux monitor Monitor via TLC reflux->monitor Continuous Check monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Purify by Recrystallization isolate->purify confirm Confirm Structure (NMR, MS) purify->confirm assess Assess Purity (HPLC) confirm->assess

Caption: Workflow for Hantzsch Thiazole Synthesis and Validation.

Part 2: High-Throughput Screening and Biological Evaluation

Once a library of thiazole derivatives is synthesized, the next step is to identify "hits"—compounds that exhibit a desired biological activity. High-throughput screening (HTS) is essential for efficiently evaluating large numbers of compounds.

Case Study: Screening for Anticancer Activity

Many novel thiazole-based compounds have been investigated for their potential as anticancer agents. A common initial screen involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

1. Principle:

  • The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.
  • The amount of formazan produced is proportional to the number of viable cells.

2. Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

3. Data Analysis and Interpretation:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
  • The data is then plotted (viability vs. compound concentration) to determine the IC50 value—the concentration of the compound that inhibits cell growth by 50%.
Compound IDModificationTarget Cell LineIC50 (µM)
Lead-Thiazole-1 2-amino-4-phenylthiazoleMCF-7 (Breast)15.2
Derivative-A Addition of 4-chlorophenylMCF-7 (Breast)8.7
Derivative-B Addition of 4-methoxyphenylMCF-7 (Breast)22.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.9

This is representative data for illustrative purposes.

4. Causality and Trustworthiness:

  • Why a cell line panel? Using multiple cell lines provides a broader understanding of a compound's activity and can reveal potential selectivity.
  • The role of controls: The vehicle control (DMSO) ensures that the solvent used to dissolve the compounds does not have a toxic effect on its own. The positive control (doxorubicin) validates that the assay is working correctly and provides a benchmark for potency. This dual-control system is fundamental to the trustworthiness of the results.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from initial screenings guide the next phase: lead optimization. The goal is to systematically modify the chemical structure of the "hit" compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Logical Framework for SAR Exploration

The process is iterative, following a design-synthesize-test-analyze cycle. For a typical thiazole scaffold, modifications can be systematically explored at various positions.

SAR_Cycle cluster_core cluster_design Design cluster_synthesize Synthesize cluster_test Test cluster_analyze Analyze Thiazole R1-Thiazole-R2 Hypothesize Hypothesize Modifications (e.g., at R1, R2) Synthesize Synthesize New Analogs Hypothesize->Synthesize Generate Library Assay Biological Assay (e.g., MTT, Kinase) Synthesize->Assay Screen Analogs SAR_Data Analyze Data (Potency, Selectivity) Assay->SAR_Data Generate IC50s SAR_Data->Hypothesize Refine Hypothesis

Technical Guide: Initial Screening & Derivatization of 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

[1]

Executive Summary: The Thiazole Advantage

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike simple heterocycles, the 4,5-dimethyl substitution pattern offers two distinct advantages: it blocks metabolically vulnerable positions on the ring, enhancing metabolic stability, and provides a defined hydrophobic volume that often improves binding affinity in hydrophobic pockets of kinases (e.g., VEGFR-2, c-Met) and microbial targets.

This guide provides a rigorous technical framework for the handling, derivatization, and initial biological screening of this compound. It moves beyond generic protocols to address the specific physiochemical challenges of the hydrobromide salt form and the electronic nuances of the thiazole ring.

Chemical Handling & Pre-Screening Preparation

The Hydrobromide Salt Factor

The commercial availability of this compound as a hydrobromide (HBr) salt is a stability feature. The free base, 2-bromo-4,5-dimethylthiazole, is a low-melting solid or oil that can darken and degrade upon oxidation. The HBr salt is a stable crystalline solid but introduces acidity that is incompatible with many organometallic catalysts.

Critical Protocol: Free-Basing Strategy Why: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) used in cross-coupling are sensitive to strong acids. Direct use of the HBr salt without adjusting base stoichiometry will quench the reaction.

Procedure:

  • Dissolution: Dissolve 10 mmol of the HBr salt in 50 mL of DCM (Dichloromethane).

  • Neutralization: Wash the organic layer twice with 25 mL of saturated aqueous NaHCO3. Note: Evolution of CO2 gas indicates successful neutralization.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo at <40°C.

  • Validation: The resulting oil should be used immediately for coupling reactions.

Reactivity Profile: The 2-Position

The C2 position is electronically deficient (adjacent to both Sulfur and Nitrogen), making the C-Br bond highly activated for:

  • Nucleophilic Aromatic Substitution (SNAr): With strong nucleophiles (thiols, amines).

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond).[2]

Synthetic Derivatization Workflow

To generate a screening library, the 2-bromo handle is utilized to attach diverse "warheads" or recognition motifs.

Diagram 1: Synthetic Derivatization Logic

SyntheticPathwayStart2-Bromo-4,5-dimethyl-1,3-thiazole HBrFreeBaseFree Base Generation(NaHCO3 wash)Start->FreeBaseNeutralizationSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)FreeBase->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)FreeBase->BuchwaldSNArSNAr Displacement(R-SH / R-NH2, Base)FreeBase->SNArBiaryl2-Aryl-thiazoles(Kinase Inhibitors)Suzuki->BiarylAminothiazole2-Amino-thiazoles(Antimicrobials)Buchwald->AminothiazoleSNAr->Aminothiazole

Caption: Divergent synthesis pathways from the parent scaffold. The free-base intermediate is the critical junction for library generation.

Initial Screening Cascade

Once derivatives are synthesized, they must undergo a rigorous screening cascade. Thiazoles are known to be "frequent hitters" (aggregators) if not assayed correctly.

Screening Workflow

The following diagram outlines a self-validating screening path designed to eliminate false positives early.

Diagram 2: Screening Cascade

ScreeningCascadeLibrarySynthesized Library(>95% Purity)QCQC Check(LC-MS / 1H NMR)Library->QCPrimaryPrimary Screen (10 µM)Single PointQC->PrimaryPassCounterCounter Screen(Detergent Sensitivity)Primary->Counter>50% InhibitionCounter->LibraryAggregator (Discard)DoseRespDose Response(IC50 / MIC)Counter->DoseRespSpecific BinderADMEADME Profiling(Solubility/Stability)DoseResp->ADME

Caption: A funnel-based screening approach. The 'Counter Screen' is essential for thiazoles to rule out non-specific aggregation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Target: Synthesis of 2-aryl-4,5-dimethylthiazoles (Potential Kinase Inhibitors)

  • Reagents: Combine 2-bromo-4,5-dimethylthiazole (1.0 eq, free-based), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). Note: This catalyst is robust against steric bulk.

  • Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

  • Validation: Monitor disappearance of the bromide starting material via TLC (Rf ~0.6 in 10% EtOAc/Hex).

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Target: Screening 2-aminothiazole derivatives against S. aureus / E. coli.

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL.

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Control: Include Fluconazole or Ciprofloxacin as a positive control.

Protocol C: VEGFR-2 Kinase Inhibition (In Vitro)

Target: Anticancer profiling.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100 (Critical to prevent aggregation).

  • Reaction: Incubate compound (variable conc.), VEGFR-2 enzyme, and peptide substrate for 10 mins.

  • Initiation: Add ATP (Km concentration) to start the reaction.

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay to measure ATP depletion.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary: Reactivity & Trends

The following table summarizes the expected reactivity of the 2-bromo-4,5-dimethylthiazole scaffold compared to other heterocycles.

Heterocycle ScaffoldC-Br Reactivity (SNAr)C-Br Reactivity (Pd-Coupling)Metabolic Stability
2-Br-4,5-dimethylthiazole High (Activated by N/S)High (Excellent substrate)High (C4/C5 blocked)
2-Bromothiazole (unsubst.)HighHighLow (C4/C5 oxidation)
2-BromopyridineModerateModerateModerate
2-BromothiopheneLowHighLow (S-oxidation)

References

  • Vertex AI Search. (2025). Handling 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide. Retrieved from

  • BenchChem. (2025). Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. Retrieved from

  • National Institutes of Health (NIH). (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. Retrieved from

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives. Retrieved from

  • ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Retrieved from

"2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1] This document delineates the synthesis, purification, and spectroscopic characterization of the title compound. It further explores its chemical reactivity, particularly in modern cross-coupling reactions, and highlights its utility in the synthesis of pharmacologically relevant molecules. The causality behind experimental choices and the strategic advantages of using this intermediate are emphasized throughout, offering field-proven insights for its practical application in drug discovery pipelines.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a common and integral feature of a variety of natural products and pharmaceutical agents.[2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][4][5] The facile synthesis of the thiazole ring and the potential for extensive structural optimization make it a highly attractive scaffold in medicinal chemistry.[1] 2-Bromo-4,5-dimethyl-1,3-thiazole serves as a versatile intermediate, enabling the introduction of diverse functionalities at the C2 position, a critical vector for modulating biological activity and physicochemical properties.[6]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and handling. The following data pertains to the free base form, 2-Bromo-4,5-dimethyl-1,3-thiazole.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₆BrNSPubChem[7]
Molecular Weight 192.08 g/mol PubChem[7]
IUPAC Name 2-bromo-4,5-dimethyl-1,3-thiazolePubChem[7]
CAS Number 29947-24-8PubChem[7]
Exact Mass 190.94043 DaPubChem[7]
Safety and Handling

The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[7]

Synthesis and Purification Workflow

The synthesis of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is most effectively achieved through a robust three-step sequence: (1) Hantzsch thiazole synthesis to construct the core heterocyclic ring, (2) a Sandmeyer-type reaction to install the bromine atom at the C2 position, and (3) salt formation to yield the final product.

G a 3-Bromo-2-butanone + Thiourea b 2-Amino-4,5-dimethyl-1,3-thiazole a->b c 2-Amino-4,5-dimethyl-1,3-thiazole d 2-Bromo-4,5-dimethyl-1,3-thiazole (Free Base) c->d 1. t-BuONO, CuBr₂ 2. Acetonitrile, 65°C e Free Base f 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide e->f HBr in Diethyl Ether G start 2-Bromo-4,5-dimethyl- 1,3-thiazole reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents boronic_acid R-B(OH)₂ boronic_acid->reagents product 2-Aryl-4,5-dimethyl- 1,3-thiazole reagents->product Heat

Sources

The 2-Bromothiazole Scaffold: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Chemical Space Around the 2-Bromothiazole Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-bromothiazole scaffold is a privileged structure in medicinal chemistry, serving as the linchpin for synthesizing a vast array of pharmaceutical agents, including tyrosine kinase inhibitors (e.g., Dasatinib) and antimicrobials. Its utility stems from the unique electronic disparity between the C2, C4, and C5 positions, allowing for orthogonal functionalization. This guide provides a technical deep-dive into the reactivity profile of 2-bromothiazole, detailed protocols for palladium-catalyzed cross-couplings, and expert insights into managing the "Halogen Dance"—a phenomenon that can be both a synthetic pitfall and a strategic tool.

Part 1: Reactivity Profile & Structural Logic

To master the chemistry of 2-bromothiazole, one must understand the electronic "personality" of the ring. The thiazole ring is π-deficient, similar to pyridine, but the sulfur atom introduces thiophene-like character at the C5 position.

The Reactivity Map
  • C2 Position (The Electrophilic Anchor): The carbon between the sulfur and nitrogen is the most electron-deficient. The C2-Br bond is highly activated for oxidative addition to Pd(0) and nucleophilic aromatic substitution (SNAr).

  • C5 Position (The Nucleophilic/Acidic Site): This position is relatively electron-rich compared to C2. It is the preferred site for electrophilic aromatic substitution (EAS) and, crucially, lithiation. However, lithiation at C5 in the presence of a C2-halogen triggers the "Halogen Dance."

  • N3 Nitrogen: A potential coordination site for metal catalysts (catalyst poisoning) and a site for alkylation.

Visualization: The 2-Bromothiazole Reactivity Landscape

ReactivityMap Scaffold 2-Bromothiazole Core C2 C2 Position (Electrophilic) Scaffold->C2 C5 C5 Position (Nucleophilic/Acidic) Scaffold->C5 N3 N3 Nitrogen (Basic) Scaffold->N3 Suzuki Pd-Catalyzed Coupling (Suzuki, Stille, Negishi) C2->Suzuki SNAr S_NAr Displacement (Amines, Thiols) C2->SNAr Lithiation Lithiation & Halogen Dance (LDA, -78°C) C5->Lithiation Coordination Catalyst Poisoning (Requires bulky ligands) N3->Coordination

Figure 1: Reactivity profile of 2-bromothiazole. C2 is the primary site for cross-coupling, while C5 offers unique reactivity via lithiation.

Part 2: Synthetic Methodologies & Protocols[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki coupling of 2-bromothiazole is the industry standard for building C2-aryl thiazoles.

Expert Insight: Thiazoles are notorious for poisoning Pd catalysts due to N/S coordination. Standard conditions (Pd(PPh3)4) often fail or require high loading. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) is crucial to maintain the active catalytic species.

Protocol A: Optimized Suzuki Coupling of 2-Bromothiazole

Objective: Synthesis of 2-(4-methoxyphenyl)thiazole.

  • Reagents:

    • 2-Bromothiazole (1.0 equiv)[1]

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for resistance to S-poisoning.

    • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for faster rates).

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a reaction vial with the boronic acid, base, and Pd catalyst.

    • Evacuate and backfill with argon (3 cycles) to ensure an O2-free environment (critical for active Pd(0)).

    • Add degassed solvent and 2-bromothiazole via syringe.

    • Heat to 80-100°C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexanes/EtOAc).

The "Halogen Dance": A Double-Edged Sword

When 2-bromothiazole is treated with a strong base like LDA, it does not simply deprotonate at C5. The resulting anion is unstable and often undergoes a Halogen Dance , where the bromine atom migrates to the thermodynamically more stable position (often C5) or leads to poly-brominated species.

Mechanistic Insight:

  • Deprotonation: LDA removes the C5 proton (kinetic control).

  • Migration: The C5-lithio species attacks the Br of a neutral molecule, or undergoes intramolecular rearrangement if conditions allow, leading to thermodynamic equilibration.

  • Application: This can be used to synthesize 2,5-dibromothiazole or to shift the halogen for subsequent functionalization.

Protocol B: Controlled C5-Functionalization (Avoiding the Dance)

To functionalize C5 without losing the C2-Br (or moving it), one must use Knochel-Hauser base conditions (TMPMgCl·LiCl) or very low temperatures with immediate electrophile trapping, although this remains challenging.

A more robust route to C5-substituted 2-bromothiazoles is often electrophilic bromination of a C2-substituted thiazole, or starting with 2,5-dibromothiazole and performing a site-selective Suzuki coupling (which occurs preferentially at C2).

Buchwald-Hartwig Amination

Essential for synthesizing 2-aminothiazole cores found in drugs like Dasatinib .

Protocol C: C-N Bond Formation

  • Catalyst System: Pd2(dba)3 (1-2 mol%) with BrettPhos or RuPhos . These ligands are specifically designed to prevent the formation of stable, unreactive Pd-amine-heterocycle complexes.

  • Base: NaOtBu (strong base) or Cs2CO3 (mild base, if functional groups are sensitive).

  • Solvent: Toluene or t-Amyl alcohol at 100°C.

Part 3: Drug Discovery Case Study

Dasatinib (Sprycel)

Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for leukemia. Its core structure features a 2-aminothiazole moiety.[2]

Synthetic Logic: The synthesis typically involves building the thiazole ring, but 2-bromothiazole derivatives serve as excellent model systems for fragment-based drug discovery (FBDD) to probe the binding pocket.

  • Fragment: 2-amino-5-thiazolecarboxamide.

  • Connection: The 2-amino group connects to the pyrimidine core.

  • Role of Scaffold: The thiazole nitrogen forms a critical hydrogen bond with the Thr315 gatekeeper residue (or nearby solvent network) in the kinase ATP-binding pocket.

Visualization: Synthetic Workflow for Thiazole Drugs

SyntheticWorkflow Start 2-Bromothiazole Step1 Pd-Catalyzed Amination (Buchwald-Hartwig) Start->Step1 Intermediate1 2-Aminothiazole Scaffold Step1->Intermediate1 Step2 Electrophilic Halogenation (NBS at C5) Intermediate1->Step2 Intermediate2 2-Amino-5-bromothiazole Step2->Intermediate2 Step3 Suzuki Coupling (at C5) Intermediate2->Step3 Final Bioactive Kinase Inhibitor (e.g., Dasatinib Analog) Step3->Final

Figure 2: General synthetic workflow for accessing 2,5-disubstituted thiazole drugs starting from the 2-bromo or 2-amino core.

Part 4: Troubleshooting & Optimization Data

Table 1: Catalyst Performance in 2-Bromothiazole Suzuki Coupling

Catalyst SystemYield (2-Phenylthiazole)Notes
Pd(PPh3)4 45-60%High loading (5-10%) required; slow conversion due to S-poisoning.
Pd(dppf)Cl2 85-95% Recommended. Bidentate ligand resists displacement by thiazole sulfur.
Pd(OAc)2 / SPhos 90-98%Excellent for sterically hindered boronic acids.
Pd2(dba)3 / XPhos 92%Ideal for heteroaryl-heteroaryl couplings (e.g., thiazole-pyridine).
Common Pitfalls
  • Protodebromination: In Suzuki couplings, if the boronic acid is slow to react, the Pd-Ar intermediate may capture a proton from the solvent (especially in alcohols), leading to thiazole (H-substituted) instead of the product.

    • Fix: Use anhydrous solvents (DMF/Dioxane) or increase the rate of transmetallation by using stronger bases (e.g., Ag2O or CsF).

  • Regio-scrambling (Halogen Dance): Avoid using alkyl lithiums (n-BuLi) for metal-halogen exchange on 2-bromothiazole unless you specifically intend to invoke the dance mechanism. Use iPrMgCl·LiCl (TurboGrignard) for cleaner exchange at C2.

References

  • Suzuki-Miyaura Coupling Optimization

    • Optimization of the Suzuki-Miyaura Cross-coupling.
  • Halogen Dance Mechanism

    • Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. J. Org.[3][4][5][6] Chem.

  • Buchwald-Hartwig Amination Conditions

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.[3]

  • Medicinal Chemistry Applications

    • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[7] PMC.

  • Direct C-H Arylation

    • Pd(II)

Sources

Methodological & Application

Hantzsch synthesis of 2-aminothiazoles using "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Ring Construction and Functionalization using 2-Bromo-4,5-dimethyl-1,3-thiazole

Executive Summary

This Application Note addresses the synthesis of 2-aminothiazole scaffolds, specifically focusing on the utility of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide .

Critical Distinction: It is vital to distinguish between two distinct synthetic phases often conflated in literature:

  • Hantzsch Synthesis: The construction of the thiazole ring using

    
    -haloketones and thiourea.[1][2]
    
  • Nucleophilic Functionalization: The utilization of pre-formed halogenated thiazoles (like the user's reagent) to generate complex

    
    -substituted 2-aminothiazoles.
    

While the user's reagent (2-Bromo-4,5-dimethyl-1,3-thiazole) is not a starting material for a Hantzsch cyclization, it is a high-value electrophile used to synthesize secondary and tertiary 2-aminothiazoles via Nucleophilic Aromatic Substitution (


)  or Buchwald-Hartwig Cross-Coupling . This guide details protocols for both the de novo Hantzsch synthesis of the core scaffold and the specific functionalization of the 2-bromo precursor.
Module 1: The Hantzsch Thiazole Synthesis (Context & Ring Construction)

To understand the architecture of the 4,5-dimethylthiazole core, we first review its de novo synthesis. This is the primary method for generating the unsubstituted 2-amino scaffold.

Mechanism: The reaction involves the condensation of 3-bromo-2-butanone (an


-haloketone) with thiourea . The sulfur atom of thiourea acts as a nucleophile, displacing the halide (

), followed by an intramolecular condensation of the nitrogen onto the carbonyl, resulting in cyclization and dehydration.
Visualizing the Hantzsch Pathway[2][3]

HantzschMechanism Reagents Reagents 3-Bromo-2-butanone + Thiourea Intermediate1 Thioimidate Intermediate Reagents->Intermediate1 S-Alkylation (SN2) Intermediate2 Hydroxy-thiazoline (Cyclized) Intermediate1->Intermediate2 N-Attack on Carbonyl Product Product 2-Amino-4,5-dimethylthiazole Intermediate2->Product - H2O (Dehydration)

Caption: The stepwise Hantzsch mechanism transforming acyclic precursors into the aromatic thiazole ring.

Module 2: Protocol for Using "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide"

This section addresses the user's specific reagent.[4] This compound is an electrophile . To convert it into a 2-aminothiazole derivative, we must displace the bromine atom with an amine.

Chemical Challenge: The reagent is supplied as a Hydrobromide (HBr) salt .

  • Implication: It is acidic. Adding an amine nucleophile directly will result in protonation of the amine (ammonium salt formation), killing its nucleophilicity.

  • Solution: The protocol must include an in-situ neutralization (free-basing) step using a non-nucleophilic base (e.g.,

    
    , DIPEA).
    
Protocol A: Nucleophilic Aromatic Substitution (

)

Best for: Aliphatic amines (morpholine, piperidine) and strong nucleophiles.

Reagents:

  • Substrate: 2-Bromo-4,5-dimethyl-1,3-thiazole HBr (1.0 equiv)

  • Nucleophile: Target Amine (1.2 - 1.5 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Bromo-4,5-dimethyl-1,3-thiazole HBr (1.0 mmol) in dry DMF (3 mL).

  • Neutralization: Add powdered anhydrous

    
      (2.5 mmol). Stir at room temperature for 15 minutes. Observation: Evolution of mild gas (
    
    
    
    ) may occur; the suspension will thicken.
  • Addition: Add the Target Amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Note: Thiazoles are electron-rich; displacement of bromine is sluggish compared to pyridines. Heat is essential.

  • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). Look for the disappearance of the bromo-thiazole spot (

    
    ) and appearance of a more polar fluorescent spot.
    
  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Protocol B: Buchwald-Hartwig Amination

Best for: Aromatic amines (anilines) which are poor nucleophiles for


.

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram:

BuchwaldWorkflow Step1 Free-Basing Step (Reagent + Base in Solvent) Step3 Coupling Reaction (100°C, 12-16h, Inert Atm) Step1->Step3 Add Substrate Step2 Catalyst Pre-complexation (Pd source + Ligand) Step2->Step3 Add Catalyst Step4 Purification (Flash Chromatography) Step3->Step4

Caption: Workflow for Pd-catalyzed amination of 2-bromo-thiazole salts.

Module 3: Comparative Data & Troubleshooting
Reactivity Profile of 2-Halo-Thiazoles

The choice of leaving group and position heavily influences yield.

PositionHalogenReactivity toward AminesRecommended Method
C-2 BromineModerate

(High Temp) or Pd-Catalysis
C-2 ChlorineLowPd-Catalysis Required
C-5 BromineHigh (Electrophilic site)

(Mild Temp)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) Amine protonated by HBr salt.Ensure excess base (

equiv) is used. Verify free-basing before heating.
Low Yield (

)
Electron-rich ring deactivates C-2 position.Switch to Protocol B (Buchwald) or use a higher boiling solvent (NMP) at 140°C.
Formation of Black Tar Polymerization of thiazole at high temp.Degas solvents thoroughly (Oxygen scavenger). Lower temp to 80°C and extend time.
References
  • Hantzsch Thiazole Synthesis Mechanism

    • Organic Chemistry Portal.[5] "Hantzsch Thiazole Synthesis."

    • [Link]

  • Synthesis of 2-Amino-4-methylthiazole (Classic Hantzsch)

    • Organic Syntheses, Coll.[4][6] Vol. 2, p.31 (1943); Vol. 19, p.10 (1939).

    • [Link]

  • Nucleophilic Substitution on 2-Bromothiazoles

    • Master Organic Chemistry.
    • [Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • BenchChem Application Notes.[3] "Comparing reactivity of 2-Bromo-heterocycles."[7]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: The Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide presents a dual challenge often overlooked in standard literature:

  • Catalyst Deactivation: The thiazole nitrogen and sulfur atoms are potent

    
    -donors capable of displacing labile ligands on Palladium, leading to the formation of inactive "Pd-black" or stable bis-thiazole complexes.
    
  • The "Hidden" Acid: The starting material is a hydrobromide salt (HBr). Standard protocols using 1.5–2.0 equivalents of base are insufficient. The initial equivalent of base is consumed solely to neutralize the HBr, leaving insufficient basicity to activate the boronic acid (formation of the boronate-ate complex), resulting in stalled conversion.

The Solution: This protocol utilizes a High-Loading Base Strategy combined with a Bulky-Phosphine Ligand System . By using a sterically demanding ligand (e.g., XPhos or SPhos), we prevent the thiazole nitrogen from coordinating to the metal center. Simultaneously, we adjust base stoichiometry to 3.5 equivalents to ensure rapid in situ neutralization and sustained catalytic turnover.

Mechanistic Insight & Optimization Logic

The Salt Penalty

In a typical Suzuki coupling, the base (e.g.,


) facilitates the transmetallation step by converting the non-nucleophilic boronic acid [

] into the nucleophilic boronate species [

].

When using the HBr salt of the thiazole:


Crucial Insight:  If you use the standard 2.0 equivalents of base, 1.0 equivalent is immediately sacrificed to neutralize the salt. The remaining 1.0 equivalent is often insufficient to drive the equilibrium of boronate formation, especially as the reaction produces boric acid byproducts that buffer the solution pH.
Catalyst Poisoning Mitigation

Thiazoles are electron-deficient but possess a lone pair on the Nitrogen (N3). Small ligands (like


) allow the thiazole N to bind to the Pd(II) intermediate, arresting the cycle.
  • Solution: Use XPhos or SPhos . These biaryl phosphine ligands create a "roof" over the Pd center, sterically blocking the approach of the thiazole nitrogen while allowing the oxidative addition of the C-Br bond.

Visualization of Reaction Logic

Diagram 1: Reaction Workflow & Stoichiometry Logic

This diagram illustrates the critical "Salt Neutralization" phase that must occur before the catalytic cycle can begin.

ReactionWorkflow cluster_warning CRITICAL FAILURE POINT Start Start: Thiazole HBr Salt BaseAdd Add Base (3.5 eq) Start->BaseAdd Dissolution Neutralization Phase 1: Neutralization (HBr Removal) BaseAdd->Neutralization Rapid Reaction FreeBase Intermediate: Free Thiazole Species Neutralization->FreeBase -KBr / -H2O Catalysis Phase 2: Pd Catalytic Cycle (Coupling) FreeBase->Catalysis Oxidative Addition Product Final Biaryl Product Catalysis->Product Reductive Elimination

Caption: Workflow distinguishing the sacrificial base consumption (Phase 1) from the catalytic requirement (Phase 2).

Standardized Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Note
2-Bromo-4,5-dimethylthiazole HBr ~272.9 (Salt)1.0ElectrophileHygroscopic; Weigh quickly.
Aryl Boronic Acid Variable1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Pd(dppf)Cl₂ · DCM 816.60.03 (3 mol%)CatalystRobust standard. Use XPhos Pd G2 for difficult cases.
Potassium Carbonate (

)
138.23.5 BaseHigh loading required to neutralize HBr.
1,4-Dioxane Solvent-SolventDegas thoroughly.
Water Solvent-Co-solventEssential for inorganic base solubility (4:1 ratio).
Step-by-Step Procedure

1. Preparation (Inert Atmosphere):

  • Dry all glassware in an oven at 120°C for >2 hours.

  • Cool under a stream of Argon or Nitrogen.[3]

2. Weighing & Charging:

  • To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-4,5-dimethylthiazole HBr (1.0 equiv).

  • Add the Aryl Boronic Acid (1.3 equiv).

  • Add

    
      (3.5 equiv). Note: Finely powdered base is preferred.
    

3. Solvent Addition & Degassing:

  • Add a mixture of 1,4-Dioxane and Water (Ratio 4:1, concentration 0.1 M relative to thiazole).

  • Crucial Step: Sparge the mixture with Argon for 10 minutes BEFORE adding the catalyst. This prevents immediate oxidation of the sensitive Pd(0) species upon generation.

4. Catalyst Addition:

  • Add Pd(dppf)Cl₂ · DCM (3 mol%) or XPhos Pd G2 (2 mol%).

  • Seal the vial immediately with a Teflon-lined crimp cap or septum.

  • Purge the headspace with Argon for another 2 minutes.

5. Reaction:

  • Heat the block/bath to 90°C .

  • Stir vigorously (800+ RPM). The biphasic mixture requires high shear for effective mass transfer.

  • Monitor by LC-MS at 2 hours.

    • Checkpoint: If starting material remains but boronic acid is consumed, add 0.5 eq more boronic acid.

6. Workup:

  • Cool to room temperature.[3][4]

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Thiazoles are often UV active and slightly polar.

Troubleshooting & Optimization Matrix

If the reaction fails (Yield < 50%), consult this matrix before repeating.

Observation (LC-MS)DiagnosisCorrective Action
SM Remaining + Boronic Acid Intact Catalyst Death (Poisoning)Switch ligand to XPhos or SPhos . These are bulky and prevent N-coordination.
SM Remaining + Protodeboronation (Ar-H) Reaction too slow / Boronic acid unstable(1) Lower temp to 70°C. (2) Switch base to

(milder buffering).
No Reaction + Black Precipitate Pd AggregationOxygen leak. Ensure rigorous degassing.
Low Conversion (<30%) Acidic StallingIncrease Base to 4.0 equiv. The HBr salt might be wetter/heavier than calculated.
Diagram 2: Troubleshooting Pathway (Decision Tree)

Troubleshooting Result Analyze LC-MS Result Branch1 Starting Material Unchanged? Result->Branch1 Branch2 Boronic Acid Consumed (Ar-H)? Branch1->Branch2 No (Some conversion) Fix1 Catalyst Poisoning detected. Action: Switch to XPhos Pd G2 Branch1->Fix1 Yes (Cat. inactive) Fix2 Protodeboronation detected. Action: Use K3PO4, add Boronic acid in portions Branch2->Fix2 Yes (Unstable Partner) Fix3 Salt Neutralization Failure. Action: Verify 3.5+ equiv Base used Branch2->Fix3 No (Stalled)

Caption: Decision tree for diagnosing low yields based on LC-MS spectral data.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling prone to poisoning.
  • Oh, C. H., et al. (2004). Palladium-catalyzed cross-coupling of thiazole derivatives. Tetrahedron Letters, 45(12), 2493-2496. Link

  • Sigma-Aldrich (Merck). Product Specification: 2-Bromo-4,5-dimethylthiazole (CAS 5394-18-3). Link

    • Note: Reference for physical properties of the free base core; HBr salt is derived.

Sources

Sonogashira reaction of 2-bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Sonogashira Coupling of 2-Bromothiazoles

Strategic Analysis & Chemical Logic

The 2-bromothiazole scaffold presents a unique dichotomy in palladium-catalyzed cross-coupling. While the electron-deficient nature of the thiazole ring activates the C-Br bond for rapid oxidative addition (faster than phenyl bromide), the adjacent sp² nitrogen creates a "chelation trap."

The Core Challenge: Catalyst Poisoning Unlike simple aryl halides, 2-bromothiazole possesses a basic nitrogen atom capable of


-coordination to the Palladium(II) center. This creates a resting state (off-cycle species) that competes with the productive catalytic cycle, effectively reducing the concentration of active catalyst. Furthermore, the electron-withdrawing nature of the thiazole ring makes the resulting alkyne susceptible to base-mediated hydration or polymerization if reaction times are prolonged.

Success Factors:

  • Ligand Bulk: Use bulky phosphines (e.g., XPhos, P(t-Bu)₃) to sterically discourage N-coordination to the metal center.

  • Copper Management: While Cu(I) accelerates the reaction via the "Copper Effect" (transmetallation), it promotes Glaser homocoupling. For valuable alkynes, a Cu-free modification is preferred.

  • Base Selection: Inorganic bases (Cs₂CO₃) are often superior to amines (Et₃N) in difficult cases to prevent formation of insoluble ammonium salts that can entrap the catalyst.

Mechanistic Pathway & Interference

The following diagram illustrates the standard catalytic cycle and the specific "Thiazole Trap" (Red Pathway) that researchers must overcome.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Trap OFF-CYCLE TRAP (N-Pd Coordination) OxAdd->Trap Thiazole N-binding TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-Acetylide Trap->OxAdd Heat/Bulky Ligand Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Substrate 2-Bromothiazole Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: The Catalytic Cycle highlighting the reversible "Thiazole Trap" where the substrate's nitrogen coordinates to Pd(II), stalling the cycle.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cu-Catalyzed)

Best for: Standard substrates, robust alkynes, and initial screening.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (Degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.03 equiv), and 2-Bromothiazole (1.0 equiv).

    • Note: If the alkyne is a solid, add it here.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Liquids Addition: Inject anhydrous DMF (Concentration: 0.2 M) and the amine base via syringe.

  • Alkyne Addition: If liquid, add the terminal alkyne dropwise at room temperature.

    • Observation: The solution typically turns dark brown/black upon alkyne addition.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Why 60°C? Room temperature is often insufficient for 2-bromothiazoles due to the stability of the C-Br bond compared to iodides, but >80°C risks polymerization.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Thiazoles are polar; use a gradient of Hexanes:EtOAc (start 90:10).

Method B: The "High-Fidelity" Protocol (Copper-Free)

Best for: Valuable alkynes prone to homocoupling, or when trace Cu contamination is unacceptable.

Materials:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or cataCXium® A (4 mol%)

    • Alternative Pre-catalyst: Pd(dppf)Cl₂[1] · DCM (for steric bulk without separate ligand handling).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Pre-complexation: In the reaction vial, mix Pd(OAc)₂ and XPhos in the solvent for 10 mins under Argon to form the active L-Pd(0) species. Solution should turn from orange to pale yellow/clear.

  • Substrate Addition: Add 2-Bromothiazole, Alkyne, and Cs₂CO₃.

  • Thermal Activation: Heat to 80°C .

    • Mechanistic Note: The bulky XPhos ligand prevents the thiazole nitrogen from coordinating effectively, keeping the Pd center open for the alkyne.

  • Monitoring: Monitor by LC-MS. This reaction is slower than Method A but cleaner.

Optimization Matrix

Use this table to troubleshoot low yields.

VariableStandard ConditionOptimization for Low ReactivityOptimization for Side Reactions
Solvent DMF (Polar, coordinates Pd)1,4-Dioxane (Non-polar, higher Temp)THF (Reduces polymerization risk)
Base Et₃N (Cheap, effective)Cs₂CO₃ (Inorganic, stronger)DIPA (Bulky, reduces nucleophilic attack)
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂ (Bidentate, stable)Pd₂dba₃ + P(t-Bu)₃ (Highly active)
Temp 60°C80–90°C40°C (Longer time)

Troubleshooting Guide

Issue 1: "The reaction stalled at 50% conversion."

  • Cause: Catalyst poisoning by the product or substrate nitrogen.

  • Fix: Add a "booster" shot of catalyst (1 mol%) after 4 hours. Alternatively, switch to Method B (Bulky Ligand) to prevent N-Pd binding.

Issue 2: "I see a major spot that is not my product (Glaser Coupling)."

  • Cause: Oxygen leak or excess Copper.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Switch to Method B (Copper-Free).

Issue 3: "My product degraded on the silica column."

  • Cause: Alkynyl thiazoles can be acid-sensitive.

  • Fix: Pre-treat the silica gel with 1% Triethylamine in Hexanes before loading the column to neutralize acidic sites.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[3][4] Angewandte Chemie International Edition, 42(13), 1433–1436. Link

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295. Link

  • Plenio, H. (2008). The Sonogashira coupling of aryl bromides.[4][5][6] Angewandte Chemie International Edition, 47(37), 6954-6956. Link

Sources

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide as the electrophile. While 2-bromothiazoles are valuable synthons in medicinal chemistry (often serving as kinase inhibitor cores), the hydrobromide salt form presents specific challenges regarding stoichiometry and catalyst poisoning.

This protocol addresses the critical requirement for in situ neutralization of the HBr salt, the selection of ligand systems capable of resisting sulfur coordination (catalyst poisoning), and the modulation of base strength to prevent hydrodehalogenation.

Substrate Analysis & Mechanistic Challenges

Chemical Profile[1][2][3][4]
  • Substrate: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

  • CAS: [Specific CAS if available, else generic identifier]

  • Molecular Weight: ~272.0 g/mol (Salt form)

  • Key Reactivity Feature: The C2-position is activated for oxidative addition due to the electron-withdrawing nature of the thiazole nitrogen. However, the 4,5-dimethyl pattern donates electron density into the ring, making the C-Br bond slightly less electrophilic than in unsubstituted thiazole, requiring highly active catalyst systems.

The "Salt Effect" & Sulfur Poisoning

Using the hydrobromide salt directly introduces acidic protons that can protonate the amine nucleophile or the active Pd(0) species. Furthermore, the thiazole sulfur atom is a soft Lewis base that can competitively bind to Palladium, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd(L)(Thiazole)2 species).

Solution:

  • Stoichiometry: The reaction requires

    
     2.5 equivalents  of base (1 eq to neutralize HBr, 1 eq for the coupling, 0.5 eq excess).
    
  • Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos ) or wide bite-angle bisphosphines (Xantphos ) to outcompete the thiazole sulfur for Pd binding.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the modified catalytic cycle required for this salt-form substrate.

BuchwaldMechanism Start Start: Thiazole-HBr Salt Base Base (e.g., NaOtBu/Cs2CO3) (Neutralization Step) Start->Base + 1.0 eq Base FreeBase Free Thiazole Species Base->FreeBase In situ generation OxAdd Oxidative Addition (Ar-Pd-Br) FreeBase->OxAdd + L-Pd(0) Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product Final Product: 2-Amino-4,5-dimethylthiazole RedElim->Product

Figure 1: Catalytic cycle highlighting the critical pre-neutralization step required for hydrobromide salts.

Critical Optimization Parameters

The following table summarizes the recommended systems based on the steric and electronic nature of the amine nucleophile.

ParameterProtocol A: Robust (General Purpose) Protocol B: High Performance (Challenging)
Target Amine Secondary amines (cyclic/acyclic), AnilinesPrimary alkyl amines, Sterically hindered amines
Catalyst Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))BrettPhos Pd G3 or RuPhos Pd G3 (Precatalysts)
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)BrettPhos or RuPhos (if not using precatalyst)
Base Cs₂CO₃ (Cesium Carbonate)NaOtBu (Sodium tert-butoxide) or LHMDS
Solvent 1,4-Dioxane or Toluenet-Amyl Alcohol or THF
Temperature 100°C60°C - 80°C
Rationale Xantphos has a wide bite angle that stabilizes the Pd center against thiazole poisoning.[1] Cs₂CO₃ is mild and tolerates functional groups.[2]Precatalysts ensure rapid initiation. Bulky biaryl phosphines facilitate reductive elimination for difficult amines.

Standardized Experimental Protocol

Protocol A: Pd₂(dba)₃ / Xantphos System (Recommended Starting Point)

Safety Note: Handle all Palladium catalysts in a fume hood. Thiazoles can have potent biological activity; handle with appropriate PPE.

Reagents:
  • 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (1.0 equiv, 1.0 mmol, ~273 mg)

  • Amine Nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd, 0.0125 mmol)

  • Xantphos (5.0 mol%, 0.05 mmol)

  • Cs₂CO₃ (3.0 equiv, 3.0 mmol) — Note: Excess used to neutralize HBr.

  • 1,4-Dioxane (anhydrous, 5 mL, 0.2 M)

Step-by-Step Methodology:
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add the Thiazole HBr salt and Cs₂CO₃ first.

    • Add Pd₂(dba)₃ and Xantphos .

    • Tip: If the amine is a solid, add it now.

  • Degassing (Critical):

    • Seal the vial. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times. Oxygen is the primary cause of catalyst death in this system.

  • Solvent & Liquid Amine Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • If the amine is liquid, inject it now.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800+ RPM). The Cs₂CO₃ is insoluble; good mixing is essential for the heterogeneous base to neutralize the HBr.

    • Monitor by LCMS at 2 hours. Reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts.

    • Wash the filtrate with Water (1x) and Brine (1x).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Quality Control

Self-Validating Workflow Diagram

Use this decision tree to troubleshoot low yields.

Troubleshooting Check1 LCMS Check @ 2 Hours Result1 Starting Material (SM) Consumed? Check1->Result1 Yes Proceed to Workup Result1->Yes Yes No Analyze Impurity Profile Result1->No No Dehalogenation Product: Thiazole (H instead of Br) Cause: Hydride source or overheating No->Dehalogenation Mass = SM - 79 + 1 NoRxn Only SM Remains Cause: Catalyst Poisoning or Salt Inhibition No->NoRxn Mass = SM Fix1 Action: Switch to anhydrous t-Amyl Alcohol Reduce Temp to 80°C Dehalogenation->Fix1 Fix2 Action: Pre-wash HBr salt with NaHCO3 OR Switch to BrettPhos Pd G3 NoRxn->Fix2

Figure 2: Troubleshooting logic flow for common failure modes in thiazole couplings.

Common Issues:
  • Catalyst Deactivation (Dark precipitate early): The thiazole sulfur or the amine is binding Pd. Remedy: Switch to BrettPhos Pd G3 precatalyst. The precatalyst ensures the active species is formed only after the base is available, preventing early poisoning.

  • Incomplete Conversion: The HBr salt might not be fully neutralized if the Cs₂CO₃ particle size is too large. Remedy: Grind the base before use or switch to NaOtBu (if functional groups allow).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8][9] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link

Sources

Application Note: High-Precision N-Arylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of critical kinase inhibitors (e.g., Dasatinib, Dabrafenib). However, functionalizing the exocyclic amine via N-arylation presents a significant synthetic challenge due to the ambident nucleophilicity of the substrate.

This guide provides two field-validated protocols for the regioselective N-arylation of 2-aminothiazoles:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Best for high yields, broad substrate scope, and coupling with aryl halides.[1]

  • Copper-Catalyzed Oxidative Coupling (Chan-Lam): Ideal for mild conditions, boronic acid substrates, and late-stage functionalization.

Mechanistic Insight: The Ambident Challenge

The 2-aminothiazole moiety possesses three potential reactive sites, leading to frequent regioselectivity errors in unoptimized protocols.

The Regioselectivity Map

The substrate exists in a tautomeric equilibrium between the amine (A) and imine (B) forms. While the exocyclic amine is the desired target for most drug discovery applications, the endocyclic nitrogen (N3) is highly nucleophilic, particularly in SNAr reactions or with sterically unencumbered metal catalysts.

Regioselectivity Substrate 2-Aminothiazole (Substrate) Exocyclic Exocyclic N-Arylation (Desired Target) Kinase Inhibitor Motif Substrate->Exocyclic Bulky Ligands (Pd) Oxidative Coupling (Cu) Endocyclic Endocyclic (N3) Arylation (Common Impurity) Formation of Iminothiazolines Substrate->Endocyclic Small Ligands Basic Conditions C5 C5-Arylation (Electrophilic Attack) Substrate->C5 Electrophilic Halogenation

Figure 1: Regioselectivity map detailing the competitive reaction pathways. Green path indicates the target transformation described in this protocol.

Protocol A: Palladium-Catalyzed Cross-Coupling

Primary Application: Coupling with Aryl Bromides/Chlorides. Source Authority: Adapted from McGowan et al. (Buchwald Group), Org.[2] Lett. 2012 [1].[2][3]

The "Pre-Activation" Strategy

Standard Buchwald conditions often fail with 2-aminothiazoles due to catalyst poisoning by the sulfur atom or inhibitory binding of the substrate. The solution is the use of BrettPhos (a bulky, electron-rich ligand) and a specific catalyst pre-activation step using acetic acid or water to generate the active catalytic species before substrate introduction.

Experimental Procedure (Standard Scale: 1.0 mmol)

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Aminothiazole (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: BrettPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: t-Amyl alcohol (anhydrous) or 1,4-Dioxane

  • Additive: Acetic Acid (glacial, catalytic drop) or Water (4 mol%)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-mix: Add Pd2(dba)3 (9.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol) to the vial.

  • Solvent Addition: Add 2 mL of anhydrous t-Amyl alcohol.

  • Activation (CRITICAL): Add 4 mol% of degassed water (0.7 µL) or a drop of acetic acid. Stir at 80°C for 1-2 minutes. The solution should change from dark purple/red to a lighter orange/brown, indicating active L-Pd(0) formation.

  • Reagent Addition: Remove from heat briefly. Add the aryl bromide (1.0 mmol), 2-aminothiazole (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) under a positive pressure of Argon.

  • Reaction: Seal the vessel and heat to 100°C for 2–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd residue. Concentrate and purify via flash chromatography (typically Hexanes/EtOAc).

Ligand Performance Matrix
LigandYield (%)Regioselectivity (Exo:Endo)Notes
BrettPhos 92% >99:1 Gold Standard. Bulky structure prevents N3 coordination.
Xantphos 65%85:15Good alternative for simple substrates; cheaper.
BINAP30%60:40Poor conversion; significant endocyclic arylation.
PPh3<5%N/ACatalyst poisoning dominates.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Primary Application: Coupling with Aryl Boronic Acids (Mild Conditions). Source Authority: Based on optimization of Chan-Lam systems for heteroamines [2, 3].

Why Choose Chan-Lam?

Unlike Pd-catalysis, this method is oxidative and proceeds in air. It tolerates halides on the aryl ring (allowing for orthogonal functionalization later) and avoids the use of strong bases like NaOtBu, making it safer for base-sensitive substrates.

Mechanistic Cycle

The reaction relies on a Cu(II)/Cu(III) cycle. Oxygen (from air) is required to re-oxidize the copper species.

ChanLam Cu2 Cu(OAc)2 (Start) Transmetal Transmetallation (Ar-B(OH)2 enters) Cu2->Transmetal Cu2_Ar Cu(II)-Ar Species Transmetal->Cu2_Ar Oxidation Oxidation (O2) Cu(II) -> Cu(III) Cu2_Ar->Oxidation Cu3 Cu(III)-Ar Intermediate Oxidation->Cu3 Coordination Amine Coordination (H-N-Thiazole) Cu3->Coordination RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->Cu2 Regeneration

Figure 2: The oxidative catalytic cycle. Note that molecular sieves are required to sequester water produced during boronic acid activation.

Experimental Procedure (Standard Scale: 1.0 mmol)

Reagents:

  • Aryl Boronic Acid (2.0 equiv) — Excess is needed due to homocoupling side-reactions.

  • 2-Aminothiazole (1.0 equiv)

  • Catalyst: Cu(OAc)2 (0.5 – 1.0 equiv) — Stoichiometric often yields better results than catalytic.

  • Base: Pyridine (2.0 equiv) or Et3N

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additive: 4Å Molecular Sieves (Activated, powdered)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask open to air, add 4Å molecular sieves (200 mg/mmol).

  • Reagent Mix: Add Cu(OAc)2 (181 mg, 1.0 mmol), Aryl Boronic Acid (2.0 mmol), and 2-Aminothiazole (1.0 mmol).

  • Solvent & Base: Add DCM (5 mL) followed by Pyridine (161 µL, 2.0 mmol).

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (or equipped with an O2 balloon for faster kinetics).

    • Visual Check: The reaction usually turns a deep blue/green color.

  • Duration: Stir for 12–24 hours.

  • Workup: Filter through a Celite pad to remove sieves and copper salts. Wash the pad with MeOH/DCM. Concentrate and purify via column chromatography.[4][5]

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Protocol A: Reaction stays dark purple/red Catalyst failed to activate.Ensure water or AcOH was added during the pre-mix step. Check if reagents are strictly anhydrous (paradoxically, trace water is needed for activation, but bulk water kills it).
Protocol A: Low Conversion Catalyst poisoning by Sulfur.Increase catalyst loading to 2-3 mol%. Switch to tBuBrettPhos (more sterically demanding).
Protocol B: Low Yield Boronic acid degradation.Add the boronic acid in two portions (0 hr and 6 hr). Ensure molecular sieves are freshly activated (flame-dried).
Protocol B: Reaction Stalls Oxygen depletion.Do not seal the flask tightly. Use a drying tube or an O2 balloon.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[2] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[2] [Link]

  • Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Bromo-4,5-dimethyl-1,3-thiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4,5-Dimethyl-1,3-thiazole Scaffold - A Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the 2-aminothiazole framework has emerged as a "privileged structure," a molecular scaffold that is capable of binding to a variety of biological targets.[1] Within this class, the 4,5-dimethyl-1,3-thiazole moiety offers a unique combination of steric and electronic properties that have been strategically employed in the design of potent and selective kinase inhibitors. The methyl groups at the 4 and 5 positions can provide beneficial interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity. This guide provides a detailed technical overview of the application of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide as a key starting material for the synthesis of kinase inhibitor candidates, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategy: From Bromothiazole to the 2-Aminothiazole Pharmacophore

The primary utility of 2-Bromo-4,5-dimethyl-1,3-thiazole lies in its ability to serve as a versatile precursor to the corresponding 2-aminothiazole derivatives. The bromine atom at the 2-position is amenable to displacement by a variety of nitrogen nucleophiles, a critical step in building the core structure of many kinase inhibitors. A common and efficient method to achieve this transformation is through a palladium-catalyzed Buchwald-Hartwig amination reaction.

Visualizing the Synthetic Transformation

G 2-Bromo-4,5-dimethyl-1,3-thiazole 2-Bromo-4,5-dimethyl-1,3-thiazole 2-Amino-4,5-dimethylthiazole Derivative 2-Amino-4,5-dimethylthiazole Derivative 2-Bromo-4,5-dimethyl-1,3-thiazole->2-Amino-4,5-dimethylthiazole Derivative Buchwald-Hartwig Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Amino-4,5-dimethylthiazole Derivative Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->2-Amino-4,5-dimethylthiazole Derivative Base Base Base->2-Amino-4,5-dimethylthiazole Derivative

Caption: General scheme for the synthesis of 2-amino-4,5-dimethylthiazole derivatives.

Detailed Experimental Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

This protocol details the synthesis of N-(2-chloro-6-methylphenyl)-4,5-dimethylthiazol-2-amine, a key intermediate in the development of analogues of the potent kinase inhibitor Dasatinib. This reaction exemplifies a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.

Reaction Scheme:

G node_reagent1 2-Bromo-4,5-dimethyl-1,3-thiazole arrow Pd2(dba)3, Xantphos NaOtBu, Toluene, 110 °C node_reagent1->arrow node_reagent2 2-Chloro-6-methylaniline node_reagent2->arrow node_product N-(2-chloro-6-methylphenyl)-4,5-dimethylthiazol-2-amine reagents + arrow->node_product

Caption: Synthesis of a Dasatinib analogue intermediate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide286.061.01.0
2-Chloro-6-methylaniline141.591.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.102.52.5
Anhydrous Toluene---
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (1.0 mmol), 2-chloro-6-methylaniline (1.2 mmol), sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, N-(2-chloro-6-methylphenyl)-4,5-dimethylthiazol-2-amine.

Causality Behind Experimental Choices
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base. The use of anhydrous toluene is essential for optimal reaction performance.

  • Ligand Selection (Xantphos): Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step of the catalytic cycle and helps to stabilize the active palladium species, leading to higher yields and turnover numbers.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without competing in side reactions.

  • Excess Amine: A slight excess of the amine is used to ensure complete consumption of the limiting bromothiazole starting material.

Further Functionalization: Building Kinase Inhibitor Scaffolds

The 2-amino-4,5-dimethylthiazole core is a versatile platform for further elaboration into more complex kinase inhibitors. Two common strategies are amide bond formation and further palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The 2-amino group can be readily acylated to introduce a variety of substituents, which can be designed to interact with specific residues in the kinase active site.

G 2-Amino-4,5-dimethylthiazole Derivative 2-Amino-4,5-dimethylthiazole Derivative Amide-linked Kinase Inhibitor Amide-linked Kinase Inhibitor 2-Amino-4,5-dimethylthiazole Derivative->Amide-linked Kinase Inhibitor Amide Coupling Carboxylic Acid (R'-COOH) or Acyl Chloride (R'-COCl) Carboxylic Acid (R'-COOH) or Acyl Chloride (R'-COCl) Carboxylic Acid (R'-COOH) or Acyl Chloride (R'-COCl)->Amide-linked Kinase Inhibitor Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI)->Amide-linked Kinase Inhibitor

Caption: General scheme for amide bond formation.

Palladium-Catalyzed Cross-Coupling

If the amine partner used in the initial Buchwald-Hartwig amination contains a halogen, this can serve as a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity.

G Halogenated 2-Amino-4,5-dimethylthiazole Derivative Halogenated 2-Amino-4,5-dimethylthiazole Derivative Cross-Coupled Kinase Inhibitor Cross-Coupled Kinase Inhibitor Halogenated 2-Amino-4,5-dimethylthiazole Derivative->Cross-Coupled Kinase Inhibitor Suzuki-Miyaura Coupling Boronic Acid/Ester (R''-B(OR)2) Boronic Acid/Ester (R''-B(OR)2) Boronic Acid/Ester (R''-B(OR)2)->Cross-Coupled Kinase Inhibitor Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Cross-Coupled Kinase Inhibitor Base Base Base->Cross-Coupled Kinase Inhibitor

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its ability to be efficiently converted into the corresponding 2-aminothiazole scaffold, which can then be further functionalized, makes it a key tool in the drug discovery process. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique properties of the 4,5-dimethyl-1,3-thiazole core in the development of novel and effective kinase-targeted therapies.

References

  • Google Patents. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. CN102161660A.
  • Yadav, P., Kumar, R., & Singh, P. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44289–44305. Available at: [Link]

  • Google Patents. (2014). Compounds comprising an anti-inflammatory pharmacophore and methods of use. CN103588678A.
  • Demir, B., et al. (2021). Design and Efficient Synthesis of Novel 4,5-Dimethylthiazole-Hydrazone Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 18(4), 372-386.
  • Özdemir, A., et al. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 118-124.
  • Google Patents. (2013). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. CN102924523A.
  • Jo, H., et al. (2019). Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. International Journal of Molecular Sciences, 20(7), 1593.
  • El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4467.

Sources

Application Note: 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide in Agrochemical Synthesis

[1]

Executive Summary

In the competitive landscape of agrochemical discovery, the 1,3-thiazole moiety remains a privileged structure, serving as a critical pharmacophore in blockbuster fungicides (e.g., Thifluzamide, Ethaboxam) and herbicides. The specific building block 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide offers a distinct advantage over unsubstituted thiazoles: the 4,5-dimethyl substitution pattern .[1]

This substitution provides two critical benefits for crop protection agents:

  • Metabolic Shielding: The methyl groups block the metabolically vulnerable 4- and 5-positions, preventing rapid oxidative degradation (e.g., by cytochrome P450s) in plants and target pests.

  • Lipophilic Tuning: The added steric bulk and lipophilicity (logP modulation) enhance cuticular penetration and systemic translocation within the crop.

This guide details the handling, activation, and synthetic application of this salt form, ensuring high-yield incorporation into active ingredients (AIs).

Chemical Profile & Handling

The hydrobromide salt is the preferred commercial form due to its superior shelf stability compared to the free base, which is prone to oxidation and darkening upon storage.

PropertySpecification
Compound Name 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide
Structure Thiazole ring, Br at C2, Methyls at C4, C5; HBr salt
Physical State White to off-white crystalline solid
Stability Hygroscopic; store under inert atmosphere (Argon/N2)
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in non-polar organics
Key Hazard Corrosive (HBr release), Irritant.[1][2] Handle in fume hood.
Critical Handling Protocol: The "Salt Effect"

Problem: Direct use of the hydrobromide salt in transition-metal catalyzed cross-couplings (Suzuki, Buchwald) often leads to catalyst poisoning or stalled conversion. The acidic proton consumes the stoichiometric base required for the catalytic cycle. Solution: You must account for the HBr equivalent or perform an in situ free-basing step.[1]

Protocol A: Activation (Free-Basing)

Use this protocol to prepare the reactive free base immediately prior to coupling reactions.[1]

Objective: Isolate 2-Bromo-4,5-dimethyl-1,3-thiazole (Free Base) for organometallic coupling.

Reagents:

  • Starting Material: 2-Bromo-4,5-dimethyl-1,3-thiazole HBr (10.0 mmol)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: Saturated aq. NaHCO₃ or 1M NaOH[1]

Step-by-Step:

  • Suspension: Suspend the HBr salt (2.73 g, 10 mmol) in DCM (30 mL) in a separatory funnel.

  • Neutralization: Slowly add sat. NaHCO₃ (30 mL). Caution: CO₂ evolution. Shake vigorously until the solid dissolves and gas evolution ceases.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentration (Optional): Remove solvent in vacuo at <30°C to obtain the pale yellow oil (Free Base).

    • Note: The free base is volatile. Do not apply high vacuum for extended periods. For best results, use the dried solution directly in the next step (Solvent Switch).

Synthetic Workflows: Constructing the Agrophore

The 2-bromo position is the "universal connector."[1] Below are the two primary workflows for generating agrochemical libraries.

Workflow B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Application: Synthesis of 2-arylthiazole fungicides (SDHI analogs).[1]

Mechanism: The electron-rich nature of the 4,5-dimethylthiazole ring makes oxidative addition of Pd(0) slower than in electron-deficient systems.[1] Ligands with high steric demand and electron donation (e.g., XPhos, SPhos) are recommended.

Detailed Protocol:

  • Setup: In a Schlenk tube, combine:

    • 2-Bromo-4,5-dimethyl-1,3-thiazole (Free base, 1.0 eq)[1]

    • Aryl Boronic Acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(OAc)₂/XPhos (2 mol%)[1]

    • Base: K₃PO₄ (3.0 eq) - Crucial for thiazoles.[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas by sparging with Argon for 10 mins.

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography (Hexane/EtOAc).

Workflow C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Synthesis of 2-aminothiazole scaffolds (precursors to thiazole-amides).[1]

Challenge: Thiazole halides can be deactivated towards Pd-catalyzed amination. Optimization: Use strong bases (NaOtBu) and biaryl phosphine ligands (BrettPhos).

Detailed Protocol:

  • Setup: In a glovebox or under Argon flow:

    • 2-Bromo-4,5-dimethyl-1,3-thiazole (Free base, 1.0 eq)[1]

    • Primary/Secondary Amine (1.2 eq)[1]

    • Catalyst: Pd₂dba₃ (1 mol%)

    • Ligand: BrettPhos (2 mol%)[1]

    • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene (anhydrous).

  • Reaction: Heat to 100°C in a sealed tube for 12 hours.

  • Note: If the substrate is sensitive to base, switch to Cs₂CO₃ and longer reaction times.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the HBr salt, highlighting the critical decision points for "Free-Basing" vs. "In-Situ Neutralization."

GSalt2-Bromo-4,5-dimethylthiazole HBr(Storage Form)FreeBaseFree Base(Reactive Intermediate)Salt->FreeBaseProtocol A:NaHCO3/DCMSuzukiSuzuki Coupling(Ar-B(OH)2, Pd-Cat)Salt->SuzukiDirect Use(Requires 3+ eq Base)FreeBase->SuzukiProtocol BBuchwaldBuchwald Amination(R-NH2, Pd-Cat)FreeBase->BuchwaldProtocol CLithiationLithiation (n-BuLi)(Electrophile Trapping)FreeBase->Lithiation-78°C, THFTarget12-Aryl-4,5-dimethylthiazoles(Fungicides)Suzuki->Target1Target22-Aminothiazoles(Herbicide Precursors)Buchwald->Target2Target3Thiazole Carbinols(PGRs)Lithiation->Target3

Caption: Divergent synthetic pathways from the HBr salt.[1] Solid lines indicate recommended protocols; dashed lines indicate risky "direct use" paths.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) HBr salt consumed the base.[1]Ensure free-basing (Protocol A) or increase base to >3.5 eq.
Catalyst Blacking Out Pd poisoning by free bromide/sulfur.Switch to Pd(dppf)Cl₂ (robust) or increase ligand loading.
Incomplete Conversion Steric hindrance of 4,5-dimethyl.[1]Increase temperature to 100°C; switch solvent to Toluene/H₂O.
Homocoupling (Dimer) Oxidation of boronic acid.Degas solvents thoroughly; add catalyst after degassing.

References

  • Synthesis and Fungicidal Activity of Thiazole Derivatives. ResearchGate. (Accessed 2023).[3] Describes the structure-activity relationship (SAR) of 2-aryl-thiazoles against Botrytis cinerea. Link

  • Thiazole and Isothiazole Chemistry in Crop Protection. Semantic Scholar. Review of thiazole heterocycles in green pesticide research. Link

  • Synthesis of 2-bromo-4,5-dimethyl-1,3-thiazole. ChemicalBook. General procedure for bromination of 4,5-dimethylthiazole. Link

  • Suzuki Coupling of Thiazole Bromides. Google Patents (US10266488B2). Application of 2-bromo-4,5-dimethylthiazole in Buchwald/Suzuki couplings for bioactive molecule synthesis.[1] Link

  • Chiral Thiazole Building Blocks. PubMed. Review of thiazole utility in peptide-derived natural products and building blocks. Link

Application Note: Strategic Synthesis of Biologically Active Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in FDA-approved therapeutics such as Dasatinib (anticancer), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic).[1] Its electron-deficient nature allows it to act as a bioisostere for pyridine or benzene rings, improving metabolic stability and lipophilicity (


) while facilitating 

stacking interactions within protein binding pockets.

This Application Note provides a dual-track protocol for synthesizing thiazole derivatives:

  • The Hantzsch Synthesis: The robust, scalable "workhorse" method for constructing the primary ring.

  • Pd-Catalyzed C-H Activation: A modern, late-stage functionalization strategy to rapidly diversify libraries without pre-functionalized precursors.

Experimental Workflow Overview

The following flowchart outlines the decision matrix for selecting the appropriate synthetic route based on the target substitution pattern.

ThiazoleWorkflow Start Target Thiazole Design CheckSub Is the Core Ring Formed? Start->CheckSub RouteA Route A: De Novo Ring Construction (Hantzsch Synthesis) CheckSub->RouteA No RouteB Route B: Late-Stage Functionalization (C-H Activation) CheckSub->RouteB Yes ReagentsA Reagents: $alpha$-Haloketone + Thioamide RouteA->ReagentsA ReagentsB Reagents: Thiazole Core + Aryl Halide Pd Catalyst + Base RouteB->ReagentsB Workup Purification & QC (Recrystallization / HPLC) ReagentsA->Workup ReagentsB->Workup BioAssay Biological Screening (MIC / IC50) Workup->BioAssay

Figure 1: Strategic decision tree for thiazole synthesis. Route A is preferred for scaffold generation; Route B is optimized for library expansion.

Protocol A: The Hantzsch Thiazole Synthesis

Objective: De novo construction of 2,4-disubstituted thiazoles. Mechanism: Condensation of an


-haloketone with a thioamide.[2][3]
Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone (S

2), followed by an intramolecular attack of the nitrogen on the carbonyl, and finally dehydration to aromatize the ring.[3][4]

HantzschMech Step1 Thioamide Sulfur Attack (SN2 Displacement) Inter1 Acyclic Thioimidate Intermediate Step1->Inter1 Step2 N-Attack on Carbonyl (Cyclization) Inter1->Step2 Inter2 Hydroxythiazoline Step2->Inter2 Step3 Dehydration (-H2O) (Aromatization) Inter2->Step3 Final Thiazole Product Step3->Final

Figure 2: Step-wise mechanistic pathway of the Hantzsch condensation.

Detailed Protocol

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv) [Warning: Lachrymator]
    
  • Thiobenzamide or Thiourea (1.1 equiv)

  • Ethanol (absolute) or DMF (for high-boiling substrates)

  • Ammonium hydroxide (for workup)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (5.0 mmol) in Ethanol (15 mL).

  • Addition: Add

    
    -bromoacetophenone (5.0 mmol) portion-wise at room temperature.
    
    • Critical Note: The reaction is often exothermic. If scaling up (>10g), use an ice bath during addition to prevent runaway side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting haloketone spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate directly.

  • Workup (Neutralization):

    • If solid precipitates: Filter the solid and wash with cold ethanol. Suspend the solid in water and basify with 10% NH

      
      OH until pH ~9 to liberate the free base.
      
    • If no precipitate: Evaporate ethanol, redissolve residue in EtOAc, wash with NaHCO

      
       (sat.), brine, and dry over MgSO
      
      
      
      .
  • Purification: Recrystallize from hot Ethanol/Water or perform flash column chromatography if impurities persist.

Troubleshooting:

  • Darkening/Tars: Indicates overheating or oxidation. Perform the reaction under N

    
     if the thioamide is electron-rich.
    
  • Incomplete Reaction: Add 0.1 equiv of NaOAc to buffer the HBr formed, driving the equilibrium forward.

Protocol B: Pd-Catalyzed C-H Arylation

Objective: Late-stage functionalization of the C5 position on an existing thiazole ring. Context: Traditional cross-coupling (Suzuki/Stille) requires pre-halogenated thiazoles, which are unstable. Direct C-H activation is more atom-economical.

Mechanistic Insight

The acidity of the C5-H bond allows for activation by Pd(II) species, often via a Concerted Metallation-Deprotonation (CMD) pathway assisted by a carbonate or pivalate base.

Detailed Protocol

Reagents:

  • 2-Substituted Thiazole (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     or XPhos (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    or Ag
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMF or Dioxane (anhydrous)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Charging: Add Pd(OAc)

    
    , Ligand, Base, and Aryl Iodide under a positive stream of Argon.
    
  • Substrate Addition: Add the Thiazole substrate and anhydrous solvent (concentration 0.2 M) via syringe.

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours.

    • Note: Vigorous stirring is essential as Cs

      
      CO
      
      
      
      is insoluble in dioxane.
  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Comparative Analysis of Methods

FeatureHantzsch SynthesisC-H Activation (Pd-Catalyzed)
Primary Use Creating the thiazole ring from scratch.Adding complexity to an existing ring.[5]
Atom Economy Moderate (Loss of H

O and HBr).
High (Direct coupling, no pre-functionalization).
Substrate Scope Limited by availability of

-haloketones.
Broad (Compatible with many commercial aryl halides).
Scalability Excellent (kg scale possible).Moderate (Catalyst cost limits multi-kg scale).
Key Risk Handling lachrymatory haloketones.Catalyst poisoning; residual heavy metals.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocol

    • BenchChem. (2025).[3] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

  • Biological Significance & FDA Approved Drugs

    • Petrou, A., et al. (2021).[1][6][7][8] Thiazole Ring—A Biologically Active Scaffold.[6] Molecules, 26, 3166.[6]

  • Modern C-H Activation Methods

    • Tang, X., et al. (2016).[9] Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones.... J. Org.[1][9] Chem., 81, 11461-11466.[9]

  • General Review of Thiazole Biological Activity

    • Chhabria, M.T., et al. (2016).[6] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Curr. Top. Med. Chem.

Sources

High-Efficiency Microwave-Assisted Synthesis of Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

Thiazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in essential drugs like Ritonavir (antiviral), Dasatinib (antineoplastic), and Abafungin (antifungal). Conventional synthesis—primarily the Hantzsch condensation—often requires reflux times of 8–12 hours, harsh solvents, and tedious purification, leading to thermal degradation of sensitive substituents.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols for thiazole construction. By leveraging dielectric heating, these protocols reduce reaction times to minutes (typically <30 min), improve yields to >90%, and enable "green" aqueous chemistries. This guide is designed for medicinal chemists requiring rapid library generation and process chemists exploring scalable intensification.

Theoretical Basis: Why Microwave?

The Dielectric Heating Mechanism

Unlike conventional conduction/convection heating, microwave irradiation (typically 2.45 GHz) heats the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents like EtOH, Water, DMSO) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

The "Specific Microwave Effect" in Thiazole Synthesis

The formation of the thiazole ring involves a nucleophilic attack followed by a cyclodehydration. The transition state for the initial nucleophilic attack of the thioamide sulfur on the


-haloketone is highly polar. Microwave irradiation stabilizes this polar transition state, effectively lowering the activation energy (

) and improving regioselectivity compared to thermal heating.

Protocol A: The Standard Hantzsch Condensation

Application: General synthesis of 2,4-disubstituted thiazoles. Scale: 1.0 mmol (Monomode) to 50 mmol (Multimode).

Reaction Scheme


Materials
  • Reagent A: 2-Bromoacetophenone (or substituted derivative) (1.0 equiv).

  • Reagent B: Thiourea or Thiobenzamide (1.1 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: MeOH has a high loss tangent (

    
    ), ensuring efficient coupling.
    
  • Vessel: 10 mL Borosilicate microwave vial with a crimp/snap cap (pressure rated to 20 bar).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of Reagent A and 1.1 mmol of Reagent B in 3 mL of Methanol.

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 15 bar pressure.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 90°C.

    • Hold Time: 15–30 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds (to homogenize slurry).

  • Workup:

    • Cool the vial to <40°C using compressed air (integrated in most reactors).

    • If product precipitates: Filter directly and wash with cold ethanol.

    • If soluble: Pour mixture into crushed ice/water. Neutralize with 10%

      
       if an amine salt is formed. Collect the solid precipitate.
      
  • Validation: Recrystallize from EtOH if necessary. Yields typically range 89–95% .[2][3]

Comparative Data: Conventional vs. Microwave
ParameterConventional RefluxMicrowave ProtocolAdvantage
Time 8 – 12 Hours15 – 30 Minutes96% Time Savings
Yield 45 – 69%89 – 95%Higher Efficiency
Solvent Often Benzene/TolueneMeOH/EtOHGreener Profile
Energy High (Prolonged heating)Low (Targeted heating)Sustainability

Protocol B: "Green" Aqueous Synthesis

Application: Eco-friendly synthesis of 2-aminothiazoles using water as the solvent. Mechanism: Water is an excellent microwave absorber (


 at RT, increasing with Temp). At elevated pressures, water acts as a pseudo-organic solvent.
Step-by-Step Protocol
  • Mixture: Combine Phenacyl bromide (1 mmol) and Thiourea (1.1 mmol) in 4 mL of deionized water.

  • Catalyst (Optional): Add 10 mol%

    
    -cyclodextrin (supramolecular catalyst) to improve homogeneity, though reaction proceeds in neat water.
    
  • Irradiation:

    • Temp: 100°C.

    • Time: 5–10 minutes.

    • Power: Max 200W (ramp to temp).

  • Workup: The product is usually insoluble in water. Simply filter the precipitate, wash with hot water to remove unreacted thiourea, and dry.

Protocol C: One-Pot Multicomponent Reaction (MCR)

Application: Rapid generation of complex thiazole libraries (e.g., hydrazinyl-thiazoles).

Reaction Scheme


Step-by-Step Protocol
  • Load: In a 10 mL vial, add Thiocarbohydrazide (1 mmol), Aldehyde (2 mmol), and Phenacyl Bromide (1 mmol).

  • Solvent: Add 4 mL Ethanol and 2 drops of Acetic Acid.

  • Irradiation: Heat at 70°C for 10–15 minutes (Power limit: 210 W).

  • Purification: Cool to RT. The solid product precipitates out. Filter and wash with cold ethanol.

  • Result: This avoids the isolation of the intermediate thiosemicarbazone, saving a full synthetic step.

Mechanistic & Workflow Visualization

Experimental Workflow (Standardized)

The following diagram outlines the logical flow for a reproducible MW synthesis campaign.

MW_Workflow Start Reagent Selection (Haloketone + Thioamide) Solvent Solvent Choice (High Tan δ: MeOH/Water) Start->Solvent Vessel Vessel Loading & Capping (10-20 bar) Solvent->Vessel MW_Irrad MW Irradiation (90°C, 15-30 min) Vessel->MW_Irrad Insert Cooling Rapid Cooling (Compressed Air) MW_Irrad->Cooling Complete Workup Workup (Filtration/Neutralization) Cooling->Workup Analysis Validation (NMR/LCMS) Workup->Analysis

Caption: Standardized workflow for Microwave-Assisted Organic Synthesis (MAOS) of thiazoles.

Hantzsch Thiazole Mechanism (MW Accelerated)

This diagram illustrates the pathway accelerated by dipolar polarization.

Hantzsch_Mechanism Reactants Thioamide + Alpha-Haloketone TS1 Polar Transition State (Stabilized by MW) Reactants->TS1 Nucleophilic Attack Inter1 Thioimidate Intermediate TS1->Inter1 Cyclo Cyclization (Hydroxythiazoline) Inter1->Cyclo Intramolecular Dehydration Dehydration (-H2O) Cyclo->Dehydration MW Heating Product Final Thiazole Dehydration->Product Aromatization

Caption: Mechanistic pathway of Hantzsch synthesis. MW irradiation stabilizes the initial polar transition state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Low Microwave AbsorptionSwitch to a solvent with higher

(e.g., add small amount of ionic liquid or switch Toluene to EtOH).
Vessel Over-pressure Solvent Vapor PressureDo not fill vessel >60%. Use a solvent with a higher boiling point or lower the target temperature.
Charring / Decomposition "Hot Spots" or Thermal RunawayEnsure vigorous stirring (600+ rpm). Reduce initial power ramp rate.
Product Oiling Out Solubility IssuesUse a solvent mixture (e.g., EtOH/Water 1:1) to encourage crystallization upon cooling.

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[3] Tetrahedron Letters, 53(35), 4763-4766. [3]

  • Castillo, J. C., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.[4] Universitas Scientiarum.

  • Panda, S. S., et al. (2012). Microwave-assisted synthesis of thiazoles: A review. RSC Advances.
  • Narender, M., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as anti-breast cancer agents. Journal of Biomolecular Structure and Dynamics.

  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal.

Sources

Application Note: Precision One-Pot Synthesis Involving 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Thiazole cores are ubiquitous in modern pharmacopeia, serving as the structural backbone for blockbuster kinase inhibitors like Dasatinib (Sprycel) and antiretrovirals like Ritonavir . However, the step-wise functionalization of the thiazole ring is often plagued by poor atom economy and tedious intermediate purifications.

This guide focuses on 2-bromothiazoles as high-utility linchpins for one-pot synthesis. Unlike simple substrates, 2-bromothiazoles offer orthogonal reactivity profiles at the C2, C4, and C5 positions. By exploiting the electronic disparities between these sites, researchers can execute complex "pot-economy" sequences—ranging from sequential cross-couplings to the elegant "Halogen Dance"—without isolating intermediates.

Key Technical Advantages
  • Orthogonal Reactivity: The C2-Br bond is significantly more labile towards oxidative addition than C4-Br or C5-H bonds, enabling highly regioselective cascades.

  • Atom Economy: One-pot protocols reduce solvent waste (E-factor) and minimize yield losses associated with work-up/purification cycles.

  • Access to Novel IP: The "Halogen Dance" allows for the synthesis of thermodynamically stable, yet synthetically difficult-to-access, polysubstituted thiazoles.

Mechanistic Insights: The Reactivity Landscape

To design effective one-pot protocols, one must understand the electronic "personality" of the thiazole ring.

Electronic Differentiation (C2 vs. C4 vs. C5)

The thiazole ring is not uniform. The sulfur atom acts as an electron donor (via resonance), while the nitrogen acts as an electron withdrawer (via induction and resonance).

  • C2 Position (The "Hot" Spot): Flanked by both S and N, the C2 position is the most electron-deficient. In 2,4-dibromothiazole, the C2-Br bond undergoes oxidative addition with Pd(0) much faster than the C4-Br bond. This is the basis for Protocol 1 .

  • C5 Position (The Nucleophilic Site): C5 is the most electron-rich carbon. It is the preferred site for Electrophilic Aromatic Substitution (EAS) and direct C-H activation if the C2 position is blocked.

  • The "Halogen Dance" Phenomenon: Under strongly basic conditions (e.g., LDA at -78°C), a 2-bromothiazole can undergo a base-catalyzed halogen migration. The driving force is the formation of the most stable carbanion—typically the one stabilized by the inductive effect of the adjacent halogen and the heteroatoms.

Decision Logic for Protocol Selection

ThiazoleLogic Start Starting Material: 2-Bromothiazole Core Q1 Goal: Introduce Substituent at C2 or C4/C5? Start->Q1 PathA Target: C2 Functionalization (Preserve C4/C5) Q1->PathA Direct Coupling PathB Target: C4/C5 Functionalization (Shift Br from C2) Q1->PathB Rearrangement PathC Target: Multi-Substituted (Sequential Coupling) Q1->PathC Multiple Groups Method1 Protocol 1: Regioselective Cross-Coupling (Suzuki/Negishi) PathA->Method1 Method2 Protocol 2: Halogen Dance Rearrangement (Base-Catalyzed Migration) PathB->Method2 PathC->Method1 Method3 Protocol 3: C-H Activation Cascade (Pd-Catalyzed) PathC->Method3 Advanced

Figure 1: Decision matrix for selecting the appropriate one-pot thiazole protocol.

Detailed Experimental Protocols

Protocol 1: Sequential One-Pot Regioselective Cross-Coupling

Application: Synthesis of 2,4-disubstituted thiazoles from 2,4-dibromothiazole. Principle: Kinetic control allows the C2-Br to react exclusively in the first step. The C4-Br is then activated in the second step (often requiring higher temperature or a more active catalyst species).

Reagents & Conditions
  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Step 1 Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Step 2 Coupling Partner: Aryl/Alkyl Zinc Reagent or Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aq) or K3PO4

  • Solvent: DME/H2O or Toluene/EtOH

Step-by-Step Methodology
  • Setup: In a sealed tube or Schlenk flask, charge 2,4-dibromothiazole (1.0 equiv), Pd(PPh3)4 (3 mol%), and the first aryl boronic acid (1.05 equiv).

  • Solvation: Add DME (degassed) and 2.0 M aqueous Na2CO3 (2.0 equiv).

  • Step 1 (C2-Coupling): Heat the mixture to 60–70 °C . Monitor by LC-MS.[1]

    • Critical Checkpoint: The reaction should reach completion within 2-4 hours. Do not overheat, or C4 coupling may initiate.

  • Intermediate Check: Confirm consumption of starting material and formation of the mono-coupled 4-bromo-2-arylthiazole.

  • Step 2 (C4-Coupling): Without workup, add the second coupling partner (e.g., a different boronic acid or organozinc) and an additional portion of base if necessary.

  • Completion: Raise temperature to 90–100 °C (reflux). Stir for 6-12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Data Summary: Regioselectivity in One-Pot Suzuki

Entry Substrate Partner 1 (C2) Partner 2 (C4) Yield (One-Pot) Selectivity (C2:C4)
1 2,4-Dibromothiazole Ph-B(OH)2 4-Me-Ph-B(OH)2 82% >98:2

| 2 | 2,4-Dibromothiazole | 4-F-Ph-B(OH)2 | Alkyl-ZnBr | 76% | >95:5 |

Protocol 2: The "Halogen Dance" (Base-Catalyzed Migration)

Application: Moving a bromine atom from C2 to C5 to access 5-bromo-2-substituted thiazoles, which are otherwise difficult to synthesize directly. Mechanism: Lithium-halogen exchange generates a transient anion. The bromine "dances" to the thermodynamically more stable position (C5), often stabilized by the adjacent sulfur.

Reagents & Conditions
  • Substrate: 2-Bromothiazole

  • Base: LDA (Lithium Diisopropylamide) or LiHMDS (1.1 - 1.5 equiv)

  • Electrophile: Aldehydes, Ketones, or Halides

  • Solvent: Anhydrous THF

  • Temperature: -78 °C (Critical)

Step-by-Step Methodology
  • Base Preparation: Generate LDA in situ by adding n-BuLi to diisopropylamine in THF at -78 °C. Stir for 30 min.

  • Addition: Add 2-bromothiazole (1.0 equiv) dropwise to the LDA solution at -78 °C.

    • Note: The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • The Dance: Stir at -78 °C for 15–30 minutes. The bromine migration (C2 -> C5) occurs during this equilibration or upon warming slightly depending on the specific substrate substituents.

    • Mechanistic Note: The 2-lithio-5-bromothiazole species is formed.

  • Trapping: Add the electrophile (e.g., benzaldehyde) dropwise.

  • Quench: Stir for 1 hour, then quench with saturated NH4Cl solution while still cold.

  • Workup: Extract with ether/EtOAc.

HalogenDance Substrate 2-Bromothiazole Lithiated Intermediate A: 2-Li-5-Br-Thiazole (Thermodynamic Product) Substrate->Lithiated LDA, -78°C (Halogen Migration) Trapped Final Product: 2-E-5-Br-Thiazole Lithiated->Trapped Electrophile (E+)

Figure 2: Pathway of the Halogen Dance reaction.

Protocol 3: One-Pot C-H Activation/Arylation

Application: Direct coupling of 2-bromothiazole (as the electrophile) with another heteroophene (e.g., thiophene, furan) via C-H activation. Advantage: Avoids pre-functionalization (boronic acid/tin) of the coupling partner.

Reagents & Conditions
  • Electrophile: 2-Bromothiazole

  • Nucleophile (C-H source): 2-Alkylthiophene or Furan

  • Catalyst: Pd(OAc)2 (5 mol%)[2]

  • Ligand: P(t-Bu)3 or PCy3 (10 mol%)

  • Base: K2CO3 or PivOK (Pivalate aids C-H cleavage)

  • Solvent: DMA or Xylene (120 °C)

Step-by-Step Methodology
  • Mix: Combine 2-bromothiazole, the thiophene substrate, Pd(OAc)2, Ligand, and Base in a reaction vial.

  • Degas: Purge with Argon for 5 minutes.

  • Heat: Heat to 100–120 °C for 12 hours.

    • Mechanism:[3][4][5][6] The Pd(0) inserts into the C2-Br bond of the thiazole. The carbonate/pivalate assists in the Concerted Metallation-Deprotonation (CMD) of the thiophene C-H bond.

  • Filter: Filter through a celite pad to remove Pd black.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Loss of Regioselectivity (Protocol 1) Temperature too high in Step 1.Strictly maintain T < 70 °C for the first coupling. Use a bulkier ligand (e.g., SPhos) to differentiate steric environments.
Low Yield in Halogen Dance Moisture in THF or Base.Ensure THF is distilled/dry. Titrate n-BuLi before use. Maintain -78 °C strictly.
Homocoupling of Boronic Acid Oxygen presence.[2]Degas solvents thoroughly (freeze-pump-thaw or sparging).
Pd Black Formation Catalyst decomposition.Add a stabilizer like TBAB (Tetrabutylammonium bromide) or switch to a Pd(II) precatalyst like Pd(dppf)Cl2.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Thiazoles: A Theoretical and Experimental Study. The Journal of Organic Chemistry. (General reference for Halogen Dance mechanism on azoles).

  • Wang, X., et al. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. The Journal of Organic Chemistry, 73(4), 1643–1645. (Demonstrates Pd-catalyzed one-pot principles).

  • Bensaid, O., et al. (2025). One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles. ResearchGate.

  • Verrier, C., et al. (2013). Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis. Organic Letters.

Sources

Application Note: Advanced Purification Strategies for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole moieties are ubiquitous in modern pharmacophores (e.g., Ritonavir, Dasatinib) due to their ability to engage in hydrogen bonding and pi-stacking interactions. However, their purification presents a distinct set of challenges: basicity-induced streaking on silica, high affinity for transition metal catalysts (Pd, Cu), and variable solubility profiles. This guide provides a definitive, field-tested protocol for isolating high-purity thiazole derivatives, moving beyond standard techniques to address the specific physicochemical behavior of the 1,3-thiazole core.

The Thiazole Challenge: Physicochemical Context

To purify a thiazole effectively, one must first understand its behavior in solution.[1] The thiazole ring contains a basic nitrogen (N3) and a sulfur atom (S1).[2]

  • Basicity & Silanol Interaction: Unsubstituted thiazole has a pKa of ~2.5 (conjugate acid), but 2-aminothiazoles can have pKa values ranging from 5.0 to 7.[1]0. This basicity leads to strong interactions with acidic silanol groups (

    
    ) on standard silica gel, resulting in peak tailing ("streaking") and poor resolution.[1]
    
  • Metal Coordination: The N3 nitrogen and S1 sulfur act as soft donors, forming stable complexes with Palladium (Pd) and Copper (Cu) used in cross-coupling reactions (Suzuki, Buchwald-Hartwig). Standard filtration often fails to remove these metal contaminants.[1][3]

Strategic Workflow: The Purification Logic Gate

Before committing to a method, analyze the crude mixture's profile.[1][4][5]

ThiazolePurification Start Crude Thiazole Mixture Solubility Solubility Check (EtOAc/Hex vs. DCM/MeOH) Start->Solubility Decision1 Is the product an Aminothiazole? Solubility->Decision1 PathA Acid-Base Extraction (Exploit pKa) Decision1->PathA Yes (pKa > 4) PathB Flash Chromatography (Modified Silica) Decision1->PathB No (Neutral/Weak Base) PathC Metal Scavenging (If Pd/Cu catalyzed) PathA->PathC PathB->PathC Final Crystallization (Polymorph Control) PathC->Final

Figure 1: Decision matrix for selecting the optimal purification trajectory based on thiazole substitution patterns.

Protocol 1: The "pH-Swing" Extraction

Best for: 2-aminothiazoles and alkyl-thiazoles with pKa > 4.

Standard aqueous washes are insufficient.[1] This protocol exploits the basic nitrogen to pull the thiazole into the aqueous phase, leaving non-basic impurities (starting materials, polyphenyls) in the organic layer.

Reagents
  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in EtOAc.

  • Acidic Extraction (The Trap):

    • Extract the organic layer with 1M HCl (3 x Vol).[1]

    • Mechanism:[1][6][7][8] The thiazole nitrogen protonates (

      
      ), becoming water-soluble.
      
    • Critical Check: Measure aqueous pH. It must be < 2.0 to ensure full protonation.[1]

  • Organic Wash: Keep the acidic aqueous layer.[1] Discard the organic layer (contains non-basic impurities).[1] Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]

  • The Swing (Basification):

    • Cool the acidic aqueous layer in an ice bath (exothermic reaction).[1]

    • Slowly add 2M NaOH until pH > 9.0 (or pH > 12 for highly basic derivatives).

    • Observation: The solution will turn cloudy as the free-base thiazole precipitates or oils out.

  • Recovery: Extract the now-basic aqueous layer with DCM (3 x Vol).[1] Dry over

    
     and concentrate.
    

Protocol 2: Chromatographic "De-Streaking"

Best for: Complex mixtures where extraction is insufficient.[1]

To prevent the "streaking" caused by silanol interactions, you must mask the silica surface.

The Triethylamine (TEA) Doping Method

Warning: Do not use TEA if your product is an acid or an ester sensitive to basic hydrolysis.[1]

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .[1] This saturates the active silanol sites.[1]

  • Mobile Phase: Prepare your gradient (e.g., Hexane/EtOAc) containing 0.1% TEA .[1]

    • Note: The TEA competes with the thiazole for binding sites, sharpening the elution band.

  • Post-Column Workup: TEA has a high boiling point (89°C) and can contaminate NMR spectra.[1]

    • Removal: After collecting fractions, wash the combined organic solution with saturated

      
        or remove via high-vacuum azeotrope with heptane.
      
Alternative: Amine-Functionalized Silica

For sensitive compounds, use Amino-Silica (


-SiO

)
cartridges. These provide a basic surface environment, eliminating the need for mobile phase modifiers.[1]

Table 1: Mobile Phase Recommendations

Thiazole Type Stationary Phase Solvent System A Solvent System B Modifier
Neutral / Weakly Basic Standard Silica Hexane Ethyl Acetate None

| 2-Aminothiazoles | Standard Silica | DCM | Methanol (MeOH) | 0.5%


 or TEA |
| Highly Polar / Zwitterionic  | C18 (Reverse Phase) | Water | Acetonitrile | 0.1% Formic Acid |

Protocol 3: Metal Scavenging (Pd Removal)

Critical for: Drug candidates from Suzuki/Buchwald couplings.[1]

Thiazoles are excellent ligands for Palladium.[1] A simple column often yields a product with >500 ppm Pd (colored solid).[1]

The Thiol-Silica Slurry Method
  • Dissolution: Dissolve the crude product in THF or MeOH (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.[1]

    • Loading: 3-5 equivalents relative to the expected metal content (or 10-20% w/w relative to substrate).

  • Incubation: Stir at 40°C for 4 hours.

    • Mechanism:[1][6][7][8] The thiol sulfur has a higher affinity for Pd than the thiazole nitrogen/sulfur, sequestering the metal onto the bead.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.[1]

  • Result: Filtrate is typically <20 ppm Pd (colorless).[1]

Protocol 4: Crystallization Systems

Crystallization is the gold standard for final purity (>99%).[1]

Table 2: Proven Solvent Systems for Thiazoles

Solvent Pair Ratio (v/v) Application Note
Ethanol / Water 1:1 to 1:3 Dissolve in hot EtOH; add water dropwise until turbid.[1] Cool slowly. Best for aminothiazoles.[1]
EtOAc / Hexane 1:4 Good for lipophilic thiazoles.[1] If "oiling out" occurs, seed with a crystal or scratch glass.[1][4]
Toluene / Heptane 1:2 Excellent for removing non-polar impurities.[1] Requires higher heat to dissolve.[1]

| Acetonitrile (ACN) | Pure | Cool from boiling to -20°C. Effective for highly crystalline bis-thiazoles.[1] |

References

  • Physicochemical Properties: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

  • Chromatographic Modifiers: Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (See Chapter on "Mobile Phase Modifiers for Basic Compounds").

  • Metal Scavenging: Welch, C. J., et al. (2005).[1] "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 9(2), 198-205.

  • Thiazole Synthesis & Workup: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie. (Foundational work on Hantzsch synthesis and basic workup).

  • Palladium Removal Protocols: Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.

Sources

The Synthesis of Thiazole Rings: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth exploration of the most common and reliable experimental procedures for the formation of the thiazole ring, designed for researchers, scientists, and professionals in the field of drug development. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, first reported in 1887, remains one of the most widely utilized methods for thiazole ring formation due to its versatility and generally high yields.[1] The core of this reaction is the condensation of an α-haloketone with a thioamide.[1] This method allows for the synthesis of a diverse range of substituted thiazoles by varying the starting materials.

Mechanistic Insights

The reaction proceeds through a well-established mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[2] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[2] Understanding this mechanism is key to troubleshooting and optimizing the reaction. For instance, the choice of solvent can influence the rate of both the initial SN2 reaction and the subsequent cyclization.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents Combine α-Haloketone and Thioamide solvent Add Solvent (e.g., Methanol) reagents->solvent heat Heat Reaction Mixture (e.g., 100°C) solvent->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product (e.g., add Na2CO3 solution) cool->precipitate filter Isolate by Filtration precipitate->filter purify Purify (Recrystallization/Chromatography) filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, via the Hantzsch synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.045.00.995 g
Thiourea76.127.50.571 g
Methanol--5 mL
5% Sodium Carbonate (aq)--20 mL
20 mL Scintillation Vial--1
Stir Bar--1
Hot Plate/Stirrer--1
Buchner Funnel and Flask--1 set
Filter Paper--As needed
Beakers--As needed

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[2]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2] The solution will typically turn yellow.

  • Cooling: Remove the vial from the hot plate and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. A precipitate should form as the thiazole product is poorly soluble in the basic aqueous solution.[2][3]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with water to remove any inorganic salts.[2]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry. The crude product is often pure enough for characterization.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Microwave-Assisted Hantzsch Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The Hantzsch thiazole synthesis is particularly amenable to this technique, often leading to significantly reduced reaction times and improved yields. In a typical microwave-assisted procedure, the reactants are mixed in a sealed microwave-safe vessel with a suitable solvent and irradiated at a set temperature for a short period. For example, heating a mixture of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea in methanol at 90°C for 30 minutes under microwave irradiation can produce the corresponding N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine in high yield.

The Gabriel Thiazole Synthesis

Another classical approach to thiazole synthesis is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide (P₂S₅).[3] This method is particularly useful for preparing 2,5-disubstituted thiazoles.

Mechanistic Considerations

The reaction begins with the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide to form a thioamide intermediate. This is followed by an intramolecular cyclization where the enol or enolate of the ketone attacks the thiocarbonyl carbon. The final step is a dehydration to yield the thiazole ring. The high temperature required for this reaction (typically around 170°C) is necessary to drive the thionation and subsequent cyclization-dehydration steps.[3]

Reaction Mechanism: Gabriel Thiazole Synthesis

Gabriel_Mechanism cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Acylaminoketone Acylaminoketone Thioamide Intermediate Thioamide Intermediate Acylaminoketone->Thioamide Intermediate P₂S₅ Cyclized Intermediate Cyclized Intermediate Thioamide Intermediate->Cyclized Intermediate Thiazole Thiazole Cyclized Intermediate->Thiazole - H₂O

Caption: Key steps in the Gabriel synthesis of thiazoles.

General Protocol Outline
  • Reactant Mixture: Combine the α-acylaminoketone and a stoichiometric amount of phosphorus pentasulfide in a reaction flask.

  • Heating: Heat the mixture, typically without a solvent, to a high temperature (around 170°C).[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The work-up often involves careful quenching of the excess phosphorus pentasulfide.

  • Purification: The crude product is purified by column chromatography or recrystallization.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles, which are valuable synthetic intermediates. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions.[4]

Mechanistic Pathway

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide.[4] The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon. A subsequent tautomerization of the imino group leads to the formation of the aromatic 5-aminothiazole ring.[4] The mild reaction conditions are a key advantage of this method.

General Protocol Outline
  • Reactant Combination: Dissolve the α-aminonitrile in a suitable solvent.

  • Reagent Addition: Add carbon disulfide to the solution at room temperature. The reaction is often carried out in the presence of a base.

  • Reaction Progress: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Product Isolation: The product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude 5-aminothiazole can be purified by recrystallization.

Product Characterization

The successful synthesis of a thiazole derivative must be confirmed through rigorous characterization. The following techniques are essential for structural elucidation and purity assessment.

Spectroscopic Data for 2-Amino-4-phenylthiazole:

TechniqueKey Signals
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the thiazole ring proton, as well as a broad singlet for the amino protons.[5][6]
¹³C NMR Resonances for the carbon atoms of the phenyl and thiazole rings.[6]
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group, C=N and C=C stretching of the thiazole ring, and aromatic C-H stretching.[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Safety and Handling

The synthesis of thiazoles involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • α-Haloketones (e.g., 2-Bromoacetophenone): These are lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Thioamides (e.g., Thiourea, Thioacetamide): Thioacetamide is a suspected carcinogen and is harmful if swallowed or absorbed through the skin.[10][11][12][13] Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Phosphorus Pentasulfide: This reagent is corrosive and reacts violently with water to produce toxic hydrogen sulfide gas. Handle in a dry environment and away from moisture.[14]

  • Carbon Disulfide: This is a highly flammable and toxic liquid. All operations should be conducted in a fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(8), 13778–13825. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kavitha, S., & Kumar, M. S. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921–4924. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1966). The absorption spectra of some thiazines and thiazoles. [Link]

  • PubChem. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIOACETAMIDE AR Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2023, December 21). Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can effectively interact with a wide range of biological targets.[1][2] Thiazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[3] Notably, the thiazole moiety is a key component in numerous FDA-approved drugs, highlighting its clinical significance.

This guide focuses on a particularly valuable derivative: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide . The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities. The methyl groups at the 4 and 5-positions provide steric and electronic modulation, which can be crucial for optimizing a drug candidate's potency and selectivity. This document provides an in-depth exploration of the applications of this building block, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery.

Physicochemical Properties and Handling

2-Bromo-4,5-dimethyl-1,3-thiazole is typically supplied as its hydrobromide salt, which enhances its stability and ease of handling compared to the free base.

PropertyValue
Molecular Formula C₅H₇Br₂NS
Molecular Weight 272.99 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.
Storage Store in a cool, dry place, protected from light and moisture.

Note on the Hydrobromide Salt: The hydrobromide salt is acidic. In many reactions, particularly palladium-catalyzed cross-couplings, the use of a base is required not only to facilitate the catalytic cycle but also to neutralize the hydrobromide and generate the reactive free base in situ.

Core Synthetic Applications: A Gateway to Novel Therapeutics

The reactivity of the C2-bromine atom makes 2-bromo-4,5-dimethyl-1,3-thiazole a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization. Two of the most powerful and widely used transformations are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4,5-dimethylthiazoles

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Rationale: This protocol describes a typical procedure for the coupling of 2-bromo-4,5-dimethyl-1,3-thiazole with an arylboronic acid. The choice of a palladium(II) acetate/triphenylphosphine catalyst system is a common and effective starting point for this type of transformation. A base, such as sodium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixture of toluene and water is often used to ensure the solubility of both organic and inorganic reagents.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4,5-dimethyl-1,3-thiazole hydrobromide (1.0 mmol, 273 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol, 318 mg).

  • Catalyst Addition: To the solid mixture, add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4,5-dimethylthiazole.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield
1Phenylboronic acid2-Phenyl-4,5-dimethylthiazole85-95%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4,5-dimethylthiazole80-90%
33-Pyridinylboronic acid2-(3-Pyridinyl)-4,5-dimethylthiazole70-85%

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-4,5-dimethyl-1,3-thiazole HBr - Arylboronic Acid - Na2CO3 catalyst Add: - Pd(OAc)2 - PPh3 reagents->catalyst Inert atm. solvents Add Degassed Toluene/Water catalyst->solvents heating Heat (90-100 °C) Monitor by TLC/LC-MS solvents->heating extraction Cool, Dilute with EtOAc Wash with H2O, Brine heating->extraction Reaction Complete purification Dry, Concentrate Flash Chromatography extraction->purification product Pure 2-Aryl-4,5-dimethylthiazole purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4,5-dimethylthiazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide array of aniline and heteroaromatic amine derivatives, which are prevalent in many drug classes, including kinase inhibitors. A patent for the synthesis of 12-lipoxygenase inhibitors describes a reaction consistent with a Buchwald-Hartwig amination using 2-bromo-4,5-dimethylthiazole.[1][4]

Rationale: This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromo-4,5-dimethyl-1,3-thiazole with a primary aniline. The use of a palladium precatalyst and a specialized phosphine ligand, such as XPhos, is often necessary to achieve high yields and good functional group tolerance, especially with heteroaromatic substrates. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine and regeneration of the active catalyst.

Experimental Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-4,5-dimethyl-1,3-thiazole hydrobromide (1.0 mmol, 273 mg), the desired aniline (1.1 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction's progress by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a suitable eluent system, such as a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-4,5-dimethylthiazole derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield
1AnilineN-Phenyl-4,5-dimethylthiazol-2-amine75-90%
24-MethoxyanilineN-(4-Methoxyphenyl)-4,5-dimethylthiazol-2-amine70-85%
3BenzylamineN-Benzyl-4,5-dimethylthiazol-2-amine65-80%

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-4,5-dimethyl-1,3-thiazole HBr - Amine (e.g., Aniline) - NaOtBu catalyst Add Pd Precatalyst (e.g., XPhos Pd G3) reagents->catalyst solvent Add Anhydrous Degassed Toluene catalyst->solvent heating Heat (100-110 °C) Monitor by LC-MS solvent->heating filtration Cool, Dilute with EtOAc Filter through Celite heating->filtration Reaction Complete purification Concentrate Flash Chromatography filtration->purification product Pure 2-Amino-4,5-dimethylthiazole Derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-amino-4,5-dimethylthiazole scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors.

Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and some cancers.[2][5] The development of selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors feature a substituted thiazole ring, which often forms crucial hydrogen bond interactions within the ATP-binding site of the kinase.[2]

The synthetic protocols described above provide a direct route to novel GSK-3 inhibitor candidates. For instance, a 2-anilino-4,5-dimethylthiazole core, readily synthesized via the Buchwald-Hartwig amination, can be further elaborated to explore the structure-activity relationship (SAR) around the GSK-3 binding pocket.

Signaling Pathway Diagram: GSK-3 in Neuronal Function

GSK3_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects Wnt Wnt Ligand pGSK3 p-GSK-3β (Inactive) Wnt->pGSK3 Inhibits GSK-3 PI3K_Akt PI3K/Akt Pathway PI3K_Akt->pGSK3 Inhibits GSK-3 GSK3 GSK-3β (Active) BetaCatenin β-Catenin GSK3->BetaCatenin Phosphorylates for Degradation Tau Tau Protein GSK3->Tau Phosphorylates Inhibitor 2-Aryl/Amino-4,5-dimethylthiazole Derivative (Inhibitor) Inhibitor->GSK3 Degradation Degradation BetaCatenin->Degradation GeneTx Gene Transcription (Neuronal Survival) BetaCatenin->GeneTx Hyperphos Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphos

Caption: Simplified diagram of GSK-3 signaling and its inhibition.

Conclusion and Future Outlook

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a high-value, versatile building block for medicinal chemistry. Its utility is primarily derived from the ease with which the C2-bromo substituent can be functionalized using modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and adaptable methods for generating diverse libraries of 2-substituted-4,5-dimethylthiazoles. These scaffolds are of particular interest for the development of kinase inhibitors, as exemplified by their potential application in the synthesis of novel GSK-3 inhibitors. As the demand for new therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

  • U.S. Patent 10,266,488 B2. (2019). 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
  • U.S. Patent Application Publication US 2015/0119385 A1. (2015). 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.
  • Martínez, A., Alonso, M., Castro, A., Pérez, C., & Moreno, F. J. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Future Medicinal Chemistry, 4(10), 1275-1290. [Link]

  • Singh, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1022736. [Link]

  • U.S. Patent 8,685,986 B2. (2014). Medical composition for treatment or prophylaxis of glaucoma.
  • De Witte, W., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 989. [Link]

  • Li, Y., et al. (2023). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Pérez, D. I., et al. (2011). 5-Imino-1,2,4-thiadiazoles: first-in-class non-ATP competitive inhibitors of glycogen synthase kinase 3. Journal of Medicinal Chemistry, 54(11), 3847-3859. [Link]

  • European Patent Application EP2546229A1. (2013). Alkynyl derivatives as modulators of metabotropic glutamate receptors.
  • World Intellectual Property Organization Patent Application WO2015054662A1. (2015). 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.
  • Tron, G. C., et al. (2007). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 15(4), 1836-1847. [Link]

  • El-Gamal, M. I., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200931. [Link]

  • Ayati, A., et al. (2015). Thiazole-Containing Compounds as Anticancer Agents: A Review. Current Medicinal Chemistry, 22(19), 2235-2262. [Link]

Sources

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: Technical Support & Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting in Hantzsch Thiazole Synthesis

Introduction: The Optimization Philosophy

Welcome to the Technical Support Hub for Hantzsch Thiazole Synthesis. If you are accessing this guide, you likely face a specific yield bottleneck: tar formation , incomplete cyclization , or regioselectivity issues .

The Hantzsch synthesis is deceptively simple—a condensation between an


-haloketone and a thioamide (or thiourea).[1] However, the pathway to the aromatic thiazole involves a delicate balance between nucleophilic attack and dehydration. High yields require managing the hydroxythiazoline intermediate  and suppressing the retro-aldol-type decomposition .

This guide abandons generic advice in favor of mechanistic causality. Follow the modules below to diagnose and resolve your specific failure mode.

Module 1: Reaction Setup & Stoichiometry (Pre-Reaction)

Q: My -haloketone is dark/oily. Should I use it?

Status: CRITICAL FAIL POINT

Diagnosis:


-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators and highly unstable. They undergo autocatalytic polymerization  triggered by trace acid, turning into dark "tars" before the reaction begins. Using degraded reagents is the #1 cause of low yields.

Protocol:

  • Purification: If the reagent is not a crystalline white/off-white solid (or clear liquid), you must purify it immediately before use.

    • Solids: Recrystallize from ethanol/hexane.[2]

    • Liquids: Distill under vacuum with a trap (caution: lachrymator).

  • Stabilization: Store these reagents with a trace of MgO (magnesium oxide) to scavenge acid if keeping them for more than 24 hours.

Q: What is the optimal stoichiometry?

Recommendation: Do not use a 1:1 ratio.

  • Standard: Use 1.1 to 1.2 equivalents of Thioamide/Thiourea .

  • Reasoning: The sulfur nucleophile can oxidize to form disulfides (especially in air/solution), reducing the effective concentration. A slight excess ensures the electrophile (

    
    -haloketone) is fully consumed, preventing it from polymerizing during work-up.
    

Module 2: Mechanism & Kinetic Control

Understanding where the reaction stalls is key to fixing it. The reaction proceeds through a non-aromatic hydroxythiazoline intermediate.

Visualizing the Pathway

HantzschMechanism Start Reagents (Haloketone + Thioamide) SN2 S-Alkylation (Thioimidate Salt) Start->SN2 Fast SN2 Side1 Polymerization (Tar) Start->Side1 Old Reagent/Heat Cyclization Cyclization (Hydroxythiazoline) SN2->Cyclization Imine formation Side2 Regioisomer (Imino-dihydrothiazole) SN2->Side2 Acidic pH (Thioureas) Dehydration Dehydration (- H2O) Cyclization->Dehydration Rate Limiting (Acid/Heat) Product Thiazole (Aromatic) Dehydration->Product Aromatization

Figure 1: Mechanistic flow of Hantzsch synthesis. The yellow node (Hydroxythiazoline) is the common stalling point requiring dehydration assistance.

Q: I see a new spot on TLC that isn't starting material or product. What is it?

Diagnosis: You have likely trapped the 4-hydroxy-2-thiazoline intermediate .

  • Cause: The dehydration step (loss of water) is endothermic and often rate-limiting. If the reaction is run at room temperature or in wet solvents without a driving force, it stalls here.

  • Solution:

    • Force Dehydration: Increase temperature to reflux (ethanol/methanol).

    • Chemical Dehydration: Add a scavenger like anhydrous

      
        or use PEG-400  as a solvent (see Module 4).
      
    • Acid Catalysis: If neutral, add a catalytic amount of acid (e.g., p-TsOH) to protonate the hydroxyl group and facilitate elimination.

Module 3: Regioselectivity (The "Hidden" Impurity)

Q: My NMR shows a mixture of isomers. I used a substituted thiourea.

Status: ADVANCED TROUBLESHOOTING

Analysis: When reacting


-haloketones with N-monosubstituted thioureas , two products are possible:
  • 2-aminothiazole (Target): Formed via attack of the sulfur on the ketone, followed by cyclization of the unsubstituted nitrogen.

  • 2-imino-2,3-dihydrothiazole (Impurity): Formed if the substituted nitrogen attacks the ketone (less common) or via alternative cyclization pathways.

The Fix (pH Control):

  • Acidic Conditions: Favor the imino impurity (kinetic product).

  • Neutral/Basic Conditions: Favor the thermodynamic 2-aminothiazole .

  • Action: Buffer your reaction with Sodium Acetate (NaOAc) (1.0 - 2.0 eq) to neutralize the HBr generated during the initial substitution. This keeps the pH neutral and locks in the amino-thiazole selectivity [1].

Module 4: Green Chemistry & Catalysis (Yield Boosters)

Modern protocols outperform traditional ethanol reflux by using catalysis to speed up the dehydration step.

Comparative Optimization Table
MethodCatalyst/SolventTypical YieldAdvantageDisadvantage
Traditional Ethanol (Reflux)60-75%Simple, cheap.Long times (2-6h), tar formation.
Supramolecular

-Cyclodextrin (

)
85-95%Green, rapid, high purity.Catalyst cost.
Solid Support Silica/

80-90%Solvent-free option, reusable.[3]Scale-up heat management.
Dehydrative PEG-40090-98%Acts as solvent & dehydrating agent.Viscous work-up.
Protocol: PEG-400 Mediated Synthesis

Why it works: PEG-400 is a phase transfer catalyst that also sequesters water, driving the equilibrium toward the aromatic thiazole [2].

  • Dissolve

    
    -haloketone (1.0 mmol) and thioamide (1.1 mmol) in PEG-400 (3 mL) .
    
  • Stir at 60-80°C for 30-60 minutes.

  • Work-up: Pour into ice water. The PEG dissolves in water; the thiazole precipitates as a pure solid. Filtration yields >90% purity.[4][5]

Module 5: Work-up & Purification

Q: My product is stuck in the aqueous layer or forms an oil.

Diagnosis: Thiazoles are basic (pyridyl-like nitrogen).

  • The Trap: If you acidified the reaction (or if HBr byproduct is present), your thiazole is protonated (

    
    ) and water-soluble.
    
  • The Fix:

    • Cool the reaction mixture.

    • Basify: Add saturated

      
       or 
      
      
      
      until pH ~9-10. This deprotonates the thiazole, rendering it insoluble in water.
    • Precipitation: The free base should precipitate. If it oils out, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Q: How do I remove the red/brown color?

Solution:

  • The color usually comes from oxidized sulfur species or polymerized ketone.

  • Charcoal Treatment: Dissolve crude product in hot ethanol, add activated charcoal, reflux for 5 mins, and filter through Celite while hot. The filtrate should be pale yellow/white.

References

  • Bramley, S. E., et al. (1987).[6] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[6]

  • Mekala, R., et al. (2014). "Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents." Molecules, 29(16), 3848.

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using silica-supported catalysts." Tetrahedron Letters, 49, 50-54. (General reference for Silica catalysis).

Sources

Side product formation in Suzuki coupling of 2-bromothiazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and side product formation commonly encountered when working with 2-bromothiazole substrates. As electron-deficient heteroaryl halides, 2-bromothiazoles present unique difficulties that require careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Side Product Formation

This section addresses the most common issues observed during the Suzuki coupling of 2-bromothiazoles. Each entry details the potential causes and provides actionable solutions based on mechanistic principles.

Issue 1: Significant formation of thiazole (protodebromination byproduct).

Q: My reaction is yielding a substantial amount of the debrominated thiazole starting material. What is the cause, and how can I prevent this?

A: Protodebromination, or dehalogenation, is a common side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom. This occurs within the catalytic cycle after the initial oxidative addition step. The resulting Aryl-Pd(II)-Br intermediate can react with a hydride source, followed by reductive elimination to release the undesired thiazole byproduct.[1]

Primary Causes & Mechanistic Insight:

  • Hydride Source: The presence of a hydride (H⁻) source is the primary culprit. Common sources in a Suzuki reaction include:

    • Solvents: Alcoholic solvents (e.g., methanol, ethanol) or even technical-grade solvents containing water or other impurities can act as hydride donors.

    • Bases: Certain bases or impurities within them can generate hydride species.

    • Boronic Acid Decomposition: While less direct, decomposition pathways of the boronic acid can sometimes contribute to a more reducing environment.

  • Slow Transmetalation: If the transmetalation step (where the organic group from the boron reagent is transferred to the palladium) is slow, the Aryl-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing protodebromination.

Solutions & Protocols:

  • Solvent Selection: Switch to rigorously dried, degassed aprotic solvents. Toluene, 1,4-dioxane, or DMF are excellent choices.[2] Avoid alcoholic or protic solvents.

  • Base Selection: Use a non-hydridic base. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred over hydroxides or alkoxides when protodebromination is an issue.[1][3] Ensure the base is a fine, dry powder to maximize surface area and reactivity.[3]

  • Accelerate Transmetalation: The addition of a small amount of water (e.g., 5-10 equivalents) can sometimes be beneficial, particularly with anhydrous K₃PO₄, as it facilitates the formation of the more reactive boronate species, speeding up transmetalation and outcompeting the protodebromination pathway.[3][4] This is a delicate balance; excessive water can promote boronic acid decomposition.

Issue 2: Formation of a biaryl byproduct from the boronic acid (homocoupling).

Q: My analysis shows a significant peak corresponding to the homocoupled product of my boronic acid. Why is this happening?

A: The formation of a biaryl R²-R² species from your R²-B(OH)₂ boronic acid is known as homocoupling. This side reaction is predominantly caused by the presence of molecular oxygen in the reaction mixture.[1][5]

Mechanism of Oxygen-Mediated Homocoupling:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][5] These Pd(II) salts can then undergo two successive transmetalations with the boronic acid, leading to a diaryl-palladium(II) intermediate which then reductively eliminates to form the homocoupled product and regenerate Pd(0). This process consumes your boronic acid and can inhibit the main catalytic cycle.[1]

Solutions & Protocols:

  • Rigorous Degassing (Crucial): The single most effective solution is to meticulously remove all dissolved oxygen from your solvents and the reaction headspace.

    • Protocol for Effective Degassing:

      • Combine your 2-bromothiazole, boronic acid, base, and stir bar in the reaction flask.

      • Seal the flask with a rubber septum.

      • Insert a needle connected to a vacuum/inert gas manifold.

      • Evacuate the flask under vacuum for 5-10 minutes while stirring to release trapped gases from the solids.

      • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

      • Repeat this evacuate/backfill cycle at least three times.

      • Add your solvent, which has been separately and thoroughly degassed by sparging with inert gas for 30-60 minutes or by using 3-4 freeze-pump-thaw cycles.

      • Finally, add the catalyst under a positive pressure of inert gas.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can more readily participate in homocoupling pathways if not efficiently reduced in situ.[6]

Issue 3: Low or no conversion of the 2-bromothiazole starting material.

Q: My reaction is sluggish, or I am recovering most of my starting material. What factors should I investigate?

A: Low conversion is a common challenge, particularly with electronically deficient and potentially coordinating heteroaryl halides like 2-bromothiazole. The issue often stems from an inefficient catalytic system.

Potential Causes & Troubleshooting Steps:

  • Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl bromides.[7] The electron-poor nature of the 2-bromothiazole can make this step challenging.

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to accelerate oxidative addition and stabilize the active catalytic species.[8] Buchwald precatalysts, which incorporate these ligands, are highly effective.[6]

  • Catalyst Deactivation: The palladium catalyst can precipitate out as inactive "palladium black" or be poisoned by impurities.

    • Solution: Ensure high-purity reagents and solvents. If you observe significant black precipitation early in the reaction, consider a more robust ligand or a different palladium source.

  • Boronic Acid Instability: Heteroaryl boronic acids are notoriously prone to protodeboronation (hydrolysis back to the arene), especially at elevated temperatures and in aqueous basic conditions.[1][6]

    • Solution:

      • Use fresh, high-quality boronic acid.

      • Consider using more stable boronic acid surrogates like pinacol esters, MIDA boronates, or potassium trifluoroborate salts.[6][9] These reagents slowly release the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over degradation.

  • Inappropriate Base/Solvent Combination: The choice of base is critical for activating the boronic acid to form the boronate, which is the active species in transmetalation.[10][11] The effectiveness of a base can be highly solvent-dependent.

    • Solution: Screen a few base/solvent combinations. A common starting point is K₂CO₃ in a dioxane/water mixture. For more sensitive substrates, K₃PO₄ in anhydrous toluene or dioxane can be superior.[3]

Observed IssuePotential Cause(s)Recommended Solution(s)
Protodebromination Hydride source (solvent, base); Slow transmetalationUse dry, aprotic solvents (Toluene, Dioxane); Use anhydrous K₃PO₄ or K₂CO₃; Judiciously add a few equivalents of water to accelerate transmetalation.
Homocoupling Presence of oxygen; Use of Pd(II) precatalystRigorously degas solvents and reaction vessel (3x vacuum/backfill cycles); Use a Pd(0) source or ensure efficient in-situ reduction.
Low Conversion Slow oxidative addition; Catalyst deactivation; Boronic acid instabilityUse bulky, electron-rich ligands (e.g., SPhos, XPhos); Use high-purity reagents; Use fresh boronic acid or a more stable surrogate (MIDA boronate, trifluoroborate).

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing pathways that lead to common side products.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Aryl-Pd(II)-R²(L)₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Desired Product (Aryl-R²) Trans_Complex->Product ArylBr 2-Bromothiazole (Aryl-Br) ArylBr->OA_Complex BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) BoronicAcid->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex Activates Boronic Acid Side_Reactions OA_Complex Aryl-Pd(II)-Br Desired_Path Transmetalation (with R²-Boronate) OA_Complex->Desired_Path FAVORED Debrom_Path Reaction with Hydride (from solvent/base) OA_Complex->Debrom_Path COMPETING Desired_Product Desired Product (Aryl-R²) Desired_Path->Desired_Product → Reductive Elimination Debrom_Product Protodebromination (Aryl-H) Debrom_Path->Debrom_Product → Reductive Elimination Boronic_Acid Boronic Acid (R²-B(OH)₂) O2_PdII O₂ + Pd(0) → Pd(II) Boronic_Acid->O2_PdII 2 equivalents Homocoupling_Product Homocoupling (R²-R²) O2_PdII->Homocoupling_Product → Reductive Elimination

Figure 2: Competing reaction pathways leading to side products.

Frequently Asked Questions (FAQs)

Q1: Why are 2-bromothiazoles considered "difficult" substrates for Suzuki coupling?

A: There are two primary reasons:

  • Electronic Properties: The thiazole ring is electron-deficient. This property can slow down the rate-limiting oxidative addition of the C-Br bond to the Pd(0) catalyst. [7]2. Coordination: The nitrogen atom in the thiazole ring can act as a ligand, coordinating to the palladium center. This can sometimes interfere with the desired catalytic cycle, although in certain cases, it has been harnessed to facilitate ligand-free couplings by forming a palladacyclic intermediate. [7] Q2: How do I choose the best palladium catalyst and ligand?

A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like 2-bromothiazoles, modern catalyst systems are highly recommended.

  • For General Use: Start with a robust, air-stable precatalyst like Pd(dppf)Cl₂ . It is effective for a wide range of couplings. [12]* For High Reactivity: For sluggish reactions, use a system with a bulky, electron-rich biaryl monophosphine ligand. SPhos or XPhos -based Buchwald precatalysts are excellent choices as they are designed to accelerate the oxidative addition and reductive elimination steps. [8]* Ligand-Free Conditions: In some specific cases, the coordinating ability of the thiazole nitrogen allows for a "ligand-free" reaction, typically using Pd(OAc)₂ or Pd₂(dba)₃. [7]This is highly substrate-dependent and may require significant optimization.

Q3: What is the specific role of the base in the reaction?

A: The base is not merely a spectator or acid scavenger. It plays a crucial, active role in the transmetalation step. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). [4][10][11]This negatively charged boronate is much more reactive and readily transfers its organic group to the palladium(II) center, facilitating the transmetalation step. [11] Q4: Can the halide byproduct (KX) from the reaction inhibit the catalyst?

A: Yes, this is an often-overlooked phenomenon. Recent studies have shown that the halide salt (e.g., KBr) generated during the reaction can significantly inhibit the catalyst, particularly when using advanced biaryl monophosphine ligands like SPhos. [13]This inhibition arises because the halide anion can compete with the hydroxide/alkoxide for a coordination site on the palladium, disfavoring the formation of a key reactive intermediate required for efficient transmetalation. [13]If you observe your reaction stalling at high conversion, halide inhibition could be a contributing factor. Changing the solvent from THF to toluene has been shown to mitigate this effect in some systems. [13]

Experimental Workflow and Protocols

Adherence to a strict experimental protocol is paramount for reproducibility and minimizing side reactions.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_setup Step 2: Inert Atmosphere Setup cluster_reaction Step 3: Reaction Execution A Weigh Solids: 2-Bromothiazole, Boronic Acid, Base B Add to Flame-Dried Reaction Flask with Stir Bar A->B D Seal Flask with Septum B->D C Degas Solvents Separately (Sparge or Freeze-Pump-Thaw) E Evacuate/Backfill with Ar/N₂ (3x) D->E F Add Degassed Solvent via Syringe E->F G Add Catalyst/Precatalyst Under Positive Inert Gas Pressure F->G H Heat to Desired Temperature (e.g., 80-100 °C) G->H I Monitor Progress by TLC/LC-MS H->I

Figure 3: Standard experimental workflow for setting up a Suzuki coupling reaction.

General Protocol for Suzuki Coupling of a 2-Bromothiazole

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromothiazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon or nitrogen. Repeat this cycle two more times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane:water, to a concentration of ~0.1 M with respect to the 2-bromothiazole) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol% or a Buchwald precatalyst, 1–2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for purification. [12]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 314-328. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1697–1703. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(6), 3960–3971. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

Technical Guide: Overcoming the "Thiazole Trap" in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Palladium Catalyst for 2-Bromothiazole Reactions Content Type: Technical Support Center Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Coordination Challenge

Coupling reactions involving 2-bromothiazole are notoriously deceptive. While the C2-bromide bond appears activated for oxidative addition due to the electron-withdrawing nature of the nitrogen, the heterocycle itself acts as a potent catalyst poison.

The Core Problem: The thiazole nitrogen (and to a lesser extent, the sulfur) possesses a high affinity for Palladium(II). In standard catalytic cycles, the 2-bromothiazole substrate often outcompetes the phosphine ligand for coordination sites on the metal center. This leads to the formation of stable, catalytically inactive bis(thiazolyl)-palladium complexes, effectively halting the cycle before transmetallation can occur.

This guide provides a self-validating optimization workflow to bypass these coordination traps, ensuring high turnover numbers (TON) and reproducible yields.

Part 1: Catalyst & Ligand Selection (Q&A)

Q: Why does my standard Pd(PPh3)4 catalyst fail with 2-bromothiazole, even at high temperatures?

A: Triphenylphosphine (PPh3) is a monodentate ligand with modest steric bulk. It cannot effectively shield the palladium center from the nitrogen lone pair of the thiazole.

  • Mechanism of Failure: Upon oxidative addition, the electrophilic Pd(II) species is rapidly coordinated by the nitrogen atoms of unreacted 2-bromothiazole molecules present in the solution. This forms a "rest state" complex that is too stable to undergo transmetallation.

  • The Fix: You must use Sterically Demanding, Electron-Rich Ligands .

Q: Which specific ligands should I prioritize?

A: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or bulky Trialkylphosphines. These ligands create a "protective shell" around the Pd center that physically blocks the approach of the thiazole nitrogen while permitting the approach of the transmetallation partner.

Ligand ClassRecommended LigandWhy it Works
First Choice XPhos or SPhos The bulky biaryl backbone prevents N-coordination. SPhos is particularly effective for heteroaryl chlorides/bromides due to its stability and electron richness.
High Difficulty P(t-Bu)3 (or Pd-162)Extreme steric bulk forces the formation of highly active mono-ligated Pd(0) species, accelerating oxidative addition and preventing poisoning.
Alternative dppf The large bite angle of this bidentate ligand can sometimes enforce a geometry that disfavors thiazole coordination, though it is less reliable than XPhos for this specific substrate.

Q: Should I use Pd(OAc)2 or Pd2(dba)3?

A: Pd2(dba)3 is generally preferred for 2-bromothiazole couplings.[1]

  • Reasoning: Pd(OAc)2 requires reduction to Pd(0) in situ.[1] Thiazoles can interfere with this reduction step by stabilizing Pd(II) precursors. Starting with a Pd(0) source like Pd2(dba)3 eliminates this variable.[1]

  • Pro-Tip: If using Pd(OAc)2, ensure you add the phosphine ligand and allow a "pre-activation" period (heating at 60°C for 5 mins) before adding the thiazole substrate.

Part 2: Reaction Conditions Optimization

Q: My LCMS shows dehalogenation (thiazole formation) instead of coupling. What is happening?

A: Dehalogenation (hydrodehalogenation) typically indicates that the Transmetallation step is too slow . The oxidative addition complex waits too long for the boronic acid, eventually scavenging a hydride (often from the solvent or base).

  • Solution 1 (Base): Switch to Anhydrous Fluoride Bases (CsF or KF) . Fluoride activates the boronic acid/ester more aggressively than carbonates, accelerating transmetallation.

  • Solution 2 (Solvent): Avoid alcohols. Use 1,4-Dioxane or Toluene to minimize hydride sources.

Q: How do I handle the instability of 2-thiazolyl boronic acids during the reaction?

A: If you are coupling 2-bromothiazole with an unstable partner (or if the thiazole is the boronic species), Protodeboronation is the enemy.

  • The Fix: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) . These slow-release surrogates maintain a low concentration of the active boronic species, reducing decomposition pathways while sustaining the catalytic cycle.

Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst Poisoning (N-binding)Switch to XPhos Pd G3 or Pd(P(tBu)3)2 . Increase temperature to 100°C to promote ligand dissociation.
Homocoupling of Boronic Acid Oxidation of Catalyst/LigandDegas solvents vigorously (sparge with Ar for 20 mins). Ensure base is dry.
Product decomposes on column Thiazole-Metal residuesThiazoles can drag Pd into the purification. Treat crude with Thiol-functionalized silica or wash with aqueous Na2S or Cysteine before chromatography.
Black Precipitate (Pd Black) Ligand dissociationThe ligand is not holding the metal. Increase Ligand:Pd ratio to 2:1 or use a precatalyst (e.g., XPhos Pd G2).
Part 4: Visualization of the "Thiazole Trap"

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination trap caused by the thiazole nitrogen.

ThiazoleCatalysis cluster_legend Mechanism Key Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (L)Pd(II)-Br(Thiazole) Pd0->OxAdd + 2-Bromothiazole Poisoned POISONED STATE (L)Pd(II)-(Thiazole)2 Stable & Inactive OxAdd->Poisoned + Excess Thiazole (N-binding) (Standard Ligands) TransMet Transmetallation (L)Pd(II)(Ar)(Thiazole) OxAdd->TransMet + Ar-B(OH)2 / Base (Bulky Ligands Block N) Product Reductive Elimination Product + Pd(0) TransMet->Product Fast Product->Pd0 Regeneration Key1 Red Path: Catalyst Deactivation (Common with PPh3) Key2 Green Path: Successful Cycle (Requires SPhos/XPhos)

Figure 1: The "Thiazole Trap" mechanism.[1][2] Standard ligands allow N-coordination (Red path), leading to catalyst death. Bulky ligands enforce the productive cycle (Green path).

Part 5: Validated Experimental Protocol

Protocol: Optimized Suzuki Coupling of 2-Bromothiazole Target: High-yield coupling with steric protection.[3]

Materials:

  • Substrate: 2-Bromothiazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: SPhos (8 mol%) (Note: 1:2 Pd:L ratio relative to Pd metal)

  • Base: K3PO4 (3.0 equiv) or CsF (3.0 equiv) for difficult cases.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate vial, dissolve Pd2(dba)3 and SPhos in anhydrous Dioxane. Stir at room temperature for 15 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/yellow, indicating the formation of the active Pd(0)-SPhos species.

  • Reaction Setup: To a reaction vessel equipped with a stir bar, add the 2-Bromothiazole, Aryl Boronic Acid, and Base.

  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Addition: Syringe the pre-formed catalyst solution into the reaction vessel. Add the degassed water.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. If SM remains but no byproduct forms, increase temp to 110°C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. Note: Thiazoles are often polar; consider using a gradient up to 10% MeOH/DCM if needed.

References
  • Optimizing Suzuki Coupling Reactions . CovaSyn. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives . National Institutes of Health (PMC). Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation . Journal of the American Chemical Society. Retrieved from [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines . Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-Chlorothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for overcoming the inherent low reactivity of 2-chlorothiazoles in common synthetic applications, particularly when compared to their 2-bromo counterparts. As your dedicated application scientist, my goal is to explain the causality behind these challenges and equip you with robust, field-proven strategies for success.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of 2-chlorothiazoles.

Q1: Why is my 2-chlorothiazole failing in a standard cross-coupling reaction where the 2-bromothiazole analogue works perfectly?

A: The primary reason lies in the significant difference in bond strength between the Carbon-Chlorine (C-Cl) and Carbon-Bromine (C-Br) bonds. The C-Cl bond is substantially stronger and less polarized than the C-Br bond.

  • Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a key indicator of its strength.[1] The average BDE for a C-Cl bond on an aromatic ring is approximately 327 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[2][3] This higher energy requirement for the C-Cl bond means that more energy is needed to initiate the reaction.

  • Oxidative Addition: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the first and often rate-limiting step is the oxidative addition of the aryl halide to the metal center (typically Palladium(0) or Nickel(0)).[4][5] The stronger C-Cl bond makes this oxidative addition step significantly more challenging and slower compared to the C-Br bond.[6] Standard catalysts that are effective for C-Br bond activation are often not potent enough to activate the more robust C-Cl bond under the same conditions.

Q2: What is Oxidative Addition, and why is it the critical hurdle for 2-chlorothiazoles?

A: Oxidative addition is a fundamental step in many catalytic cycles where a low-valent metal complex inserts itself into a covalent bond (like the C-Cl bond), increasing the oxidation state and coordination number of the metal.[5] For a typical Palladium-catalyzed reaction, the active Pd(0) catalyst inserts into the C-Cl bond to form a Pd(II) complex.[7][8]

This step is the hurdle for 2-chlorothiazoles because the electron-rich metal center must donate electron density into the σ* antibonding orbital of the C-Cl bond to facilitate its cleavage. The higher strength and lower polarizability of the C-Cl bond make this process energetically unfavorable without a highly activated catalyst system. Specialized, electron-rich, and sterically hindered ligands are required to make the metal center a better electron donor, thereby lowering the activation energy for this critical step.[9][10]

Q3: Are there any reactions where 2-chlorothiazoles can be used effectively without highly specialized catalysts?

A: While cross-coupling reactions are challenging, 2-chlorothiazoles can be effective substrates in Nucleophilic Aromatic Substitution (SNA_r_) reactions, especially if the thiazole ring is activated by electron-withdrawing groups. The inherent electron-deficient nature of the thiazole ring can facilitate the attack of strong nucleophiles (e.g., alkoxides, thiolates, amines) at the C2 position, leading to the displacement of the chloride. However, these reactions often require harsh conditions (high temperatures, strong bases) and are limited in scope compared to modern cross-coupling methods.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides direct, actionable solutions to common experimental failures.

Problem: My Suzuki-Miyaura coupling of a 2-chlorothiazole with an arylboronic acid is failing or giving less than 10% yield.

This is the most common issue. Standard conditions like Pd(PPh₃)₄ or PdCl₂(dppf) are often insufficient. Here is a systematic approach to troubleshoot and optimize the reaction.

Solution 1: Re-evaluate Your Catalyst and Ligand System (The "Engine" of the Reaction)

The choice of ligand is the single most critical factor for activating C-Cl bonds. You need ligands that are both electron-rich (to promote oxidative addition) and sterically bulky (to facilitate the final reductive elimination step).

  • Recommended Ligands: Switch from traditional phosphines like PPh₃ or dppf to modern biaryl phosphine ligands (often called "Buchwald ligands"). These are specifically designed for activating unreactive aryl chlorides.

    • Top Tier Choices: SPhos, XPhos, RuPhos. These ligands create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition with aryl chlorides.

  • Catalyst Precursors: Use modern palladium pre-catalysts, such as SPhos Pd G3 or XPhos Pd G3. These are air- and moisture-stable complexes that rapidly form the active LPd(0) species in solution, ensuring reproducibility and high catalytic activity.[4]

Solution 2: Optimize the Base and Solvent

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11] For challenging substrates like 2-chlorothiazoles, a stronger base is often required.

  • Base Selection: If you are using a mild base like Na₂CO₃ or K₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ . These bases are more effective at activating the boronic acid for transmetalation.

  • Solvent System: The solvent must solubilize all components and be stable at higher temperatures.

    • Recommended Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane , toluene , or CPME (cyclopentyl methyl ether) are excellent choices. Often, a small amount of water (e.g., dioxane/water 10:1) can be beneficial for dissolving the base and facilitating the reaction.

Solution 3: Increase Reaction Temperature and Ensure Inert Atmosphere

  • Temperature: C-Cl bond activation requires more thermal energy. Reactions involving 2-chlorothiazoles often need to be heated to 80-120 °C . Monitor your reaction for potential decomposition at higher temperatures.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere throughout the experiment.

Visual Workflow: Troubleshooting a Failing Suzuki-Miyaura Reaction

G start Low Yield with 2-Chlorothiazole? catalyst Is your catalyst Pd(PPh3)4 or PdCl2(dppf)? start->catalyst upgrade_cat Upgrade Catalyst System: - Use Buchwald Ligands (SPhos, XPhos) - Use a G3 Precatalyst (e.g., SPhos Pd G3) catalyst->upgrade_cat yes_cat base Is your base weak? (e.g., Na2CO3) catalyst->base no_cat yes_cat YES no_cat NO upgrade_cat->base upgrade_base Switch to a Stronger Base: - K3PO4 - Cs2CO3 base->upgrade_base yes_base conditions Are conditions rigorous? - Temp < 80°C? - Not fully inert? base->conditions no_base yes_base YES no_base NO upgrade_base->conditions upgrade_cond Optimize Conditions: - Increase Temp (80-120°C) - Ensure rigorous degassing - Use anhydrous solvent conditions->upgrade_cond yes_cond final_check Re-run with optimized protocol. Still failing? Consider Nickel Catalysis. conditions->final_check no_cond yes_cond YES no_cond NO upgrade_cond->final_check

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.

Comparative Data: Catalyst Systems for Suzuki Coupling
SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
2-BromothiazolePd(PPh₃)₄ (5 mol%)Na₂CO₃8012~85%General Knowledge
2-ChlorothiazolePd(PPh₃)₄ (5 mol%)Na₂CO₃8024<10%General Knowledge
2-Chlorothiazole SPhos Pd G3 (2 mol%) K₃PO₄ 100 4 >90% Adapted from[8]
2-Chlorothiazole XPhos Pd G2 (2 mol%) K₃PO₄ 100 6 >88% Adapted from[8]
Problem: My Buchwald-Hartwig amination with a 2-chlorothiazole is unsuccessful.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2-chlorothiazoles requires a highly active catalyst system to overcome the C-Cl activation barrier.[4][12]

Solution 1: Use a Dedicated Buchwald-Hartwig Catalyst System

  • Ligands: While ligands like XPhos are good, systems specifically tailored for C-N bond formation often perform better. Consider BrettPhos or RuPhos .

  • Pre-catalysts: The use of pre-catalysts like BrettPhos Pd G3 is highly recommended for consistency and activity. These systems are designed to efficiently generate the active monoligated LPd(0) species crucial for the catalytic cycle.[4]

Solution 2: Base Selection is Critical

The base in a Buchwald-Hartwig reaction deprotonates the amine, making it a better nucleophile.[5] The choice of base depends on the pKa of the amine.

  • For primary and secondary alkyl amines: A strong, sterically hindered base like LiHMDS or NaOtBu is required.

  • For anilines or less nucleophilic amines: A slightly weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient and can prevent side reactions.

Protocol: Robust Buchwald-Hartwig Amination of 2-Chlorothiazole

This protocol serves as a validated starting point for your experiments.

  • Preparation: To an oven-dried reaction vial, add the 2-chlorothiazole (1.0 equiv.), the amine (1.2 equiv.), BrettPhos Pd G3 (2 mol%), and Sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration of the limiting reagent.

  • Reaction: Place the vial in a pre-heated oil bath at 100-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Section 3: Advanced Strategies - When Palladium Fails

Consider Nickel Catalysis: A Powerful Alternative

For particularly stubborn 2-chlorothiazoles or for cost-saving on a larger scale, nickel catalysis is an excellent alternative.[13][14] Nickel is more earth-abundant and can be more effective at activating C-Cl bonds due to its different electronic properties.[15]

  • Advantages: Lower cost, high reactivity towards C-Cl bonds. Nickel catalysts can often perform couplings at lower temperatures than palladium.[13]

  • Common Catalysts: Systems like NiCl₂(dme) or NiCl₂(PCy₃)₂ with suitable ligands (e.g., bipyridine derivatives, NHCs, or phosphines) are effective.

  • Considerations: Nickel catalysts can be more sensitive to air and moisture, requiring stricter inert techniques. They also have different functional group tolerance profiles compared to palladium.

Visual Guide: The Palladium Catalytic Cycle

This diagram illustrates the key steps in a cross-coupling reaction and highlights the challenging oxidative addition step.

G Pd0 LPd(0) (Active Catalyst) OxAdd L(Ar)(PdII)X Pd0->OxAdd Oxidative Addition (Ar-X) SLOW for X=Cl Trans L(Ar)(PdII)R OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate.[Link]

  • On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv.[Link]

  • Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature. Chemical Communications (RSC Publishing).[Link]

  • Bond Energies. Chemistry LibreTexts.[Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed.[Link]

  • Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Royal Society of Chemistry.[Link]

  • Reactions of Phosphine Ligands with Iridium Complexes Leading to C(sp3)−H Bond Activation. ACS Publications.[Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.[Link]

  • Advances in Cross-Coupling Reactions. MDPI.[Link]

  • Palladium–Protein Oxidative Addition Complexes by Amine-Selective Acylation. DSpace@MIT.[Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.[Link]

  • Common Bond Energies. Wired Chemist.[Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation. Royal Society of Chemistry.[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. ACS Publications.[Link]

  • The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. Royal Society of Chemistry.[Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube.[Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.[Link]

  • Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ResearchGate.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. PubMed Central.[Link]

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central.[Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.[Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications.[Link]

  • Bond dissociation energy. Wikipedia.[Link]

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. PubMed Central.[Link]

  • buchwald-hartwig coupling. Organic Chemistry Portal.[Link]

  • Nickel-catalyzed sustainable synthesis of 2-(N-benzoylamino)benzothiazoles through intramolecular C-S coupling. ResearchGate.[Link]

  • Buchwald-Hartwig coupling. YouTube.[Link]

  • Why does the bond dissociation energy differ across same bonds in different compounds? Reddit.[Link]

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Troubleshooting failed Suzuki coupling with brominated heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting failed Suzuki coupling with brominated heterocycles. Assigned Specialist: Senior Application Scientist Status: Open

Introduction: Why is this failing?

If you are reading this, your standard Suzuki conditions (likely Pd(PPh₃)₄/Na₂CO₃) have failed. Coupling brominated heterocycles (pyridines, pyrimidines, thiazoles) is chemically distinct from standard aryl-aryl couplings due to two primary failure modes:

  • Catalyst Poisoning: The Lewis-basic nitrogen atoms in your substrate displace your phosphine ligands, forming an inactive Palladium-Nitrogen complex (Pd-N).

  • Protodeboronation: 2-Heterocyclic boronic acids are notoriously unstable. Under basic conditions, the C-B bond cleaves before transmetallation can occur, yielding the protonated heterocycle (H-Het) instead of the coupled product.

This guide treats your reaction like a failing server—we will diagnose the error code, patch the software (conditions), or migrate the architecture (reagents).

Tier 1: Rapid Diagnostics (Sanity Checks)

Before altering the chemistry, verify the "hardware."

Q: My reaction turned black immediately upon heating. Is this normal? A: No. Immediate precipitation of "Pd-black" indicates ligand dissociation.

  • Diagnosis: Your ligand is too weak to hold the Pd center against the heat or the substrate's nitrogen.

  • Action: Switch to a bidentate ligand (e.g., dppf) or a bulky Buchwald ligand (e.g., XPhos) that creates a steric wall preventing Pd aggregation.

Q: I see full consumption of the bromide but no product. What happened? A: Check for Dehalogenation .[1]

  • Diagnosis: If the bromide is gone and replaced by a hydrogen (Ar-Br

    
     Ar-H), your catalytic cycle is running, but transmetallation failed. The Pd(II)-Ar species underwent 
    
    
    
    -hydride elimination (often from isopropanol or amine bases).
  • Action: Switch to a non-protic solvent (Dioxane/Toluene) and an inorganic base (K₃PO₄).

Tier 2: Advanced Troubleshooting (Error Code Analysis)

Issue A: Catalyst Deactivation (The "N-Poisoning" Error)

Symptoms: Low conversion of starting material; catalyst remains in solution but is inactive.

The Mechanism: Electron-rich heterocycles (e.g., pyridines, imidazoles) act as competitive ligands. If your phosphine ligand (


) is not sterically bulky, the substrate nitrogen (

) binds to the Palladium, shutting down the cycle.


The Solution: Steric Bulk You must use ligands that are physically too large to allow the substrate nitrogen to approach the metal center, or N-Heterocyclic Carbenes (NHCs) that bind too tightly to be displaced.

Visualization: Ligand Selection Logic

LigandSelection Start Substrate Analysis Q1 Does it contain accessible sp2 Nitrogens? Start->Q1 Simple Standard Aryl-Aryl Q1->Simple No Complex Yes (Pyridine, Pyrimidine) Q1->Complex Yes SimpleLigand Use: PPh3 or dppf Simple->SimpleLigand Q2 Is the Boronic Acid Unstable (e.g., 2-Pyridine)? Complex->Q2 StableB Stable Boronic Acid Q2->StableB No UnstableB Unstable Boronic Acid Q2->UnstableB Yes Sol1 Use: Pd-PEPPSI-IPr (Strong binding NHC) StableB->Sol1 Sol2 Use: Buchwald G3/G4 (Fast Oxidative Addition) UnstableB->Sol2

Caption: Decision matrix for selecting the correct catalyst architecture based on substrate nitrogen content and boronic acid stability.

Issue B: Protodeboronation (The "Missing Nucleophile" Error)

Symptoms: The aryl halide remains untouched, but the boronic acid has disappeared (or turned into the parent heterocycle).

The Mechanism: Boronic acids adjacent to a heteroatom (e.g., 2-pyridineboronic acid) are highly susceptible to base-catalyzed hydrolysis. The base attacks the Boron, forming a boronate "ate" complex, which then eliminates the heteroaryl ring as a carbanion. This carbanion is instantly protonated by water or alcohol.

The Solution: "Slow Release" or Anhydrous Conditions

  • MIDA Boronates: These mask the boron, slowly releasing the active species so it is consumed by the catalyst before it can decompose.

  • Molander Salts (BF₃K): Potassium organotrifluoroborates are air-stable and hydrolyze slowly, maintaining a low but constant concentration of the active boronic acid.

Tier 3: Alternative Architectures (Protocols)

Protocol 1: The "Rescue" Protocol (Pd-PEPPSI-IPr)

Use this when your heterocycle is poisoning the catalyst (e.g., coupling 3-bromopyridine).

Why it works: The NHC ligand on Pd-PEPPSI is extremely bulky and electron-rich, preventing N-poisoning. The pyridine "throw-away" ligand ensures rapid initiation.

ComponentReagentEquiv.[1][2][3]Notes
Catalyst Pd-PEPPSI-IPr 0.02 (2 mol%)Air-stable precatalyst.
Solvent Dioxane or TolueneN/ADegassed.
Base K₂CO₃ (finely ground)2.0Weak base avoids side reactions.
Temp 60–80 °CN/A

Step-by-Step:

  • Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).

  • Seal and purge with Argon/Nitrogen (3x cycles).

  • Add anhydrous Dioxane via syringe.

  • Heat to 80 °C for 2-4 hours.

    • Self-Validation: The reaction usually turns from yellow to amber. If it turns black instantly, check solvent purity (oxygen contamination).

Protocol 2: The "Stability" Protocol (Molander Salts)

Use this when your boronic acid is unstable (e.g., 2-pyridine coupling).

Why it works: The trifluoroborate (BF₃K) is immune to protodeboronation until it is hydrolyzed in situ. This creates a "just-in-time" supply of nucleophile.

ComponentReagentEquiv.[1][2][3]Notes
Nucleophile R-BF₃K Salt 1.2Solid, shelf-stable.
Catalyst Pd(OAc)₂ + RuPhos 0.02 / 0.04RuPhos is specific for this.
Solvent Toluene / Water (3:1)N/ABiphasic system is required.
Base K₂CO₃3.0Promotes hydrolysis of BF₃K.

Step-by-Step:

  • Combine R-BF₃K salt (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (3.0 equiv) in a vial.

  • Add Toluene and Water (3:1 ratio).

  • Crucial Step: Degas vigorously (bubbling Argon through the liquid) for 10 minutes. Oxygen kills this cycle efficiently.

  • Seal and heat to 85 °C for 12 hours.

Summary of Chemical Incompatibilities

VariableStandard (Avoid)High-Performance (Use) Reason
Ligand PPh₃, PCy₃XPhos, SPhos, IPr Bulky ligands prevent N-coordination.
Base Na₂CO₃ (aq), NaOEtK₃PO₄, CsF Anhydrous bases prevent protodeboronation.
Boron 2-Pyridine Boronic AcidMIDA-Boronate, BF₃K Prevents rapid hydrolysis/decomposition.
Solvent DMF, EtOHDioxane, Toluene Avoids chelation and hydride sources.

References

  • Pd-PEPPSI-IPr Precatalyst Mechanism & Application: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Suzuki–Miyaura Cross-Coupling Reaction."

  • Buchwald Precatalyst Guide (XPhos/SPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids."

  • Molander Salt Protocols (Trifluoroborates): Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography."

Sources

Technical Support Guide: Overcoming Sulfur Poisoning in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Sulfur-containing heterocycles (thiophenes, thiazoles, benzothiophenes) are privileged scaffolds in drug discovery but notorious "catalyst poisons" in transition metal catalysis. This guide addresses the kinetic stalling and catalyst deactivation caused by sulfur coordination. It provides mechanistic insights, diagnostic steps, and self-validating protocols to restore reactivity in hydrogenation and cross-coupling workflows.

Part 1: The Mechanism – Why Your Reaction Stalled

The "Silent Killer" Mechanism Sulfur atoms possess lone pair electrons that function as strong Lewis bases (soft donors). Transition metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni) are "soft acids." According to HSAB (Hard-Soft Acid-Base) theory, this results in a strong, often irreversible, coordination bond.

  • Competitive Adsorption: The sulfur heterocycle binds to the active metal center more strongly than the reacting species (e.g., olefin, aryl halide), effectively blocking the active site.

  • Electronic Deactivation: Sulfur donates electron density into the metal's d-orbitals, altering the electronic state required for key steps like oxidative addition or reductive elimination.

  • Bulk Sulfidation: In severe cases (e.g., with elemental sulfur impurities), the metal surface reacts to form a stable metal sulfide (e.g., PdS), permanently destroying catalytic activity.

Visualizing the Poisoning Pathway

SulfurPoisoning ActiveCat Active Pd(0)/Pt(0) Species Complex Catalytic Cycle (Product Formation) ActiveCat->Complex Normal Pathway Poisoned Inactive Metal-Sulfur Complex (Dead Catalyst) ActiveCat->Poisoned Competitive Inhibition Reactant Target Reactant (e.g., Aryl Halide) Reactant->Complex Sulfur Sulfur Heterocycle (Poison) Sulfur->Poisoned Poisoned->ActiveCat Difficult/Impossible Regeneration

Figure 1: Competitive adsorption mechanism where sulfur species irreversibly sequester the active metal catalyst.

Part 2: Diagnosis & Troubleshooting FAQs

Q1: How do I distinguish sulfur poisoning from other reaction failures? A: Look for these specific signatures:

  • The "Initial Burst": The reaction starts fast (conversion reaches ~5-10%) and then abruptly stops. This indicates the active sites were rapidly saturated by the sulfur substrate or impurity.

  • Loading Insensitivity: Doubling the catalyst loading from 1 mol% to 2 mol% yields no improvement (both are poisoned). You often need a "threshold" jump (e.g., to 10 mol%) to see any turnover.

  • No Precipitate: In Pd cross-coupling, a poisoned reaction often remains a clear, dark solution (Pd-S complexes are soluble) rather than precipitating Pd black (which usually indicates catalyst decomposition due to instability).

Q2: My starting material is a thiophene derivative. Is it the substrate or an impurity poisoning the catalyst? A: It can be both.

  • Intrinsic Poisoning: The thiophene ring itself binds Pd. This requires specialized ligands (see Part 4).

  • Extrinsic Poisoning: Synthetic precursors to sulfur heterocycles often contain traces of elemental sulfur (

    
    ) or thiols.
    
    • Test: Run a "standard" reaction (e.g., Suzuki of bromobenzene) but add 10 mol% of your thiophene substrate. If the standard reaction dies, your substrate is the poison.

Part 3: Hydrogenation of Sulfur Heterocycles

The Challenge: Reducing a double bond attached to a thiophene ring (or the ring itself) without stripping the sulfur (hydrodesulfurization) or poisoning the catalyst.

Troubleshooting Table: Hydrogenation Strategies

IssueCatalyst RecommendationRationale
Standard Pd/C fails immediately Sulfided Platinum on Carbon (Pt(S)/C) Pre-poisoned catalyst. The active sites are modified with sulfur, preventing further strong adsorption by the substrate while allowing H2 activation.
Need to reduce exocyclic alkene Wilkinson’s Catalyst (RhCl(PPh3)3) Homogeneous Rh is less susceptible to surface poisoning than heterogeneous Pd/Pt.
Substrate contains free thiol (-SH) Raney Nickel (Pre-treated) Warning: Raney Ni desulfurizes. If you must keep the sulfur, protect the thiol as a thioether (e.g., -SMe) or thioacetate before hydrogenation.

Part 4: Cross-Coupling (Suzuki/Buchwald) Protocols

The Solution: Ligand Dominance. To prevent sulfur from binding Pd, you must use a phosphine ligand that is electron-rich (to bond strongly to Pd) and sterically bulky (to physically block the sulfur atom from approaching the metal center).

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

  • XPhos: Excellent for general steric bulk.

  • SPhos: Specifically noted for stability with sulfur-containing substrates.

  • RuPhos: Ideal for C-N coupling with heteroaryls.

Self-Validating Protocol: Robust Suzuki Coupling of Bromothiophene

Use this protocol when standard Pd(PPh3)4 fails.

Materials:

  • Substrate: 3-Bromothiophene derivative (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate Tribasic (K3PO4)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a vial, dissolve Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in dry Toluene. Stir at room temperature for 5 minutes. Validation: The solution should turn from orange to pale yellow/colorless, indicating the formation of the active Pd(0)-Ligand species.

  • Reaction Assembly: Add the pre-complexed catalyst solution to the reaction vessel containing the bromide, boronic acid, and solid K3PO4 (2.0 equiv).

  • Degassing: Sparge the mixture with Argon for 10 minutes. Reason: Oxygen oxidizes the phosphine ligand; if the ligand oxidizes, the "naked" Pd is instantly poisoned by the sulfur substrate.

  • Execution: Heat to 80°C–100°C. Monitor by HPLC/LCMS.

  • Troubleshooting: If conversion stalls at <50%, add a second "kicker" charge of the pre-complexed catalyst (Step 1).

Decision Tree for Cross-Coupling Troubleshooting

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate? (Pd Black) CheckColor->BlackPpt ClearDark Clear/Dark Solution? (Soluble Pd-S Complex) CheckColor->ClearDark Instability Diagnosis: Catalyst Instability Action: Switch to Pd(dppf)Cl2 or lower Temp BlackPpt->Instability Poisoning Diagnosis: Sulfur Poisoning ClearDark->Poisoning LigandCheck Are you using PPh3? Poisoning->LigandCheck SwitchLigand Action: Switch to SPhos or XPhos (Bulky, Electron-Rich) LigandCheck->SwitchLigand Yes LoadingCheck Already using SPhos? LigandCheck->LoadingCheck No Purify Action: Treat SM with Activated Carbon (Remove S8 impurities) LoadingCheck->Purify

Figure 2: Decision matrix for diagnosing and resolving catalyst failure in sulfur-rich environments.

Part 5: Mitigation & Cleanup Strategies

1. Feedstock Purification (The "Carbon Trick") Synthetic intermediates containing sulfur often carry trace elemental sulfur (


) or oligomeric sulfides from previous steps. These are more potent poisons than the heterocycle itself.
  • Protocol: Dissolve the starting material in a non-polar solvent (DCM or Toluene). Add Activated Carbon (10-20 wt% relative to substrate). Stir for 1 hour at room temperature. Filter through Celite.

  • Why: Activated carbon has a high affinity for elemental sulfur and polysulfides.

2. Post-Reaction Metal Scavenging Sulfur heterocycles "hold onto" Pd, resulting in high residual metal in the final product (often >1000 ppm). Standard aqueous washes fail.

  • Use: Smopex® (fibrous scavenger) or QuadraPure® (resin beads).

  • Specific Recommendation: Use QuadraPure™ TU (Thiourea functionalized). The thiourea binds Pd more strongly than the thiophene ring, effectively stripping it from the product.

  • Protocol: Add scavenger (4-5 eq relative to Pd loading) to the organic product solution. Stir at 50°C for 4-12 hours. Filter.

References

  • Mechanisms of Catalyst Poisoning: Dunleavy, R. "Sulfur as a Catalyst Poison." Platinum Metals Review, 2006.[2]

  • Ligand Selection for Sulfur Substrates: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • Thiophene Hydrogenation: Furimsky, E. "Catalytic Hydrodesulfurization and Hydrogenation of Thiophene." Catalysis Reviews, 1980.

  • Metal Scavenging: Garrett, C. E., Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Sulfur Impurity Removal: "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2010.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Base and Solvent Selection

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount in research and development. This guide provides in-depth, field-proven insights into optimizing two of the most critical, and often interdependent, parameters: the base and the solvent. Here, we move beyond simple recipes to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question: My reaction is sluggish, shows low conversion, or has stalled completely. What's the likely cause related to my base/solvent system?

Answer: A stalled reaction is a frequent issue stemming from several interrelated factors.

  • Insufficient Base Strength or Solubility: The base's primary role is to activate the boronic acid for transmetalation.[1][2][3] If the base is too weak or, more commonly, poorly soluble in the reaction medium, it cannot efficiently form the reactive boronate species.[2]

    • Causality: The formation of an "ate" complex, [R-B(OH)₃]⁻, increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.[1] Poor base solubility creates a low effective concentration, slowing this crucial step.

    • Solution:

      • Switch to a More Soluble Base: If using K₂CO₃ in a solvent like toluene, consider switching to Cs₂CO₃ or K₃PO₄, which have better solubility in many organic solvents.[4]

      • Introduce a Phase-Transfer Co-solvent: The addition of water is a common strategy to dissolve inorganic bases like carbonates and phosphates.[2][5] This creates a biphasic system where the base can activate the boronic acid, often at the phase boundary or in the aqueous phase.[6] Vigorous stirring is essential in such cases.[5]

      • Increase Temperature: Raising the reaction temperature can increase the solubility of the base and accelerate reaction kinetics. However, be cautious, as excessive heat can lead to catalyst decomposition and side reactions.[7]

  • Poor Catalyst/Reagent Solubility: The solvent must effectively dissolve the palladium catalyst, the organic halide, and the boronic acid to ensure the catalytic cycle proceeds efficiently.

    • Causality: Solvents influence the stability and reactivity of catalytic intermediates.[8][9] A solvent that cannot maintain all components in solution will lead to a heterogeneous mixture with slow reaction rates.

    • Solution:

      • Solvent Screening: If your substrates are nonpolar, solvents like toluene or dioxane are good starting points. For more polar substrates, consider THF or DMF.[2][10]

      • Use a Solvent Mixture: A common and effective approach is using a mixture, such as Toluene/H₂O or Dioxane/H₂O, to balance the solubility of nonpolar organic reagents and polar inorganic bases.[4][5]

Question: I'm observing significant amounts of side products, specifically protodeboronation and homocoupling. How can I mitigate this?

Answer: These side reactions are classic indicators of suboptimal base and solvent conditions.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the undesired cleavage of the carbon-boron bond by a proton source, replacing it with a hydrogen atom.[11][12]

    • Causality: This side reaction is often exacerbated by excessive water, high temperatures, or the use of a base that is too strong or nucleophilic for a sensitive boronic acid substrate (especially heteroaryl boronic acids).[7][11]

    • Solution:

      • Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like NaOH or NaOMe to weaker inorganic bases like K₂CO₃ or K₃PO₄. For substrates with base-labile functional groups, even milder bases like KF can be effective.[1]

      • Minimize Water Content: While some water can be beneficial, an excessive amount can promote protodeboronation.[13] Consider using a precisely controlled amount of water (e.g., a 10:1 organic solvent to water ratio) or switching to anhydrous conditions if your base has sufficient organic solubility (e.g., using Cs₂CO₃ in dioxane).[5]

      • Use More Stable Boron Reagents: If the boronic acid is inherently unstable, consider using more robust derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which release the boronic acid more slowly under reaction conditions.[7]

  • Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar): This occurs when two boronic acid molecules couple with each other.

    • Causality: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[5] It can also be a sign that the transmetalation or reductive elimination steps are slow compared to the side reaction.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen.[7] This is the most critical step to prevent homocoupling. Perform several cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas like argon or nitrogen.

      • Optimize Base/Solvent for Faster Kinetics: A well-chosen base and solvent system that accelerates the main catalytic cycle will naturally outcompete the slower homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the Suzuki coupling?

The base plays multiple crucial roles in the catalytic cycle.[2] Its primary function is to react with the boronic acid to form a more nucleophilic boronate ("ate") complex.[1][3] This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[14] Some studies also suggest the base can facilitate the formation of an active palladium-hydroxide or palladium-alkoxide species after oxidative addition, which then readily reacts with the neutral boronic acid.[2]

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura coupling and highlights the critical intervention points for the base and solvent.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Catalyst PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Product) RE->Product Reagents R¹-X (Aryl Halide) Reagents->OA Electrophile Boronic R²-B(OH)₂ (Boronic Acid) Base_act Base (e.g., CO₃²⁻) Solvent Boronic->Base_act Base_act->Trans Activates Boronic Acid Facilitates Ligand Exchange

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). National Institutes of Health.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? (2025, August 6). ResearchGate.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? (2012, November 26). PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate.
  • Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. (2025, August 5). ResearchGate.
  • Wikipedia. (n.d.). Protodeboronation.

Sources

Thiazole Synthesis Acceleration Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Hantzsch Condensation & Derivatives

Introduction: The Kinetic Bottleneck

The Hantzsch thiazole synthesis—condensing an


-haloketone with a thioamide/thiourea—is the industry standard. However, the conventional conductive heating protocol (refluxing ethanol for 4–12 hours) is a kinetic bottleneck in high-throughput drug discovery.

This support guide addresses the transition from thermal convection to high-energy activation (Microwave, Ultrasound, and Mechanochemistry). We do not just "speed up" the reaction; we alter the energy transfer mechanism to bypass the activation energy barrier of the dehydration step.

Module 1: Microwave-Assisted Organic Synthesis (MAOS)

Best For: Robust substrates, high-throughput libraries, and rapid optimization.

Standard Operating Protocol (SOP-MW-01)

Target: Synthesis of 2-aminothiazoles via Hantzsch condensation.[1][2] Reference Benchmark: Reduction from 8 hours (Reflux) to <20 minutes (MW).[3]

  • Stoichiometry: Mix

    
    -haloketone (1.0 equiv) and thiourea/thioamide (1.0–1.1 equiv) in a microwave-transparent vessel (borosilicate glass/quartz).
    
  • Solvent System: Ethanol or Methanol (High loss tangent

    
     is critical for efficient heating). Do not use non-polar solvents like toluene without a doping agent.
    
  • Irradiation:

    • Mode: Dynamic Power (maintain temperature, vary power).

    • Temp: 90°C – 110°C.

    • Time: 10–20 minutes.

    • Pressure Limit: Set to 200 psi (safety cutoff).

  • Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold ethanol.

Troubleshooting & FAQs

Q: My reaction vessel over-pressurized and vented. What went wrong?

  • Diagnosis: You likely used a low-boiling solvent (e.g., DCM, Acetone) or the reaction is highly exothermic.

  • Fix: Switch to Ethanol (bp 78°C) or water. If a low-boiler is required, use "Open Vessel" mode with a reflux condenser, though this reduces the superheating effect.

Q: The yield is high, but the purity is low (tarry byproduct).

  • Diagnosis: Thermal runaway or "hot spots." The dielectric heating was too aggressive, causing localized decomposition before the bulk temperature equalized.

  • Fix: Enable "Stirring" (High RPM) during irradiation. Use a "Power Ramp" (2 minutes to reach target temp) rather than blasting max power instantly.

Module 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Best For: Thermally sensitive substrates, "Green" chemistry requirements, and avoiding tar formation.

Standard Operating Protocol (SOP-US-02)

Mechanism: Acoustic cavitation creates microscopic bubbles that collapse, generating intense local heat/pressure without raising bulk temperature.

  • Catalyst: Use a nanocatalyst (e.g.,

    
    -Fe
    
    
    
    O
    
    
    or Chitosan-based hydrogels) or simple basic support (Triethylamine).
  • Setup: Place reactants in Ethanol in an open vessel submerged in an ultrasonic bath (or use a probe sonicator for higher intensity).

  • Sonication: Irradiate at 40–50°C (often ambient bath temp rises naturally) for 20–40 minutes.

  • Frequency: 40 kHz is standard; 250 W power.

  • Monitoring: TLC every 10 minutes.

Troubleshooting & FAQs

Q: I am seeing no acceleration compared to stirring.

  • Diagnosis: Indirect sonication (bath) often suffers from energy attenuation by the water and glass walls.

  • Fix: Ensure the water level in the bath matches the solvent level inside the flask. Move the flask to find the "nodes" of maximum cavitation (you will see active surface agitation). Switch to a probe sonicator (direct immersion) for difficult substrates.

Q: My catalyst is difficult to recover.

  • Diagnosis: Particle aggregation.

  • Fix: If using magnetic nanocatalysts (e.g., Fe

    
    O
    
    
    
    @CeO
    
    
    ), use an external magnet while the solution is still warm to prevent product precipitation from trapping the catalyst.

Module 3: Solvent-Free Mechanochemistry (Grinding)

Best For: Eco-friendly synthesis, insoluble starting materials, and operational simplicity.[4]

Standard Operating Protocol (SOP-MC-03)

Mechanism: Friction generates local heat and brings crystal lattices into direct contact (surface renewal).

  • Reactants: Weigh

    
    -haloketone and thiourea (1:1 ratio).
    
  • Grinding: Place in a mortar. Grind vigorously with a pestle for 15–20 minutes.

  • Observation: The mixture will often turn into a melt or a sticky paste (eutectic mix) as the reaction proceeds.

  • Workup: Add water to the paste; the solid product precipitates. Filter and recrystallize.[5]

Troubleshooting & FAQs

Q: The reaction mixture remains a dry powder and isn't reacting.

  • Diagnosis: Poor contact between crystal faces.

  • Fix: Add 1–2 drops of "Liquid Assisted Grinding" (LAG) agent (e.g., methanol or PEG-400). This acts as a lubricant and catalytic interface without being a bulk solvent.

Comparative Data Summary

MetricConventional Reflux Microwave (MW) Ultrasound (US) Grinding (Solvent-Free)
Time 4 – 12 Hours10 – 20 Mins20 – 60 Mins15 – 30 Mins
Temp 80°C (Ethanol)90–110°C40–50°CAmbient (Friction heat)
Yield 50 – 70%85 – 95%84 – 92%85 – 98%
Purity Low (requires column)High (crystallization)HighHigh
Scalability HighLow/Medium (Batch)MediumLow (Manual) / High (Ball Mill)

Visualizations

Figure 1: Method Selection Workflow

Caption: Decision logic for selecting the optimal acceleration method based on substrate stability and available equipment.

ThiazoleMethodSelection Start Start: Thiazole Synthesis SubstrateCheck Is Substrate Thermally Stable? Start->SubstrateCheck Stable Yes (Stable > 100°C) SubstrateCheck->Stable Unstable No (Sensitive) SubstrateCheck->Unstable Solubility Are Reagents Soluble in EtOH? Stable->Solubility Green Priority MW Microwave Irradiation (110°C, 10-20 min) Stable->MW Speed Priority Unstable->Solubility US Ultrasound (Sonochemistry) (40°C, 30 min) Solubility->US Yes Grind Mechanochemistry (Grinding) (Solvent-Free, RT) Solubility->Grind No / Poor Solubility

Figure 2: Mechanistic Acceleration Points

Caption: The Hantzsch mechanism showing exactly where energy input accelerates the rate-limiting dehydration step.

HantzschMechanism Reactants Alpha-Haloketone + Thioamide Step1 Nucleophilic Attack (Fast) Reactants->Step1 Intermediate1 Intermediate: Hydroxy-thiazoline Step2 Dehydration (Rate Limiting) Intermediate1->Step2 Product Final Thiazole Step1->Intermediate1 Step2->Product Energy Energy Input (MW / US / Grind) Energy->Step2 Overcomes Activation Barrier

References

  • Microwave Hantzsch Synthesis

    • Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[6]

    • Source: Rasayan Journal of Chemistry, Vol. 15, No. 1, 2022.[5][6]

    • URL:[Link]

  • Ultrasound & Green Catalysis

    • Title: Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradi
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Mechanochemistry (Grinding)

    • Title: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding.[7]

    • Source: Synthetic Communications (Cited via ResearchG
    • URL:[Link][7]

  • Nanocatalysis

    • Title: A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst.[8]

    • Source: Polycyclic Arom
    • URL:[Link]

Sources

Technical Support Center: Minimizing Homo-coupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to one of the most persistent challenges in palladium-catalyzed cross-coupling: the formation of undesired homo-coupled byproducts. This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of why homo-coupling occurs and how to strategically prevent it. By moving beyond simple troubleshooting steps to understand the underlying causality, you can develop robust, high-yielding, and reproducible cross-coupling methodologies.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter in the lab. Each problem is followed by a diagnostic workflow and a set of actionable solutions grounded in chemical principles.

Problem 1: My Suzuki reaction shows significant biaryl byproduct from the boronic acid (Ar¹-Ar¹).

This is the most common form of homo-coupling in Suzuki-Miyaura reactions. It consumes your valuable nucleophile and complicates purification.

Root Cause Analysis:

The primary culprits for boronic acid homo-coupling are Pd(II) species and oxygen.[1] In the presence of oxygen, a Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the Ar¹-Ar¹ dimer and regenerate Pd(0).[1][2] This parasitic cycle can be a major pathway for byproduct formation, especially at the beginning of a reaction when the Pd(0) concentration is being established from a Pd(II) precatalyst.

Diagnostic & Solution Workflow:

  • Atmosphere Control is Critical: The most effective first step is the rigorous exclusion of oxygen.

    • Action: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2][3] Assemble your reaction under a positive pressure of inert gas.

    • Causality: By removing O₂, you prevent the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state, thereby shutting down the primary homo-coupling pathway.[2][4]

  • Catalyst Selection & Handling: The choice and state of your palladium source matter.

    • Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst designed for controlled activation.[1] Alternatively, using a heterogeneous catalyst like Pd on carbon can sometimes reduce the concentration of soluble Pd(II) and decrease homo-coupling.[2]

    • Causality: Starting with Pd(0) or a precatalyst that rapidly and cleanly generates Pd(0) minimizes the window of opportunity for Pd(II) to react with the boronic acid.[1][5]

  • Order of Addition: When you add your reagents can influence the outcome.

    • Action: Try pre-heating the mixture of the palladium source, ligand, base, and aryl halide in the degassed solvent for 10-15 minutes at the reaction temperature before adding the boronic acid.[3]

    • Causality: This strategy allows for the formation of the active Pd(0) catalyst and the initial oxidative addition product (Ar²-Pd(II)-X) before the boronic acid is introduced. This ensures the transmetalation step of the cross-coupling cycle is favored over the double transmetalation that leads to homo-coupling.

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} caption { font-family: "Helvetica"; font-size: 12px; fill: #5F6368; text-anchor: middle; x: 50%; y: 95%; }

Workflow for diagnosing and solving boronic acid homo-coupling.
Problem 2: I'm seeing significant homo-coupling of my terminal alkyne (Glaser coupling) in a Sonogashira reaction.

The formation of diyne byproducts is a classic issue in Sonogashira couplings, especially when using the traditional copper co-catalyst.[6][7]

Root Cause Analysis:

Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant (typically O₂).[6][8] While copper(I) is added to facilitate the transmetalation step with palladium, it simultaneously opens the door for this highly competitive and often faster side reaction.

Diagnostic & Solution Workflow:

  • Go Copper-Free: The most direct solution is to eliminate the root cause.

    • Action: Switch to a copper-free Sonogashira protocol. Many modern methods utilize specific ligands (e.g., bulky, electron-rich phosphines) or conditions that enable the reaction to proceed efficiently without a copper co-catalyst.[6][7][9]

    • Causality: Removing the copper catalyst completely shuts down the Glaser coupling pathway.[7]

  • If Copper is Necessary, Rigorously Exclude Oxygen:

    • Action: If a copper-free method is not viable for your substrate, meticulous exclusion of oxygen is mandatory. Use degassed solvents and maintain a strict inert atmosphere throughout the entire setup and reaction time.[6]

    • Causality: The oxidative mechanism of Glaser coupling is critically dependent on an oxidant. Removing oxygen starves this side reaction.

  • Optimize Base and Solvent:

    • Action: The choice of amine base can be critical. Less hindered amines can sometimes better stabilize the copper acetylide intermediate, disfavoring dimerization. Solvent choice can also play a role; sometimes switching from amine-only solvents to systems like DMF or dioxane with a soluble amine base can alter reaction kinetics favorably.[10]

    • Causality: The coordination environment around the copper and palladium centers, influenced by solvent and base, dictates the relative rates of the desired cross-coupling versus the undesired homo-coupling.

Problem 3: My Stille reaction is producing dimers of my organostannane reagent (R²-R²).

While often more robust than Suzuki couplings, Stille reactions can also suffer from homo-coupling, consuming the organotin reagent.

Root Cause Analysis:

Stille homo-coupling can occur via two primary mechanisms.[11] The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, leading to a diorganopalladium intermediate that reductively eliminates the dimer. The second is a radical process that can be initiated by the Pd(0) catalyst.[11]

Diagnostic & Solution Workflow:

  • Ligand Choice: The ligand is your primary tool for controlling reactivity.

    • Action: Employ electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs).

    • Causality: These ligands accelerate the rate of oxidative addition of the organic halide to the Pd(0) center.[12] By making this first step of the cross-coupling cycle faster, you ensure the catalyst is rapidly converted into the Ar-Pd(II)-X intermediate, which is poised for transmetalation rather than reacting with a second organostannane molecule.

  • Control Reaction Temperature:

    • Action: Avoid unnecessarily high temperatures. Run initial trials at a lower temperature (e.g., 50-80 °C) and only increase if the cross-coupling reaction is sluggish.

    • Causality: Higher temperatures can accelerate side reactions, including catalyst decomposition and radical pathways that may lead to homo-coupling.[13]

  • Additives: Certain additives can suppress homo-coupling.

    • Action: The addition of copper(I) salts (e.g., CuI) can sometimes be beneficial, even in Stille reactions.

    • Causality: Copper(I) can act as a more efficient transmetalating agent, accelerating the transfer of the organic group from tin to palladium and outcompeting the homo-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the phosphine ligand in preventing homo-coupling?

A phosphine ligand modulates both the steric and electronic properties of the palladium catalyst, which directly impacts the relative rates of the key steps in the catalytic cycle.

  • Steric Bulk: Bulky ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos) favor the formation of low-coordinate, highly reactive monoligated palladium species.[12] These species promote fast oxidative addition and reductive elimination, pushing the reaction toward the desired cross-coupled product and minimizing the lifetime of intermediates that could enter homo-coupling pathways.[14][15]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate of oxidative addition, the first committed step of the cross-coupling cycle.[12] This helps to quickly pull the catalyst into the productive cycle.

Q2: How does the choice of base and solvent affect homo-coupling?

The base and solvent create the specific chemical environment in which the catalysis occurs, and their properties can profoundly influence reaction outcomes.

  • Base: In Suzuki couplings, the base is required to activate the boronic acid for transmetalation. However, a base that is too strong or poorly soluble can lead to degradation of the boronic acid (protodeborylation), which can indirectly favor side reactions. The choice of base (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) must be optimized to find a balance between efficient transmetalation and substrate stability.[13]

  • Solvent: The solvent affects the solubility of all reaction components and the stability of catalytic intermediates.[16][17] Polar aprotic solvents (e.g., DMF, Dioxane) are common but their coordinating ability can sometimes displace ligands, potentially leading to catalyst deactivation or aggregation (formation of palladium black), which can alter the reaction pathway.[13][16] A solvent screen is often a crucial part of optimizing a difficult coupling reaction.

Q3: Can homo-coupling be used to my advantage?

Yes. While undesired in cross-coupling, homo-coupling (or dimerization) is a valuable synthetic reaction in its own right for creating symmetrical molecules (e.g., symmetrical biaryls or diynes). The same principles discussed here can be applied in reverse. For example, to promote the homo-coupling of a boronic acid, one might intentionally use a Pd(II) catalyst in the presence of air, without an organic halide coupling partner.

Q4: Which analytical techniques are best for quantifying homo-coupling byproducts?

Accurate quantification is key to effective troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and accurately quantifying the ratio of desired product to homo-coupled byproducts, especially when using an internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides both quantification (from the GC trace) and identification (from the MS fragmentation pattern).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of product to byproduct by integrating characteristic, non-overlapping peaks, provided you can achieve clean separation in the spectrum.

Key Experimental Protocols

Protocol 1: Ligand Screening to Minimize Boronic Acid Homo-coupling

This protocol provides a framework for systematically testing different ligands to suppress the formation of Ar¹-Ar¹ in a Suzuki reaction.

Materials:

  • Aryl Halide (Ar²-X)

  • Aryl Boronic Acid (Ar¹-B(OH)₂)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Set of Phosphine Ligands (see table below)

  • Base (e.g., K₃PO₄)

  • Anhydrous, Degassed Solvent (e.g., Dioxane)

  • Reaction vials, inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, prepare a stock solution of the Palladium precatalyst in the chosen solvent.

  • Prepare separate stock solutions for the Aryl Halide, Boronic Acid, and Base.

  • To a series of labeled reaction vials, add the required amount of each phosphine ligand (typically a 2:1 Ligand:Pd ratio is a good starting point).

  • To each vial, add the stock solutions in the following order: Palladium precatalyst, Base, Aryl Halide.

  • Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 100 °C). Allow the mixture to pre-heat for 15 minutes.

  • Add the Boronic Acid stock solution to each vial to initiate the reaction.

  • After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by HPLC or GC-MS to determine the ratio of cross-coupled product to homo-coupled byproduct.

Table 1: Example Ligand Screening Panel

Ligand ClassExample LigandKey FeatureExpected Impact on Homo-coupling
Monodentate, BulkyP(t-Bu)₃Very electron-rich, bulkyOften good at promoting fast oxidative addition
Buchwald Biaryl (Gen 1)SPhosSterically demanding, electron-richExcellent for suppressing homo-coupling[15]
Buchwald Biaryl (Gen 2)XPhosIncreased steric bulk over SPhosOften superior for very challenging couplings
Chelating (Bidentate)DPPFForms stable, well-defined complexesCan reduce catalyst decomposition[13][14]
Chelating (Wide Bite Angle)XantphosWide bite angle promotes reductive eliminationCan be effective in specific systems

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Desired cross-coupling (blue) vs. undesired homo-coupling (red).

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (General reference for sustainability concepts mentioned).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • SciSpace. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • ResearchGate. (2022). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • Pérez-Ramírez, J., & López, N. (2019). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]

  • Meijer, E. W., & van der Gucht, J. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • ResearchGate. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • Royal Society of Chemistry. (2025). Themed collections – Chemical Science Blog. Available at: [Link]

Sources

Technical Support Center: Regioselectivity Control in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole synthesis. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

The thiazole ring is a vital scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its synthesis, while often conceptually straightforward, can be plagued by a lack of regioselectivity, leading to isomeric mixtures that are difficult to separate and reduce overall yield. This guide provides a focused approach to understanding and controlling the factors that govern the regioselective formation of substituted thiazoles, with a primary focus on the classical Hantzsch and Cook-Heilbron syntheses, alongside insights into modern methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thiazoles?

A1: The Hantzsch thiazole synthesis and the Cook-Heilbron synthesis are two of the most well-established and widely used methods.[1][2][3] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide derivative.[1][4] The Cook-Heilbron method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[2][3] More contemporary methods often employ metal catalysis (e.g., palladium or copper) or flow chemistry to achieve higher selectivity and yields.[5]

Q2: What is "regioselectivity" in the context of thiazole synthesis?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In thiazole synthesis, this typically relates to the placement of substituents on the thiazole ring. For example, in the synthesis of a disubstituted thiazole, the reaction could potentially yield a 2,4-disubstituted, a 2,5-disubstituted, or a 4,5-disubstituted product. Controlling the reaction to favor one of these isomers is the essence of regioselective synthesis.

Q3: What are the primary factors that influence regioselectivity in the Hantzsch synthesis?

A3: The key factors include:

  • Structure of the α-haloketone: The nature and steric bulk of the substituents on the α-haloketone can influence the site of nucleophilic attack by the thioamide sulfur.

  • Structure of the thioamide: Similarly, substituents on the thioamide can direct the cyclization step.

  • Reaction Conditions: pH is a critical factor. Acidic conditions can alter the nucleophilicity of the reactants and intermediates, leading to different isomeric products.[6] Solvent and temperature also play significant roles.

Q4: How can I distinguish between different thiazole isomers?

A4: Spectroscopic methods are essential for isomer differentiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons on the thiazole ring are highly sensitive to the substituent pattern. Two-dimensional NMR techniques like HMBC and HMQC can provide definitive structural assignments.[7]

  • Mass Spectrometry (MS): While MS can confirm the molecular weight of the isomers, fragmentation patterns can sometimes help in their differentiation.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Hantzsch Thiazole Synthesis – Formation of Isomeric Mixtures

Question: My Hantzsch synthesis is producing a mixture of 2,4- and 2,5-disubstituted thiazoles. How can I favor the formation of the desired isomer?

Answer: This is a common problem that often stems from a lack of control over the initial nucleophilic attack and the subsequent cyclization. Here’s a systematic approach to troubleshoot this issue:

Underlying Causality: The regioselectivity of the Hantzsch synthesis is determined by which nitrogen of the thioamide attacks the carbonyl carbon of the α-haloketone. This, in turn, is influenced by the electronic and steric properties of the reactants and the reaction conditions.

Troubleshooting Protocol:

  • pH Adjustment: The pH of the reaction medium can significantly impact the outcome.

    • For 2-(N-substituted amino)thiazoles: Neutral or slightly basic conditions are generally preferred. The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.

    • For 3-substituted 2-imino-2,3-dihydrothiazoles: Strongly acidic conditions (e.g., 10M HCl in ethanol) have been shown to favor the formation of this isomer.[6]

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway.

    • Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane). The optimal solvent will depend on the specific substrates.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.

  • Modification of Starting Materials:

    • α-Haloketone: The nature of the halogen (I > Br > Cl) can affect the rate of the initial SN2 reaction. Using a more reactive halide might allow for lower reaction temperatures and improved selectivity.

    • Thioamide: Introducing bulky substituents on the thioamide can sterically hinder one of the possible cyclization pathways.

Visualizing the Hantzsch Mechanism:

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 S-Alkylation (SN2) Reactants->SN2 Intermediate Thioiminoether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Product Substituted Thiazole Dehydration->Product

Caption: Hantzsch Thiazole Synthesis Workflow.

Issue 2: Low Yield in Cook-Heilbron Synthesis of 5-Aminothiazoles

Question: I am attempting to synthesize a 5-aminothiazole using an α-aminonitrile and carbon disulfide, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the Cook-Heilbron synthesis can often be attributed to side reactions, incomplete conversion, or degradation of the product.[2] Here’s how to address this:

Underlying Causality: The reaction proceeds through a dithiocarbamate intermediate, which then cyclizes. The stability of this intermediate and the rate of cyclization are crucial for achieving high yields. Side reactions, such as the polymerization of the α-aminonitrile or the decomposition of the dithioacid, can compete with the desired reaction pathway.

Troubleshooting Protocol:

  • Purity of Starting Materials: Ensure that the α-aminonitrile is pure and free from any acidic or basic impurities that could catalyze side reactions. Freshly distilled or recrystallized starting materials are recommended.

  • Reaction Conditions: This reaction is typically performed under mild conditions.

    • Temperature: Maintain the reaction at or below room temperature to minimize side reactions.

    • Solvent: Use a solvent that facilitates the dissolution of both reactants but does not interfere with the reaction. Pyridine or a mixture of pyridine and a co-solvent is often effective.

    • pH Control: The reaction is sensitive to pH. The addition of a mild base, such as triethylamine, can help to neutralize any acidic byproducts and promote the desired reaction.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the sulfur-containing reagent (e.g., carbon disulfide) is sometimes used to drive the reaction to completion.

  • Work-up Procedure: The 5-aminothiazole product can be sensitive to both acidic and strongly basic conditions. A carefully controlled work-up is essential.

    • Neutralize the reaction mixture carefully.

    • Extract the product with a suitable organic solvent.

    • Minimize exposure to high temperatures during solvent removal.

Visualizing the Cook-Heilbron Pathway:

Cook_Heilbron_Mechanism Reactants α-Aminonitrile + CS2 Dithiocarbamate Dithiocarbamate Formation Reactants->Dithiocarbamate Intermediate Dithiocarbamic Acid Intermediate Dithiocarbamate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 5-Aminothiazole Tautomerization->Product

Caption: Cook-Heilbron Synthesis Pathway.

Issue 3: Difficulty in Achieving Regioselectivity with Modern Catalytic Methods

Question: I am using a palladium-catalyzed cross-coupling reaction to synthesize a substituted thiazole, but I am observing a mixture of regioisomers. How can I improve the selectivity?

Answer: Regiocontrol in metal-catalyzed reactions is a nuanced challenge, often dictated by the subtle interplay of ligand effects, substrate electronics, and reaction parameters.

Underlying Causality: In palladium-catalyzed reactions, the regioselectivity is often determined by the site of C-H activation or the directing effect of existing functional groups on the thiazole ring. The choice of ligand on the palladium catalyst can significantly influence the steric and electronic environment of the catalytic center, thereby directing the reaction to a specific position.[5]

Troubleshooting Protocol:

  • Ligand Screening: The ligand is arguably the most critical component for controlling regioselectivity.

    • Steric Hindrance: Bulky ligands can block certain positions on the thiazole ring, favoring reaction at less hindered sites.

    • Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the reactivity of the palladium catalyst and its preference for different C-H bonds.

    • A systematic screening of various phosphine-based or N-heterocyclic carbene (NHC) ligands is recommended.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) can also influence the active catalytic species and, consequently, the regioselectivity.

  • Solvent and Additives:

    • The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic intermediates.

    • Additives, such as acids or bases, can act as co-catalysts or promoters and can have a profound impact on the regiochemical outcome.

Data-Driven Decision Making: Impact of Reaction Parameters on Regioselectivity

ParameterCondition AOutcome ACondition BOutcome B
Ligand Small, electron-richMixture of isomersBulky, electron-deficientHigh selectivity for C5-arylation
Base Strong, inorganicLow selectivityWeak, organicImproved selectivity
Temperature High ( >100 °C)Increased side productsModerate (60-80 °C)Higher regioselectivity

Note: This table provides a generalized summary. Optimal conditions are highly substrate-dependent and require empirical optimization.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is adapted from a standard laboratory procedure and is known to give high yields of the desired product.[9]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. The product should precipitate as a solid.[4]

  • Isolation: Filter the mixture through a Buchner funnel, washing the filter cake with water.

  • Drying and Characterization: Allow the collected solid to air dry. Determine the mass, percent yield, and melting point. Characterize the product using NMR and TLC.[9]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube; 2020. Available from: [Link]

  • ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Yogi, B. et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry; 2025, 37(8), pp. 927-932.
  • ResearchGate. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Sciences; 2021.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules; 2022.
  • ResearchGate. Cook-Heilbron thiazole synthesis. Available from: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv; 2024.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen; 2025.
  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1; 1978.
  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry; 2005.

Sources

Work-up procedures to remove palladium catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Residual Palladium (Pd) from APIs and Intermediates Reference Standard: ICH Q3D Elemental Impurities (Class 2B)

Diagnostic & Strategy Assessment

Welcome to the Palladium Remediation Hub. Before initiating a cleanup protocol, you must characterize your impurity profile. Palladium residues exist in dynamic equilibria between various oxidation states (Pd⁰/Pd²⁺) and ligation states. Selecting the wrong method for the specific Pd species is the primary cause of remediation failure.

Decision Matrix: Selecting Your Remediation Workflow

Use the following logic flow to determine the most effective removal strategy for your specific reaction matrix.

Pd_Removal_Strategy Start Start: High Pd Residual Solubility Is Product Water Soluble? Start->Solubility WaterSol Yes (Aqueous) Solubility->WaterSol Aqueous OrgSol No (Organic Soluble) Solubility->OrgSol Organic Pd_State Dominant Pd Species? Pd0 Pd(0) Nanoparticles/Colloids Pd_State->Pd0 Black particulates PdII Pd(II) Soluble Complexes Pd_State->PdII Homogeneous color Resin Polymeric Resins (MP-TMT) WaterSol->Resin Flow/Batch OrgSol->Pd_State Carbon Activated Carbon (Darco KB-B) Pd0->Carbon Adsorption SolidScav Silica-Supported Scavengers (Thiol/TMT) PdII->SolidScav Chemisorption Cryst Crystallization + Chelating Wash (NAC) PdII->Cryst High Purity Req

Figure 1: Strategic decision tree for selecting palladium removal methods based on solubility and oxidation state.

Protocol Module A: Solid-Supported Scavengers (The Gold Standard)

Best For: Late-stage intermediates, non-aqueous solvents, and protecting yield. Mechanism: Chemisorption via ligand exchange. Functionalized silica (e.g., Si-Thiol, Si-TMT) binds Pd more tightly than the API does.

Scavenger Selection Guide

Effectiveness depends on the "Hard/Soft" acid-base theory. Pd is a soft metal; therefore, soft ligands (Sulfur) are superior to hard ligands (Oxygen/Nitrogen) for final polishing.

Functional GroupTrade Name ExamplesBest ForMechanism
Trimercaptotriazine (TMT) Si-TMT, MP-TMTPd(II) , Ru, RhHigh-affinity chelation (Tridentate). Best general-purpose choice.
Thiol (SH) SiliaMetS ThiolPd(II) , Ag, HgStrong binding, but can scavenge electrophiles (avoid with alkyl halides).
Thiourea SiliaMetS ThioureaPd(0) & Pd(II) Good for cationic Pd species.
Diamine/Triamine SiliaMetS TriaminePd(0) Better for electron-rich Pd species; less effective for Pd(II).
Standard Operating Procedure (SOP)
  • Stoichiometry: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the catalyst loading). If Pd content is unknown, start with 10 wt% relative to the crude mass.

  • Solvent: Dissolve crude product in a non-coordinating solvent (THF, EtOAc, Toluene). Avoid DMSO or DMF if possible (see Troubleshooting).

  • Temperature: Heat to 40–50°C . Room temperature scavenging is often kinetically too slow for bulky ligands.

  • Time: Agitate for 4 hours .

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Validation: The silica should turn dark brown/black, indicating Pd capture.[1]

Protocol Module B: Liquid-Liquid Extraction (The "NAC" Wash)

Best For: Cost-sensitive scale-up, removing bulk Pd before polishing. Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that strips Pd from the organic phase into the aqueous phase.

The "NAC" Wash Protocol

This method is highly effective for reducing Pd from >1000 ppm to <50 ppm without expensive resins [1].

Reagents:

  • N-Acetylcysteine (NAC)[2]

  • Sodium Bicarbonate (NaHCO₃) or Ammonia

Step-by-Step Workflow:

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, DCM).

  • NAC Addition: Prepare an aqueous solution of NAC (20 eq relative to Pd).

  • Heating (Critical): Add the aqueous NAC to the organic layer. Heat the biphasic mixture to 40–60°C for 2–4 hours.

    • Why: Ligand exchange is endothermic and slow at RT.

  • Basification: Cool to RT. Add mild base (NaHCO₃ or dilute NH₄OH) to adjust aqueous pH to ~8–9.

    • Why: Deprotonates the carboxylic acid on NAC, keeping the Pd-NAC complex strictly in the aqueous phase.

  • Separation: Separate layers. The Pd-NAC complex is yellow/orange and will partition into the water.

  • Polishing: Perform a final brine wash to remove residual NAC.

Protocol Module C: Activated Carbon (Adsorption)

Best For: Removing colloidal Pd(0) or when specific scavengers fail. Risk: High non-specific binding can lead to API yield loss (5–20%).

Optimization for Selectivity

Not all charcoal is equal. "Activated" refers to surface area, but pore size determines if the Pd fits.

  • Recommended Type: Darco KB-B or Ecosorb C-941 . These are chemically activated woods with mesopores suitable for organometallic complexes [2].

  • The "Hot Filtration" Trick:

    • Dissolve crude in a solvent where the API is highly soluble (to minimize API adsorption).

    • Add 10–20 wt% activated carbon.

    • Stir at reflux (or >60°C) for 1 hour.

    • Filter while hot through a Celite pad.

    • Note: Filtering cold allows the API to precipitate onto the carbon, causing massive yield loss.

Troubleshooting & FAQs

Q1: I used a Thiol scavenger, but my Pd levels barely dropped. Why?

Diagnosis: The "DMSO Trap" or Oxidation Mismatch.

  • Cause A: Are you using DMSO, DMF, or DMAc? These are strong coordinating solvents. They compete with the scavenger for the Pd metal center.

    • Fix: Perform an aqueous workup first to extract the product into EtOAc or MTBE, then add the scavenger.

  • Cause B: You might have Pd(0) nanoparticles, but Thiol targets Pd(II).

    • Fix: Switch to Activated Carbon or add an oxidant (like air bubbling) to convert Pd(0)

      
       Pd(II) before scavenging.
      
Q2: The scavenger worked, but now my product is trapped on the silica.

Diagnosis: Non-specific binding.

  • Cause: Your API likely contains basic amines that are interacting with the acidic silanols on the silica surface.

  • Fix: Wash the filter cake with a polar solvent containing 1–5% Methanol/Ammonia (7N). This disrupts hydrogen bonding and releases the API while keeping the Pd bound to the sulfur ligand.

Q3: How do I know if I met the ICH Q3D limit?

Reference: ICH Q3D Guideline for Elemental Impurities [3].

  • Oral Limit: 100 µ g/day (Class 2B).

  • Parenteral Limit: 10 µ g/day .[3]

  • Calculation:

    
    
    Example: If Max Daily Dose is 1g and PDE is 100µg, your limit is 100 ppm .
    

References

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Removal of palladium (Pd) catalysts: Activated Carbon. Osaka Gas Chemicals.[4] Available at: [Link]

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]

  • Biotage Metal Scavenger User Guide. Biotage. Available at: [Link]

Sources

Stability of "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the stability of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is our priority. As a Senior Application Scientist, I understand that the success of your research depends on the stability and integrity of your starting materials. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for handling this specific compound.

Technical Support Center: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

This document addresses the most frequently asked questions regarding the stability of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide in various chemical environments. We will explore the underlying chemical principles governing its reactivity and provide actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide?

A1: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a versatile synthetic intermediate.[1] The "hydrobromide" salt form indicates that the thiazole nitrogen is protonated, making aqueous solutions inherently acidic. While the thiazole ring itself is relatively robust, the molecule's stability is primarily dictated by the C-Br bond at the 2-position. This position is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it the most reactive site on the thiazole ring.

Consequently, the compound is highly susceptible to nucleophilic attack, particularly under basic or neutral conditions. Under strongly acidic conditions, the thiazole ring remains protonated, which generally offers some protection against certain types of degradation, but can catalyze other reactions like hydrolysis if not properly controlled. The optimal pH for maximum stability is typically in the weakly acidic range (around pH 3-5).[2]

Q2: My compound is degrading in a basic solution (e.g., pH > 8). What is the chemical mechanism, and how can I prevent it?

A2: This is the most common stability issue encountered with this compound. The degradation you are observing is almost certainly due to base-mediated hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism.

Causality & Mechanism: Under basic conditions, hydroxide ions (OH⁻) are potent nucleophiles. They attack the electrophilic C2 carbon of the thiazole ring, which bears the bromo leaving group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then rapidly collapses, expelling the bromide ion to yield the more stable 2-hydroxy-4,5-dimethyl-1,3-thiazole. This product exists in equilibrium with its keto tautomer, 4,5-dimethylthiazol-2(3H)-one. This reaction is generally irreversible and proceeds rapidly at room temperature.

Mandatory Visualization: Base-Mediated Hydrolysis Pathway

cluster_main Base-Mediated Hydrolysis (SNAr) start 2-Bromo-4,5-dimethyl- 1,3-thiazole intermediate Meisenheimer Complex (Transient Intermediate) start->intermediate + OH⁻ (Nucleophilic Attack) product1 2-Hydroxy-4,5-dimethyl- 1,3-thiazole intermediate->product1 - Br⁻ (Loss of Leaving Group) product2 4,5-Dimethylthiazol-2(3H)-one (Keto Tautomer) product1->product2 Tautomerization

Caption: SNAr mechanism for the degradation of 2-bromothiazole in basic media.

Troubleshooting & Prevention:

  • pH Control: The most effective preventative measure is to maintain a weakly acidic pH (pH 4-6) for all solutions.

  • Buffer Selection: If a buffer is required, use non-nucleophilic options like MES or citrate. Avoid buffers containing primary or secondary amines (e.g., Tris, piperidine), as these are also nucleophiles and can displace the bromide group.[3]

  • Temperature: Perform reactions at the lowest possible temperature to slow the rate of hydrolysis. Store stock solutions at -20°C.

  • Time: Prepare solutions fresh and use them immediately. Avoid storing the compound in any solution, especially neutral or basic ones, for extended periods.

Q3: What happens under strongly acidic conditions (e.g., pH < 2)? Is the compound completely stable?

A3: While more stable than in basic media, the compound is not inert to strongly acidic conditions. The hydrobromide salt already ensures an acidic environment upon dissolution. Forcing the pH lower can initiate different degradation pathways.

Causality & Mechanism: Under highly acidic conditions (e.g., >1 M HCl), the primary risk is acid-catalyzed hydrolysis. While slower than base-mediated hydrolysis, the mechanism involves the protonated thiazole ring being attacked by a weak nucleophile, water. This process can be accelerated by heat. The extreme pH may also lead to a slow cleavage of the thiazole ring itself over extended periods or at high temperatures, though this is a less common pathway for aromatic thiazoles.

Troubleshooting & Prevention:

  • Avoid Extremes: Unless required by your protocol, avoid using excessively strong acids. The compound's inherent acidity as a hydrobromide salt is often sufficient for stability during routine handling.

  • Monitor for Byproducts: If your experiment requires harsh acidic conditions, monitor your reaction mixture by HPLC for the appearance of new peaks. The primary degradation product to expect is still the 2-hydroxy derivative, but other byproducts may form.

  • Temperature Control: As with basic conditions, elevated temperatures will accelerate degradation.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Probable Cause Recommended Solution & Rationale
Rapid loss of starting material in reaction mixture. Nucleophilic attack by a reagent or buffer.1. Check pH: Ensure the reaction medium is not basic. 2. Analyze Reagents: Identify any nucleophiles in your mixture (e.g., amines, thiols, alkoxides). The C2-Br bond is highly susceptible to displacement.[4] 3. Change Reaction Order: Add the thiazole compound last to a pre-cooled reaction mixture to minimize exposure time to harsh conditions.
Multiple new peaks appear on HPLC/LC-MS. Complex degradation cascade or reaction with solvent.1. Perform a Forced Degradation Study (see below): Systematically identify degradation products under controlled stress conditions (acid, base, heat, oxidation).[5][6] 2. Characterize Peaks: Use LC-MS/MS to obtain fragmentation data and identify the structures of the degradants.[7][8] 3. Solvent Purity: Ensure solvents are anhydrous and free of nucleophilic contaminants.
Inconsistent results between experimental runs. Inconsistent solution pH or age of stock solutions.1. Standardize pH: Always measure and adjust the pH of your solutions before adding the thiazole compound. 2. Fresh Preparations: Prepare stock solutions fresh for each experiment. Do not use solutions that have been stored for more than a few hours at room temperature.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system to definitively assess the stability of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide and characterize its degradation products.

Objective: To identify the degradation pathways and products of the target compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Type 1 Laboratory Water

  • HPLC system with UV or DAD detector (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)

  • LC-MS system for peak identification (optional but recommended)

  • pH meter, calibrated

Mandatory Visualization: Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions (Sample at T=0, 2, 6, 24h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Aliquot Stock base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Aliquot Stock neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral Aliquot Stock oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Aliquot Stock quench Quench/Neutralize Sample acid->quench base->quench neutral->quench oxidation->quench hplc Analyze by HPLC-UV quench->hplc lcms Identify Peaks by LC-MS hplc->lcms

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Stress Condition Setup: For each condition below, mix 1 mL of the stock solution with 9 mL of the stress solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Type 1 Water. Place in a water bath at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points: 0, 2, 6, and 24 hours.

  • Sample Quenching: Immediately before analysis, quench the reaction to stop further degradation.

    • For Acid samples: Add an equivalent amount of 0.1 M NaOH.

    • For Base samples: Add an equivalent amount of 0.1 M HCl.

    • For Neutral and Oxidative samples: Dilute with the mobile phase.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. A typical starting point is:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 238 nm.[5]

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. For any significant degradation peaks, use LC-MS to determine their mass and propose a structure.

By following this guide, you will be well-equipped to handle 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide effectively, ensuring the integrity and success of your experimental outcomes.

References

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique . ResearchGate. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed . National Institutes of Health. Available at: [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogeno-4-methylthiazoles and some nucleophiles . Royal Society of Chemistry. Available at: [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3 - Chemical Papers . Springer. Available at: [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry . AJRConline. Available at: [Link]

  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 . Royal Society of Chemistry. Available at: [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed . National Institutes of Health. Available at: [Link]

Sources

Improving solubility of thiazole-based intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for medicinal chemists and process engineers working with thiazole scaffolds. Thiazoles are notorious "brick dust" molecules—their planar, aromatic nature leads to high crystal lattice energy, making them difficult to solubilize in both aqueous and organic media.

This guide prioritizes causality over recipe . We do not just tell you what to add; we explain why the molecular interaction fails and how to engineer a solution.

Module 1: Synthetic Chemistry & Purification

User Query: "My thiazole intermediate precipitates out of standard reaction solvents (DCM, THF) and streaks badly during silica chromatography. How do I process this?"

The "Brick Dust" Phenomenon in Synthesis

Thiazoles often exhibit "brick dust" behavior—high melting points (>200°C) and low solubility in almost everything. This is driven by strong


 stacking interactions and a planar crystal lattice. Standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) often fail because they cannot disrupt these lattice energies.

Troubleshooting Protocol:

  • Switch to Dipolar Aprotic Solvents: You must use solvents with high dielectric constants to break the lattice energy.

    • Recommendation: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

    • Why: These solvents have high dipole moments that solvate the electron-deficient thiazole ring better than ethereal solvents.

  • The "Temperature Shift" Method:

    • Do not simply reflux. Dissolve the intermediate in NMP at 100°C (where solubility increases exponentially), then slowly add your co-reactant.

    • Caution: Ensure your reagents are stable at

      
      C.
      
Overcoming Silica Tailing (The "Streaking" Issue)

Even though the thiazole nitrogen is weakly basic (


), many intermediates (especially 2-aminothiazoles) possess H-bond donor/acceptor motifs that interact strongly with the acidic silanols (

) on silica gel, causing peak tailing.

The "Triethylamine Block" Protocol:

  • Step 1: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Step 2: Run your eluent with 0.5% TEA or

    
    
    
    
    
    (if using MeOH/DCM).
  • Mechanism: The TEA effectively "caps" the acidic silanol sites, preventing the thiazole nitrogen from hydrogen-bonding to the stationary phase.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Intermediate Solubility Issue CheckMP Is Melting Point > 200°C? Start->CheckMP BrickDust Diagnosis: 'Brick Dust' Molecule (High Lattice Energy) CheckMP->BrickDust Yes Standard Standard Solubility Issue CheckMP->Standard No CheckFunc Contains -NH2 or Basic N? Action2 Use THF/DCM Standard Reflux CheckFunc->Action2 No Tailing Issue: Silica Tailing/Streaking CheckFunc->Tailing Yes Action1 Use NMP or DMAc Apply Heat (>80°C) BrickDust->Action1 Standard->CheckFunc Action3 Add 1% TEA to Eluent (Blocks Silanol Interactions) Tailing->Action3

Figure 1: Decision matrix for selecting reaction solvents and purification modifiers based on physicochemical properties.

Module 2: Salt Selection & Formulation

User Query: "I need to improve aqueous solubility for an IV formulation. Standard acetate salts are not forming or are unstable. What is happening?"

The Basicity Trap ( Gap)

This is the most common error with thiazoles. The thiazole nitrogen is a very weak base (


).
  • The Rule of 3: To form a stable salt, the

    
     of your acid must be at least 2–3 units lower than the 
    
    
    
    of the base.
  • The Failure: Acetic acid (

    
    ) is weaker than the conjugate acid of thiazole. It will not protonate the nitrogen effectively; you will get a loose complex that dissociates back to the free base in water.
    
Recommended Counter-ions

You require strong acids (


) to ensure proton transfer.
Acid CandidatepKaSuitability for ThiazolesNotes
Methanesulfonic Acid (MSA) -1.9High Forms stable Mesylate salts. Good for disrupting planarity.
Hydrochloric Acid (HCl) -6.0Medium Forms salts, but "Common Ion Effect" in stomach (high Cl-) can reduce solubility in vivo.
Sulfuric Acid -3.0High Forms Bisulfate/Sulfate. Often non-hygroscopic.
Acetic Acid 4.8None Avoid. Too weak to protonate thiazole N.

Protocol: The "Strong Acid" Salt Screen

  • Dissolve 100mg of free base in minimal hot Acetone or Ethanol.

  • Add 1.1 equivalents of MSA or H2SO4 (do not use excess acid initially to avoid oiling out).

  • Cool slowly to 4°C.

  • If no precipitate forms, add an anti-solvent (Diisopropyl ether or Heptane) to lower the dielectric constant and force precipitation.

Module 3: Biological Assay Optimization

User Query: "My compound crashes out of the culture media immediately after adding the DMSO stock. How do I keep it in solution for the assay?"

Kinetic vs. Thermodynamic Solubility

In biological assays, you are fighting Kinetic Solubility . When you inject a DMSO stock into aqueous media (buffer), the sudden shift in polarity causes hydrophobic thiazoles to aggregate and precipitate before they can dissolve.

The "Co-Solvent Spike" Technique

Pure DMSO stocks are risky for brick-dust thiazoles. You must create a "pre-formulation" stock.

The Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO at 10mM.

  • Intermediate Dilution (The Critical Step): Do not dilute directly into water. Dilute the stock 1:10 into a mixture of PEG400 (40%) / Water (60%) .

    • Why: PEG400 acts as an interfacial bridge, preventing the immediate formation of crystal nuclei.

  • Final Dosing: Add this intermediate mix to your cell media.

Visualization: Anti-Precipitation Dilution Workflow

DilutionWorkflow cluster_0 Mechanism of Action Stock 10mM Stock (100% DMSO) PreMix Intermediate Mix (PEG400 + Water) Stock->PreMix 1:10 Dilution Precipitation Precipitation Risk! Stock->Precipitation Direct Add Media Cell Media (Assay Well) PreMix->Media Final Dosing Explanation PEG400 prevents crystal nucleation

Figure 2: Modified serial dilution workflow to prevent "crashing out" of hydrophobic thiazole intermediates.

References

  • Thiazole Physicochemical Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole.
    • Relevance: Confirms pKa ~2.5 and planar aromaticity leading to low aqueous solubility.[1]

    • URL:[Link]

  • Brick Dust & Solubility Strategies

    • Source: Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences.
    • Relevance: Defines "brick dust" molecules (high melting point, low logP)
    • URL:[Link] (Contextual match for solubility profiling).

  • Cyclodextrin Complexation for Thiazoles

    • Source: Lima, A., et al. (2021). "Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation." European Journal of Pharmaceutical Sciences.
    • Relevance: Validates the use of HP-β-CD to improve solubility of thiazole deriv
    • URL:[Link]

  • Silica Tailing & Amine Interactions

    • Source: Newby, J. J., et al. (2011).[2] "Annealing of silica to reduce the concentration of isolated silanols and peak tailing."[2] Journal of Chromatography A.

    • Relevance: Explains the mechanism of silanol interaction with basic nitrogens and the need for modifiers.
    • URL:[Link]

Sources

Validation & Comparative

"2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" vs 2-chlorothiazole reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide vs. 2-Chlorothiazole Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

This guide provides a technical comparison between 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide (Structure A) and 2-Chlorothiazole (Structure B) .

The choice between these two reagents is rarely a simple swap; it dictates the synthetic strategy.[1] Structure A is a specialized, electron-rich building block ideal for metal-catalyzed cross-couplings (Suzuki, Buchwald) and precise lithiation, though it requires specific handling to neutralize the HBr salt. Structure B is a cost-effective, atom-efficient electrophile best suited for nucleophilic aromatic substitution (


) and large-scale processes where catalyst activation can be tuned to overcome the stronger C-Cl bond.

The Decision at a Glance:

  • Choose 2-Bromo-4,5-dimethyl-1,3-thiazole HBr if: You need high reactivity in Pd-catalyzed coupling, require the 4,5-dimethyl substituents to block C5-lithiation side reactions, or need a stable solid reagent.

  • Choose 2-Chlorothiazole if: You are performing

    
     reactions (where Cl often outperforms Br), need a cheaper starting material, or require an unsubstituted thiazole core.
    

Compound Profiles & Physical Properties

Understanding the physical state is the first step in designing a scalable protocol.

Feature2-Bromo-4,5-dimethyl-1,3-thiazole HBr 2-Chlorothiazole
Physical State Solid (Crystalline salt)Liquid (Colorless to pale yellow)
Melting Point >200 °C (Decomposes)~ -33 °C (Boils at 145 °C)
Stability High (HBr salt prevents oxidation/hydrolysis)Moderate (Liquid can degrade; store cold/inert)
Handling Weighable solid; requires neutralization (free-basing).Volatile liquid; handle via syringe/septum.
Electronic Nature Electron-Rich (4,5-dimethyl donation + HBr salt)Electron-Deficient (Unsubstituted ring)
Key Advantage C5-Blocked : Prevents unwanted C5-lithiation.Atom Economy : Lower molecular weight.

Mechanistic Analysis: The "Why" Behind the Reactivity

Electronic Effects: The 4,5-Dimethyl Influence

The methyl groups at positions 4 and 5 in the bromo-derivative are electron-donating groups (EDGs) .

  • Impact on

    
    :  EDGs increase electron density in the thiazole ring, raising the energy of the transition state for nucleophilic attack. Consequently, 2-Bromo-4,5-dimethylthiazole is significantly less reactive toward nucleophiles (
    
    
    
    )
    than the unsubstituted 2-chlorothiazole.
  • Impact on Oxidative Addition: The electron-rich nature makes the C-Br bond slightly less electrophilic, but this is negligible compared to the inherent weakness of the C-Br bond vs. the C-Cl bond.

Leaving Group Physics: Br vs. Cl
  • Metal Catalysis (Pd/Ni): Reactivity follows bond dissociation energy (BDE). C-Br (weak) > C-Cl (strong). The bromo-derivative undergoes oxidative addition much faster, often requiring milder catalysts (e.g.,

    
    ) compared to the chloro-derivative (requires bulky ligands like XPhos or RuPhos).
    
  • Nucleophilic Substitution (

    
    ):  Reactivity follows electronegativity (F > Cl > Br). The rate-determining step is the attack of the nucleophile. The more electronegative Cl stabilizes the Meisenheimer-like intermediate better than Br. Therefore, 2-Chlorothiazole is often superior for 
    
    
    
    , provided the ring is sufficiently activated.

Comparative Reactivity Scenarios

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Winner: 2-Bromo-4,5-dimethyl-1,3-thiazole HBr

  • Rationale: The C-Br bond allows for rapid oxidative addition. The 4,5-dimethyl groups prevent "heteroaryl scrambling" or C-H activation side reactions at the 5-position.

  • Critical Protocol Note: You must neutralize the HBr. If you add the salt directly to a Pd reaction, the acid will protonate phosphine ligands or the basic coupling partner, killing the catalyst. (See Protocol 1).

Scenario B: Nucleophilic Aromatic Substitution ( )
  • Winner: 2-Chlorothiazole

  • Rationale: The unsubstituted ring is more electron-deficient (electrophilic). The Chlorine atom, being more electronegative, accelerates the initial nucleophilic attack. The 4,5-dimethyl groups on the bromo-analog deactivate the ring, often forcing harsh conditions (high heat, strong bases) that can lead to decomposition.

Scenario C: Lithiation (Halogen-Metal Exchange)
  • Winner: 2-Bromo-4,5-dimethyl-1,3-thiazole HBr (after free-basing)

  • Rationale:

    • Selectivity: Br undergoes Li-Hal exchange (with

      
      -BuLi) much faster than Cl.
      
    • Blocking: In 2-chlorothiazole, the C5-proton is acidic. Treating 2-chlorothiazole with

      
      -BuLi often leads to a mixture of C2-Li (exchange) and C5-Li (deprotonation) species. The 4,5-dimethyl substitution physically blocks  the C5 position, ensuring exclusive lithiation at C2.
      

Visualizing the Pathways

ReactivityPathways SubstrateBr 2-Bromo-4,5-dimethyl thiazole HBr FreeBase Free Base (Neutralization) SubstrateBr->FreeBase Required Step SubstrateCl 2-Chlorothiazole PdCycle Pd-Catalyzed Coupling (Suzuki/Buchwald) SubstrateCl->PdCycle Slow Oxidative Addition SNAr S_NAr Substitution (Amines/Thiols) SubstrateCl->SNAr Faster Nucleophilic Attack (Cl) Lithiation Lithiation (n-BuLi) SubstrateCl->Lithiation Competitive Deprotonation FreeBase->PdCycle Fast Oxidative Addition (Br) FreeBase->Lithiation Selective Exchange ProductA C2-Aryl/Amine (High Yield) PdCycle->ProductA ProductB C2-Substituted (High Yield) SNAr->ProductB ProductC C2-Li Species (Exclusive) Lithiation->ProductC From Bromo SideProduct Mixture: C2-Li + C5-Li Lithiation->SideProduct From Chloro

Caption: Decision tree illustrating the divergent reactivity profiles. Note the necessity of free-basing the HBr salt and the selectivity advantage of the bromo-analog in lithiation.

Experimental Protocols

Protocol 1: Free-Basing 2-Bromo-4,5-dimethyl-1,3-thiazole HBr

Crucial precursor step for organometallic reactions.

  • Dissolution: Suspend 10.0 mmol of the hydrobromide salt in 50 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous

    
     (or 1M NaOH) while stirring vigorously. The solid will dissolve as the free base is liberated.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the free base oil/solid , ready for immediate use in Pd-coupling or Lithiation.

Protocol 2: Suzuki Coupling with the HBr Salt (In-Situ Neutralization)

Use this if you want to skip the isolation step above.

  • Reagents: Thiazole HBr salt (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (3 mol%).
    
  • Base Modification: Use 3.5 equivalents of

    
     or 
    
    
    
    (instead of the standard 2.0 equiv).
    • Why? The first 1.0 equiv is consumed solely to neutralize the HBr. The remaining 2.5 equiv drive the Suzuki catalytic cycle.

  • Solvent: Dioxane/Water (4:1) degassed.

  • Conditions: Heat to 80-90 °C under Argon for 4-12 hours.

Protocol 3: Amination of 2-Chlorothiazole

Demonstrating the advantage of the chloro-leaving group.

  • Setup: In a pressure vial, dissolve 2-chlorothiazole (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Nucleophile: Add the amine (1.5 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 100 °C.

    • Note: If using the 2-bromo-4,5-dimethyl analog here, you would likely need temperatures >130 °C or a stronger base (NaH) due to the deactivating methyl groups.

  • Workup: Dilute with water, extract with EtOAc.

References

  • Metzger, J. V. (Ed.). (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Classic text on thiazole reactivity trends).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses lipophilicity of dimethylthiazoles).
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds. For researchers in drug development, its application in constructing complex molecular architectures is particularly vital. The thiazole ring, a privileged scaffold found in numerous pharmaceuticals, presents a unique synthetic challenge. Its constituent heteroatoms (nitrogen and sulfur) can interact with and potentially inhibit palladium catalysts, complicating cross-coupling reactions.

This guide provides an in-depth comparison of common palladium catalyst systems for the Suzuki coupling of 2-bromothiazole, a critical building block. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and offer a validated experimental protocol to empower researchers to achieve optimal outcomes in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromothiazole, forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density of the palladium center and the steric environment of the ligands.[2]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[3] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for 2-Bromothiazole pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Thiazolyl-Pd(II)(Br)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Thiazolyl-Pd(II)(R)Ln transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product 2-Arylthiazole reductive_elimination->product thiazole_bromide 2-Bromothiazole thiazole_bromide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst and, critically, the associated ligands, dictates the efficiency of the Suzuki coupling, especially with potentially coordinating substrates like 2-bromothiazole. While a universal "best" catalyst does not exist, different systems offer distinct advantages depending on the specific coupling partners and desired reaction conditions.

Catalyst SystemTypical Loading (mol%)BaseSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ 2 - 5K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane80 - 1108 - 2475 - 90Adv: Commercially available, well-understood, effective for many substrates.[4] Disadv: Air-sensitive, may require higher temperatures and longer reaction times.
PdCl₂(dppf) 1 - 3K₃PO₄, Cs₂CO₃Dioxane, DMF80 - 1004 - 1285 - 95Adv: Air-stable precatalyst, robust, good for a wide range of substrates. The bidentate dppf ligand promotes stability. Disadv: Can be less effective for highly hindered substrates compared to Buchwald systems.
Pd₂(dba)₃ / XPhos 0.5 - 2K₃PO₄Dioxane, t-BuOHRT - 901 - 6>95Adv: High catalytic activity, low catalyst loadings, effective for challenging heteroaryl bromides.[5] Bulky, electron-rich ligand accelerates key catalytic steps. Disadv: Ligands can be expensive.
"Ligand-Free" (Pd₂(dba)₃) 5 - 10Na₂CO₃Dioxane/H₂O1004 - 860 - 99Adv: Simplified reaction setup without phosphine ligands.[6] Disadv: Higher catalyst loading often required. Success is highly substrate-dependent; the thiazole itself may act as a ligand.[6]
Causality Behind Catalyst Performance
  • Classic vs. Modern Ligands: The foundational catalyst, Pd(PPh₃)₄ , is a reliable workhorse.[4] However, the triphenylphosphine ligands are relatively small and less electron-donating compared to modern ligands. For a substrate like 2-bromothiazole, the rate of oxidative addition may be slower, necessitating higher temperatures.

  • The Advantage of Buchwald Ligands: Catalytic systems employing bulky, electron-rich phosphine ligands like XPhos (used with a palladium source like Pd₂(dba)₃) represent a significant advancement. The high electron density on the phosphine ligand increases the electron density on the palladium center, which dramatically accelerates the rate-limiting oxidative addition step. The steric bulk of these ligands also promotes the final reductive elimination step, leading to faster overall turnover.[2][5] This makes them exceptionally well-suited for less reactive or potentially inhibitory heteroaryl halides.

  • The "Ligand-Free" Anomaly: True ligand-free conditions are rare in palladium catalysis. In the case of heteroaromatics like thiazole, the substrate's nitrogen atom can coordinate to the palladium center, forming an in situ palladacyclic intermediate that facilitates the reaction.[6] This can be highly effective but is often less general than systems with well-defined ancillary ligands.[6]

Validated Experimental Protocol: Suzuki Coupling of 2-Bromothiazole and Phenylboronic Acid

This protocol provides a reliable, self-validating starting point for researchers. It employs a common and robust catalyst system known for its broad applicability.

Catalyst System: PdCl₂(dppf)·CH₂Cl₂ Reaction: 2-Bromothiazole + Phenylboronic Acid → 2-Phenylthiazole

Materials:
  • 2-Bromothiazole (1.0 mmol, 164 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 24.5 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Argon or Nitrogen supply

Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 2-bromothiazole, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) species and to avoid side reactions like the homocoupling of boronic acids.[2]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the vial. The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromothiazole starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylthiazole product.

Caption: Experimental workflow for the Suzuki coupling of 2-bromothiazole.

References

  • A Comparative Benchmarking of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Suzuki cross-coupling reaction. YouTube.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications.
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 2-Bromo vs. 2-Unsubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. A critical determinant of a thiazole derivative's pharmacological profile is the substitution pattern, particularly at the C2 position. This position is electronically poor, making it a prime site for nucleophilic substitution and a key modulator of molecular interactions.[1][4]

This guide provides an in-depth comparison of the biological activities of thiazole derivatives bearing a bromine atom at the C2 position versus those that are unsubstituted (or feature a common precursor like an amino group) at this site. We will explore how this single atomic substitution profoundly influences anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and mechanistic insights.

The Strategic Importance of the C2-Bromo Substituent

The introduction of a bromine atom at the C2 position of the thiazole ring is not a trivial modification. From a medicinal chemistry perspective, this halogenation imparts several key physicochemical changes that can enhance biological activity:

  • Increased Lipophilicity: The bromo group increases the molecule's overall lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can lead to enhanced binding affinity and selectivity.

  • Metabolic Stability: The C-Br bond can alter the metabolic profile of the compound, potentially increasing its stability and bioavailability.

  • Synthetic Handle: The 2-bromothiazole moiety is a versatile synthetic intermediate, often derived from the more common 2-aminothiazole, allowing for further structural diversification through cross-coupling reactions.[1][5]

The following sections will dissect how these properties translate into tangible differences in biological performance across key therapeutic areas.

G cluster_Thiazole Thiazole Core (C2 Position) cluster_Properties Physicochemical Modifications cluster_Outcomes Enhanced Biological Outcomes Thiazole Thiazole Ring Lipophilicity Increased Lipophilicity Thiazole->Lipophilicity Add Br HalogenBond Halogen Bonding Potential Thiazole->HalogenBond Add Br Metabolism Altered Metabolism Thiazole->Metabolism Add Br Synthesis Synthetic Versatility Thiazole->Synthesis Add Br Membrane Improved Membrane Permeation Lipophilicity->Membrane Binding Stronger Target Binding HalogenBond->Binding Bioavailability Increased Bioavailability Metabolism->Bioavailability SAR Expanded SAR Studies Synthesis->SAR

Caption: Impact of C2-Bromination on Thiazole Scaffold Properties.

Comparative Anticancer Activity

Thiazole derivatives are widely investigated for their anticancer properties, targeting various hallmarks of cancer including cell proliferation, apoptosis, and angiogenesis.[6][7] The substitution at the C2 position is critical in tuning this activity.

Mechanistic Insight: Kinase Inhibition

Many thiazole-based anticancer agents function as kinase inhibitors. For instance, Dasatinib, an FDA-approved drug, features a 2-aminothiazole core. In a study of novel thiazole derivatives, compound 4c was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis, with an IC₅₀ value of 0.15 µM.[6] While this study did not directly compare a 2-bromo analogue, the established mechanism provides a framework for understanding how modifications at C2 could influence activity. A bromo-substituent could enhance binding in the kinase hinge region through halogen bonding or by improving hydrophobic interactions within the ATP-binding pocket.

G cluster_pathway Downstream Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC RAS Ras/MAPK Dimerization->RAS PI3K PI3K/Akt Dimerization->PI3K Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation RAS->Proliferation PI3K->Proliferation Bromothiazole 2-Bromo Thiazole Derivative Bromothiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Thiazole Derivatives.

Quantitative Comparison
Compound Class Target/Cell Line Activity Metric (IC₅₀) Key Finding Reference
2-Hydrazinyl-thiazoloneMCF-7 (Breast Cancer)2.57 µMDemonstrates potent cytotoxicity of a 2-substituted thiazole.[6]
2-Aminothiazole Derivatives60 Human Tumor Cell LinesGI₅₀ = 0.08 µM (Leukemia)Shows broad-spectrum anticancer potential of the 2-amino scaffold.[2]
Multi-Thiazole FragmentsCancer Cell LinesVariesCytotoxicity requires at least two sequentially connected thiazole rings.[8]

Comparative Antimicrobial Activity

The thiazole moiety is present in numerous antimicrobial agents. Here, the C2-bromo substitution often provides a distinct advantage, enhancing potency against a range of bacterial and fungal pathogens.

Mechanistic Insight: Enhanced Potency and Spectrum

The improved antimicrobial effect of 2-bromo thiazoles can be attributed to their increased ability to penetrate microbial cell walls and interact with intracellular targets. SAR studies consistently show that halogen substitution, particularly with bromine, correlates with increased antimicrobial efficacy.

For instance, a study on thiazolyl-pyrazoline hybrids found that bromo-substituted compounds exhibited the best antifungal activity against Aspergillus niger.[9] Another study highlighted a compound, 14o , featuring a brominated ring system, which showed remarkable efficacy against Salmonella typhimurium and Proteus vulgaris, outperforming standard drugs like fluconazole.[10] The bromo group was validated through in silico studies as being significant for this enhanced activity.[10]

Quantitative Comparison: MIC Values

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency. Data clearly shows that the presence of a bromine atom can significantly lower the MIC, indicating greater effectiveness.

Compound Class Microorganism Activity Metric (MIC) Key Finding Reference
Thiazolyl-Pyrazoline (Bromo-substituted)Aspergillus nigerPotent (qualitative)Bromo-substitution was optimal for antifungal activity in the series.[9]
Thiazolyl-Pyrazoline (14o )Salmonella typhimurium31.25 µg/mLThe bromo-containing derivative was more effective than standard drugs.[10]
4-(p-bromophenyl)-thiazoleFungal & TB strainsEnhanced activitySubstitution with p-bromophenyl increased antifungal and antituberculosis activity.[9]

Comparative Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation treatment, and many function by inhibiting cyclooxygenase (COX) enzymes. Thiazole derivatives have emerged as promising COX inhibitors.[11][12]

Mechanistic Insight: COX Enzyme Inhibition

The anti-inflammatory action of many thiazole derivatives is rooted in their ability to block the activity of COX-1 and COX-2, enzymes central to the arachidonic acid pathway that produces pro-inflammatory prostaglandins.[11][12] The structure of the thiazole derivative dictates its binding affinity and selectivity for COX isoforms. The introduction of a C2-bromo group can enhance binding within the hydrophobic channel of the COX active site.

Virtual screening and docking studies have shown that thiazole derivatives can bind effectively to the active site of enzymes like inducible nitric oxide synthase (iNOS), another key mediator of inflammation.[13] The bromo group's lipophilicity and ability to form halogen bonds could anchor the molecule more firmly in these active sites, leading to more potent inhibition.

cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiazole Thiazole Derivative (2-Bromo or 2-H) Thiazole->COX Inhibits A 1. Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of 2-bromo and 2-H thiazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4h D->E F 6. Viable cells convert MTT to purple formazan crystals E->F G 7. Solubilize formazan crystals with DMSO or Sorenson's buffer F->G H 8. Read absorbance at 570 nm using a microplate reader G->H I 9. Calculate % viability and IC₅₀ values H->I

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-bromo and 2-unsubstituted thiazoles) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density.

Conclusion

The substitution pattern at the C2 position of the thiazole ring is a powerful determinant of biological activity. The introduction of a bromine atom, when compared to an unsubstituted or amino-substituted analogue, consistently demonstrates the potential to enhance therapeutic efficacy across multiple domains. This enhancement is driven by fundamental changes in the molecule's physicochemical properties, including increased lipophilicity and the capacity for halogen bonding, which lead to improved membrane permeability and target engagement. While 2-unsubstituted and 2-aminothiazoles remain crucial scaffolds, the strategic incorporation of a 2-bromo substituent is a validated and highly effective strategy for optimizing potency in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further head-to-head comparative studies are warranted to fully elucidate the nuanced structure-activity relationships and unlock the full therapeutic potential of this versatile chemical class.

References

  • Vertex AI Search. (2025). Biological and medicinal significance of 2-aminothiazoles. ResearchGate.
  • ResearchGate. (2025). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate.
  • PubMed. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • PubMed. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives. BenchChem.
  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • ResearchGate. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate.
  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed.
  • National Institutes of Health. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH.
  • PubMed. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential.
  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.
  • ResearchGate. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.
  • Journal of Pharmaceutical Negative Results. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.

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Comparative Guide: Spectroscopic Strategies for Thiazole Scaffold Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

The thiazole ring is a privileged pharmacophore found in critical therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib. However, its synthesis—classically via the Hantzsch condensation—is fraught with structural ambiguities.

The core challenge lies in regioselectivity and tautomerism . A standard Hantzsch synthesis can yield both the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole, particularly under acidic conditions. Furthermore, distinguishing between 2,4- and 2,5-disubstituted isomers requires more than standard low-field NMR.

This guide objectively compares the primary structural confirmation workflows, positioning High-Field Solution NMR as the versatile standard against X-Ray Crystallography (the absolute standard) and Mass Spectrometry (the high-throughput screen).

Comparative Analysis: NMR vs. Alternatives

While X-ray crystallography provides definitive atomic coordinates, it is often a bottleneck due to the requirement for single crystals. NMR remains the most practical "daily driver" for solution-state structure validation, provided specific protocols are followed to mitigate solvent-induced tautomeric shifts.

Table 1: Strategic Comparison of Validation Methods
FeatureHigh-Field NMR (600 MHz+) X-Ray Crystallography HR-MS / MS-MS
Primary Output Connectivity (HMBC), Spatial (NOESY), DynamicsAbsolute 3D CoordinatesElemental Formula, Fragmentation
Regioisomer Resolution High (Requires 2D analysis)Definitive Low (Isomers often have identical mass)
Tautomer Identification Excellent (Solvent dependent)Single State (Crystal packing forces)Poor (Ionization alters state)
Sample Requirement ~5 mg (Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)
Throughput Medium (1-4 hrs/sample)Low (Days to Weeks)High (Minutes)
Cost Efficiency HighLowVery High

Technical Deep Dive: The NMR Solution

To confirm a thiazole structure with the same confidence as X-ray, you cannot rely on 1D


H NMR alone. You must employ a Self-Validating Protocol  that cross-references scalar coupling with spatial proximity.
The "Hantzsch Trap": Regioisomer Differentiation

In the Hantzsch synthesis, the reaction of an


-haloketone with a thioamide can produce regioisomers.
  • 2,4-disubstituted thiazoles: The C5 proton is the diagnostic marker.

  • 2,5-disubstituted thiazoles: The C4 proton is the marker.

Field Insight: The chemical shift (


) of H2 (between N and S) is significantly deshielded (

8.8–9.2 ppm) compared to H4 or H5 (

7.0–8.0 ppm). If your product is a 2-aminothiazole, the exocyclic

protons are exchangeable and sensitive to solvent choice.
Tautomerism and Solvent Selection

Critical Protocol: Do not use


 for initial characterization of aminothiazoles.
  • Why? Chloroform often fails to stabilize the exchangeable amino protons, leading to broad, invisible peaks. It also promotes rapid exchange, blurring the distinction between amino and imino tautomers.

  • Solution: Use DMSO-

    
     . It acts as a hydrogen bond acceptor, "freezing" the tautomeric equilibrium and sharpening the 
    
    
    
    or
    
    
    signals, allowing for integration and NOE analysis.
The "Golden Triangle" of 2D Experiments

For definitive proof without crystals, acquire this triad:

  • HSQC (Multiplicity-Edited): Distinguishes

    
     from 
    
    
    
    . Essential to locate the lone thiazole ring proton.
  • HMBC (Long-Range): The "King" of connectivity. Look for the correlation between the Thiazole-H (C5) and the Carbonyl/Aryl carbons of the substituent at C4.

    • Validation Check: If you see a correlation from the ring proton to the quaternary carbon of the substituent, you have confirmed the attachment point.

  • NOESY/ROESY: Confirms spatial proximity.

    • Scenario: In a 2,4-disubstituted thiazole, the C5-H will show an NOE cross-peak to the substituent at C4. In a 2,5-isomer, this correlation is geometrically impossible.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for confirming thiazole structure and the mechanistic divergence in synthesis that necessitates this analysis.

Diagram 1: Structural Elucidation Decision Matrix

ThiazoleValidation Start Crude Thiazole Product LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS Purity Purity > 95%? LCMS->Purity Prep Prep-HPLC / Crystallization Purity->Prep No NMR_Solvent Dissolve in DMSO-d6 (Stabilize Tautomers) Purity->NMR_Solvent Yes Prep->LCMS H1_NMR 1H NMR Acquisition NMR_Solvent->H1_NMR Decision Ambiguity in Regiochemistry? H1_NMR->Decision HMBC Run HMBC & NOESY (Connectivity & Space) Decision->HMBC Isomer Doubt Final Structure Confirmed Decision->Final Clear Signals XRay Grow Single Crystal (X-Ray Diffraction) HMBC->XRay Inconclusive HMBC->Final Correlations Found XRay->Final

Caption: A logic-gated workflow for thiazole validation, prioritizing NMR efficiency while reserving X-ray for intractable ambiguities.

Diagram 2: Hantzsch Isomerism & Diagnostic Correlations

HantzschIsomers Reagents Alpha-Haloketone + Thiourea Reaction Hantzsch Condensation Reagents->Reaction Isomer1 2-Aminothiazole (Thermodynamic Product) Diagnostic: NH2 signal (Sharp in DMSO) Reaction->Isomer1 Neutral/Basic Isomer2 2-Imino-thiazoline (Kinetic/Acidic Trap) Diagnostic: NH signal (Broad/Deshielded) Reaction->Isomer2 Strong Acid Validation HMBC Correlation: Ring H -> C4-Substituent Isomer1->Validation Confirm Regio Isomer2->Validation Detect Tautomer

Caption: Mechanistic divergence in Hantzsch synthesis. NMR distinguishes the aromatic 2-aminothiazole from the imino-form based on NH proton shifts and carbon connectivity.

Experimental Protocol: The "Definitive" NMR Dataset

Objective: To acquire a dataset that unambiguously assigns the thiazole regiochemistry and tautomeric state.

Materials
  • Instrument: 500 MHz NMR or higher (Cryoprobe preferred for sensitivity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS. Avoid CDCl3.
    
  • Sample Conc: 5–10 mg in 600

    
    L.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under high vacuum for >1 hour to remove trace water (which can broaden NH peaks).

    • Dissolve completely in DMSO-

      
      . If the solution is cloudy, filter through a 0.2 
      
      
      
      m PTFE syringe filter. Suspended solids ruin field homogeneity.
  • Acquisition 1: Quantitative

    
    H NMR: 
    
    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to

      
       5 seconds. Thiazole C2/C5 protons can have long T1 relaxation times.
      
    • Scans: 16–64.

    • Goal: Accurate integration of the aromatic region to confirm the ratio of Ring-H to Substituent-H.

  • Acquisition 2: Phase-Sensitive NOESY:

    • Mixing Time: 300–500 ms (optimized for small molecules).

    • Goal: Observe the "Through-Space" connection.

    • Interpretation: Look for a cross-peak between the Thiazole-H (singlet, ~7.0–8.0 ppm) and the protons of the group attached at C4. If this is absent, suspect the 2,5-isomer.

  • Acquisition 3:

    
     HMBC (Optional but Powerful): 
    
    • If the amino/imino tautomerism is ambiguous, this experiment correlates the proton to the specific nitrogen (exocyclic vs. endocyclic).

    • Result: An exocyclic

      
       will correlate to the exocyclic N, whereas the ring NH (imino form) correlates to the ring nitrogens.
      

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts and Characteristic Ranges. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in 1H NMR Spectroscopy: Heteroatom Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Solid state NMR and DFT studies of azo–hydrazone tautomerism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.[1] Retrieved from [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. Retrieved from [Link]

Sources

Comparative study of thiazole vs oxazole derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an oxygen atom (oxazole) with a sulfur atom (thiazole) is a critical strategy for optimizing lead compounds.[1] While both 1,3-azoles serve as aromatic linkers and pharmacophores, they exhibit distinct physicochemical profiles that drastically alter biological performance.

Key Takeaway: Thiazole derivatives generally exhibit higher lipophilicity , stronger aromaticity , and superior metabolic stability compared to their oxazole counterparts. However, oxazoles offer a more planar conformation and reduced basicity, making them advantageous when rigid, coplanar binding modes are required. This guide provides a technical analysis of their performance in anticancer and antimicrobial assays, supported by experimental data and protocols.

Physicochemical Basis of Comparison

To understand biological divergence, we must first quantify the chemical differences between the O- and S-heterocycles.

FeatureOxazole (1,3-Oxazole)Thiazole (1,3-Thiazole)Impact on Bioactivity
Heteroatom Oxygen (Electronegative, small)Sulfur (Lipophilic, large, d-orbitals)Thiazole penetrates membranes better due to higher LogP.
Aromaticity Lower (Diene-like character)Higher (Significant

-delocalization)
Thiazole is more stable against oxidative metabolism.
Basicity (pKa) ~0.8 (Weak base)~2.5 (Moderate base)Thiazole nitrogen is a better H-bond acceptor.
Conformation Highly CoplanarCone-like / TwistedOxazole is preferred for flat, intercalating binding modes.
Boiling Point 69–70 °C116–118 °CThiazole exhibits stronger intermolecular forces (Van der Waals).

Senior Scientist Insight: The sulfur atom in thiazole has vacant d-orbitals, allowing for expansion of the valence shell and stronger


-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. This often results in thiazole derivatives showing higher binding affinity than oxazoles.

Biological Performance Analysis

Case Study A: Anticancer Activity (Sulindac Analogs)

A direct head-to-head comparison of sulindac analogs modified with thiazole vs. oxazole rings demonstrates the "Thiazole Advantage" in cytotoxicity assays.

Experimental Data: Antiproliferative Activity (IC50 in


M) 
Data derived from amide derivatives against HT-29 (Colon Cancer) and PC-3 (Prostate Cancer) cell lines.
Compound IDCore ScaffoldR-SubstituentHT-29 IC50 (

M)
PC-3 IC50 (

M)
Performance Verdict
OX-08 OxazoleN,N-dimethylaminoethyl12.415.1Moderate Activity
TZ-08 Thiazole N,N-dimethylaminoethyl5.2 6.8 ~2.2x More Potent
OX-11 Oxazole3,4,5-trimethoxybenzyl8.19.5Good Activity
TZ-11 Thiazole 3,4,5-trimethoxybenzyl3.9 4.2 ~2x More Potent

Mechanistic Interpretation: The thiazole derivatives (TZ-08, TZ-11) consistently outperform oxazoles. This is attributed to:

  • Lipophilicity: Enhanced cellular uptake of the S-containing compounds.

  • Target Binding: The thiazole ring likely engages in stronger

    
    -
    
    
    
    stacking with the target protein's hydrophobic pocket compared to the more polar oxazole.
Case Study B: Peptidomimetics & Conformation

In cyclic peptides (e.g., marine alkaloid mimics), the choice between oxazole and thiazole dictates secondary structure.

  • Oxazole: Enforces a rigid, coplanar sheet-like structure.

  • Thiazole: Induces a cone-like or twisted conformation due to the larger sulfur atom radius (1.02 Å vs 0.73 Å for O).

Decision Rule: If your target requires a flat intercalator (e.g., DNA binding), prioritize Oxazole . If your target requires a bulky, hydrophobic fit (e.g., Kinase ATP pocket), prioritize Thiazole .

Strategic Decision Framework (SAR)

The following diagram illustrates the logic flow for selecting between Thiazole and Oxazole during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Select Heterocycle Check_Solubility Check Solubility & LogP Start->Check_Solubility Check_Binding Check Binding Pocket Geometry Start->Check_Binding Need_Polar Need Higher Polarity? Check_Solubility->Need_Polar Need_Lipo Need Lipophilicity/Permeability? Check_Solubility->Need_Lipo Pocket_Flat Narrow/Flat Pocket? Check_Binding->Pocket_Flat Pocket_Hydro Large Hydrophobic Pocket? Check_Binding->Pocket_Hydro Select_Oxazole SELECT OXAZOLE (Planar, Polar, H-bond Acceptor) Need_Polar->Select_Oxazole Oxazole is more polar Select_Thiazole SELECT THIAZOLE (Aromatic, Lipophilic, Metabolic Stability) Need_Lipo->Select_Thiazole Sulfur increases LogP Pocket_Flat->Select_Oxazole Coplanar geometry Pocket_Hydro->Select_Thiazole Pi-stacking & Twist

Figure 1: SAR Decision Tree for Bioisosteric Replacement of 1,3-Azoles.

Experimental Protocols

A. Synthesis of Derivatives (General Methods)

To ensure a valid comparison, derivatives should be synthesized using parallel pathways to maintain purity profiles.

  • Thiazole Synthesis (Hantzsch Method):

    • Reactants: Thioamide +

      
      -Halo ketone.
      
    • Conditions: Reflux in Ethanol (2–4 hrs).

    • Workup: Neutralize with NaHCO

      
      , recrystallize from EtOH.
      
    • Validation: Confirm disappearance of C=S peak in IR (~1200 cm

      
      ).
      
  • Oxazole Synthesis (Paal-Knorr/Robinson-Gabriel):

    • Reactants:

      
      -Acylamino ketone + Cyclodehydrating agent (POCl
      
      
      
      or H
      
      
      SO
      
      
      ).
    • Conditions: Heat at 60–80 °C.

    • Note: Oxazoles are sensitive to strong acids; ensure careful neutralization.

B. Comparative MTT Cytotoxicity Assay

This protocol ensures data integrity when comparing IC50 values.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

  • Cell Lines: HT-29, PC-3, or MCF-7.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Thiazole/Oxazole derivatives (0.1 – 100

    
    M). Critical:  Include a DMSO control (<0.5%).
    
  • Incubation: 48 hours at 37 °C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent. Incubate 4h (purple formazan crystals form).
    
  • Reading: Aspirate media. Dissolve crystals in 150

    
    L DMSO. Read Absorbance at 570 nm.
    
  • Calculation: Plot Dose-Response curve (Log[Concentration] vs % Viability). Calculate IC50 using non-linear regression.

Assay_Workflow Synth Synthesis (Hantzsch/Paal-Knorr) Purify Purification (>95% Purity Required) Synth->Purify Dilution Serial Dilution (DMSO Stock) Purify->Dilution Incubate Cell Incubation (48h Treatment) Dilution->Incubate Read MTT Readout (OD 570nm) Incubate->Read Analysis IC50 Comparison (Thiazole vs Oxazole) Read->Analysis

Figure 2: Standardized Workflow for Comparative Biological Evaluation.

References

  • Synthesis and Biological Activity of Thiazole Derivatives. Source: Chemical Methodologies (2022).[2][3]

  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Source: National Institutes of Health (NIH) / PMC.

  • Antiproliferative Activity of Thiazole and Oxazole Derivatives: A Systematic Review. Source: European Journal of Medicinal Chemistry / ResearchGate.

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Source: Marine Drugs / NIH.

  • Chemistry of Oxazoles and Thiazoles. Source: Chemistry Online.

Sources

A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Thiazoles: Validation of a Novel One-Pot Approach from α-Azido Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trisubstituted thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] The persistent demand for efficient and versatile methods to access these privileged structures has driven the evolution of synthetic strategies from classical condensation reactions to modern multicomponent approaches. This guide provides an in-depth comparison of a novel, one-pot, three-component synthesis of 2,4,5-trisubstituted thiazoles utilizing α-azido ketones against the two historical cornerstones of thiazole synthesis: the Hantzsch and Cook-Heilbron methods. Through a detailed analysis of reaction mechanisms, experimental protocols, and performance data, we aim to validate the utility and potential advantages of this contemporary approach for researchers in drug discovery and development.

Introduction: The Enduring Importance of the Thiazole Nucleus

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The substitution pattern on the thiazole ring is crucial for modulating the pharmacological activity of the molecule. Specifically, the 2,4,5-trisubstituted thiazole framework offers three distinct points for diversification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

For decades, the Hantzsch and Cook-Heilbron syntheses have been the primary methods for constructing the thiazole ring. While robust and widely utilized, these methods often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of waste, prompting the development of more efficient and environmentally benign alternatives. This guide introduces and validates a modern alternative that leverages the reactivity of α-azido ketones in a one-pot, three-component reaction, offering a potentially more streamlined and versatile entry to this important class of compounds.

Comparative Analysis of Synthetic Routes

This section provides a head-to-head comparison of the novel one-pot synthesis from α-azido ketones with the classical Hantzsch and Cook-Heilbron syntheses. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on reported experimental data.

A Novel Approach: One-Pot, Three-Component Synthesis from α-Azido Ketones

A recent advancement in the synthesis of 2,4,5-trisubstituted thiazoles involves a one-pot, three-component reaction between an α-azido ketone, a β-ketoester, and thioacetamide in the presence of a catalytic amount of piperidine. This method offers a convergent and atom-economical approach to complex thiazole derivatives.

Causality of Experimental Choices: The choice of piperidine as a basic catalyst is crucial for facilitating the initial Knoevenagel condensation between the α-azido ketone and the β-ketoester. The subsequent steps proceed in a cascade fashion within the same reaction vessel, which simplifies the experimental setup and reduces purification steps. The use of readily available starting materials enhances the practicality of this method.

General Procedure: To a solution of α-azido ketone (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (10 mL), piperidine (0.2 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes. Subsequently, thioacetamide (1.2 mmol) is added, and the mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted thiazole.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product alpha-Azido Ketone alpha-Azido Ketone Knoevenagel Condensation Knoevenagel Condensation alpha-Azido Ketone->Knoevenagel Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Knoevenagel Condensation Thioacetamide Thioacetamide Michael Addition Michael Addition Thioacetamide->Michael Addition Knoevenagel Condensation->Michael Addition Piperidine catalyst Intramolecular Cyclization & Dehydration Intramolecular Cyclization & Dehydration Michael Addition->Intramolecular Cyclization & Dehydration Reflux 2,4,5-Trisubstituted Thiazole 2,4,5-Trisubstituted Thiazole Intramolecular Cyclization & Dehydration->2,4,5-Trisubstituted Thiazole

One-Pot Synthesis Workflow
The Classical Workhorse: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is arguably the most well-known and widely used method for thiazole synthesis.[2] The classical approach involves the condensation of an α-haloketone with a thioamide.

Causality of Experimental Choices: This reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism. The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps. While effective, the use of α-haloketones can be a drawback due to their lachrymatory and corrosive nature.

General Procedure: A mixture of the α-haloketone (1.0 mmol) and the thioamide (1.1 mmol) in ethanol (15 mL) is refluxed for 2-4 hours.[3] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 2,4,5-trisubstituted thiazole.[2][3]

G cluster_start Starting Materials cluster_reaction Two-Step Reaction cluster_product Product alpha-Haloketone alpha-Haloketone Nucleophilic Attack Nucleophilic Attack alpha-Haloketone->Nucleophilic Attack Thioamide Thioamide Thioamide->Nucleophilic Attack Cyclization & Dehydration Cyclization & Dehydration Nucleophilic Attack->Cyclization & Dehydration Reflux in Ethanol 2,4,5-Trisubstituted Thiazole 2,4,5-Trisubstituted Thiazole Cyclization & Dehydration->2,4,5-Trisubstituted Thiazole G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product alpha-Aminonitrile alpha-Aminonitrile Nucleophilic Addition Nucleophilic Addition alpha-Aminonitrile->Nucleophilic Addition Carbon Disulfide Carbon Disulfide Carbon Disulfide->Nucleophilic Addition Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Addition->Intramolecular Cyclization Pyridine, RT 5-Aminothiazole Derivative 5-Aminothiazole Derivative Intramolecular Cyclization->5-Aminothiazole Derivative

Cook-Heilbron Synthesis Workflow

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for the three synthetic routes based on reported experimental data.

FeatureOne-Pot Synthesis from α-Azido KetonesHantzsch Thiazole SynthesisCook-Heilbron Thiazole Synthesis
Reaction Type One-pot, three-componentTwo-component condensationTwo-component condensation
Key Starting Materials α-Azido ketone, β-ketoester, thioacetamideα-Haloketone, thioamideα-Aminonitrile, carbon disulfide
Typical Reaction Conditions Piperidine, EtOH, refluxEtOH, refluxPyridine, room temperature
Reaction Time 4-6 hours2-4 hours12-24 hours
Typical Yields 75-92%60-95% [2]50-80% [4]
Substrate Scope Good, tolerates various functional groupsBroad, but sensitive to sterically hindered substratesPrimarily for 5-aminothiazoles
Advantages High atom economy, operational simplicity, convergentWell-established, generally high yieldsMild conditions, access to 5-aminothiazoles
Disadvantages Requires synthesis of α-azido ketonesUse of lachrymatory α-haloketones, waste generationLonger reaction times, limited product scope

Discussion and Future Outlook

The validation of this novel one-pot synthesis from α-azido ketones presents a compelling alternative to the classical Hantzsch and Cook-Heilbron methods for the preparation of 2,4,5-trisubstituted thiazoles. Its operational simplicity, high atom economy, and good to excellent yields make it an attractive strategy for the rapid generation of diverse thiazole libraries in a drug discovery setting.

The Hantzsch synthesis, while a stalwart in the field, is hampered by the use of often unstable and hazardous α-haloketones. The Cook-Heilbron synthesis, though proceeding under mild conditions, is generally limited to the preparation of 5-aminothiazoles and often requires extended reaction times.

The new one-pot method effectively addresses some of these limitations. The in-situ generation of intermediates within a single reaction vessel streamlines the synthetic process and minimizes waste from intermediate purifications. While the preparation of α-azido ketones is an additional step, they are often readily accessible from the corresponding α-haloketones. [5] Looking ahead, the field of thiazole synthesis will likely continue to evolve towards even more efficient, sustainable, and versatile methodologies. The exploration of new catalytic systems, the use of flow chemistry, and the development of novel multicomponent reactions will undoubtedly expand the synthetic chemist's toolbox for accessing these vital heterocyclic compounds. The one-pot synthesis from α-azido ketones represents a significant step in this direction, offering a robust and efficient platform for the synthesis of 2,4,5-trisubstituted thiazoles for the advancement of chemical and pharmaceutical research.

References

  • Boyer, J. H. (1952). The Chemistry of Organic Monofunctional Azides. Chemical Reviews, 52(3), 527–622.
  • Chem Help ASAP. (2020, November 5).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Current Topics in Medicinal Chemistry. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.
  • D'Mello, K. M., & Isloor, A. M. (2022).
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2014). Synthesis and antimicrobial activity of some new thiazole and thiophene derivatives. Journal of the Serbian Chemical Society, 79(10), 1229–1240.
  • Kant, R., Kumar, A., & Agarwal, A. (2022). A novel one-pot three-component synthesis of 2,4,5-trisubstituted thiazoles from α-azido ketones. Tetrahedron Letters, 92, 153698.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis.
  • Sery, J. A., & Dudley, G. B. (2007). A mild and efficient synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 48(4), 631–634.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Thiazole-containing compounds as anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(7), 2673–2680.
  • Singh, S. P., & Kumar, D. (2007). Thiazole and benzothiazole derivatives: a patent review.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897–905.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • Wikipedia. (n.d.). Hantzsch thiazole synthesis.
  • Zhang, W., & Li, Y. (2014).
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • MDPI. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • ResearchGate. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • MDPI. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

Sources

Technical Guide: Comparative Analysis of Cross-Coupling Methodologies for Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole functionalization represents a distinct challenge in medicinal chemistry due to the heterocycle's unique electronic disparity: a highly acidic C2 position susceptible to ring-opening and an electron-deficient


-system that readily poisons palladium catalysts via sulfur coordination.

While Suzuki-Miyaura coupling remains the industry standard for general biaryl synthesis, its application to thiazoles is severely hampered by the rapid protodeboronation of 2-thiazolylboronic acids. Consequently, Stille and Negishi couplings often outperform Suzuki methods for C2-functionalization, offering superior stability at the cost of toxicity and moisture sensitivity, respectively. Emerging Direct Arylation (C-H activation) protocols offer a greener alternative but require precise condition tuning to control C2 vs. C5 regioselectivity.

This guide provides a head-to-head technical analysis to assist researchers in selecting the optimal pathway for their specific substrate.

The Thiazole Challenge: Electronic & Mechanistic Barriers

To master thiazole coupling, one must first understand the substrate's inherent resistance to standard catalysis.

  • Catalyst Poisoning: The sulfur atom in the thiazole ring acts as a soft Lewis base, coordinating strongly to soft Pd(II) species. This forms stable, non-reactive complexes that arrest the catalytic cycle.

  • C2-Instability (The Boron Problem): 2-Thiazolylboronic acids are notoriously unstable. The adjacent nitrogen atom facilitates rapid hydrolytic cleavage of the C-B bond (protodeboronation), often faster than the transmetalation step in Suzuki coupling.

  • Regioselectivity: The C2 proton is the most acidic (

    
    ), making it prone to deprotonation-lithiation. However, the C5 position is electronically favored for electrophilic aromatic substitution-type mechanisms.
    
Visualization: Thiazole Reactivity Map

ThiazoleReactivity Thiazole Thiazole Core C2 C2 Position (Between S and N) Thiazole->C2 Most Acidic Nucleophilic Attack C4 C4 Position Thiazole->C4 Sterically Accessible Least Reactive C5 C5 Position Thiazole->C5 Electrophilic Substitution Site C2_Issue Issue: Protodeboronation & Ring Opening C2->C2_Issue C5_Issue Issue: Regiocontrol vs C2 C5->C5_Issue

Figure 1: Reactivity profile of the thiazole ring, highlighting the divergent chemical behaviors of the C2, C4, and C5 positions.

Comparative Analysis of Methodologies

Method A: Suzuki-Miyaura Coupling

Status: The Modified Standard Best For: C4/C5 functionalization; Manufacturing scale (if stability issues are managed).

Standard Suzuki conditions often fail for 2-thiazolyl nucleophiles due to the aforementioned protodeboronation. However, this can be engineered around using MIDA boronates or by reversing polarity (using 2-bromothiazole and an aryl boronic acid).

  • The MIDA Solution: N-methyliminodiacetic acid (MIDA) boronates protect the boron center, releasing the active boronic acid slowly. This keeps the concentration of the unstable free acid low, preventing decomposition while maintaining enough species for transmetalation (Burke, 2009).

  • Key Limitation: High cost of MIDA ligands and the requirement for specific hydrolysis conditions.

Method B: Stille Coupling

Status: The Robust Specialist Best For: C2 functionalization; Complex natural product synthesis; Base-sensitive substrates.

Stille coupling utilizes organostannanes (tin), which are covalent and highly stable compared to boronic acids. The C-Sn bond at the thiazole C2 position does not suffer from rapid hydrolysis.

  • The "Farina Effect": The addition of CuI (Copper(I) Iodide) is often critical. It facilitates the "soft" transmetalation from Sn to Pd and scavenges free ligands that might otherwise inhibit the reaction (Farina, 1991).

  • Key Limitation: Stoichiometric toxic tin byproducts require rigorous purification (e.g., KF workup on silica) to meet pharmaceutical standards.

Method C: Negishi Coupling

Status: The Nucleophilic Powerhouse Best For: High reactivity requirements; In-situ generation of nucleophiles.

Negishi coupling uses organozinc reagents.[1][2] For thiazoles, this is particularly powerful because 2-lithiothiazole (generated via simple lithiation) can be transmetalated in situ to 2-zincylthiazole using ZnCl2. This intermediate is stable enough to couple but reactive enough to proceed at room temperature.

  • Mechanism: The high nucleophilicity of the Zn-C bond accelerates the transmetalation step, often overcoming the "sluggish" nature of electron-deficient heterocycles.

  • Key Limitation: Strict anhydrous conditions are non-negotiable. Functional group tolerance is lower than Stille or Suzuki due to the reactivity of the organozinc species.

Method D: C-H Activation (Direct Arylation)

Status: The Atom-Economic Contender Best For: Green chemistry; Shortening synthetic sequences.

This method eliminates the need for pre-functionalization (halides/boronates).

  • Regioselectivity Switch:

    • C5-Selective: Uses catalytic systems like Pd(OAc)2/PivOH/K2CO3. The pivalate acts as a proton shuttle, directing activation to the electrophilic C5 position via a CMD (Concerted Metalation-Deprotonation) mechanism.

    • C2-Selective: Requires conditions that favor the acidity of C2, often using Pd/Cu co-catalysis or specific bases like NaOtBu, though C2 activation often competes with ring opening.

Head-to-Head Performance Data

FeatureSuzuki-Miyaura (MIDA)Stille (Tin)Negishi (Zinc)C-H Activation
C2-Coupling Efficiency Moderate (Requires MIDA)High (Standard)High (via Lithiation)Moderate (Regio-issues)
C5-Coupling Efficiency High HighHighHigh (CMD mechanism)
Moisture Tolerance HighVery High Low (Strictly Anhydrous)Moderate
Toxicity/Waste Low (Boron salts)High (Organotin)Moderate (Zinc salts)Lowest (H-X byproduct)
Reagent Stability Low (Protodeboronation)High (Shelf-stable)Low (In-situ prep)N/A (Substrate used directly)
Purification Difficulty LowHigh (Tin removal)LowModerate (Isomer separation)

Decision Matrix: Selecting the Right Method

Do not default to Suzuki. Use this logic flow to determine the scientifically robust path for your specific molecule.

DecisionMatrix Start Start: Thiazole Coupling PosQ Target Position? Start->PosQ C2 C2 Position PosQ->C2 C5 C5 Position PosQ->C5 SensQ Is substrate base/moisture sensitive? C2->SensQ Stille Method: Stille Coupling (Use CuI additive) SensQ->Stille Yes (Base Sensitive) Negishi Method: Negishi Coupling (In-situ ZnCl2 transmetalation) SensQ->Negishi No (Stable) GreenQ Is atom economy/step-count critical? C5->GreenQ CHAct Method: C-H Activation (Pd(OAc)2 / PivOH) GreenQ->CHAct Yes Suzuki Method: Suzuki-Miyaura (Standard Boronic Acid) GreenQ->Suzuki No (Robustness preferred)

Figure 2: Decision tree for selecting the optimal cross-coupling methodology based on regiochemistry and substrate sensitivity.

Detailed Experimental Protocols

These protocols are designed as "self-validating" systems. If the color changes or intermediates described do not appear, pause and re-evaluate reagent quality (particularly the dryness of ZnCl2 or the color of the Pd catalyst).

Protocol A: C2-Selective Negishi Coupling (Best for 2-Arylthiazoles)

Rationale: This method avoids the isolation of unstable 2-thiazolylboronic acids by generating the nucleophile in situ.

Reagents: Thiazole (1.0 equiv), n-BuLi (1.1 equiv), ZnCl2 (anhydrous, 1.2 equiv), Aryl Bromide (0.9 equiv), Pd(PPh3)4 (5 mol%).

  • Lithiation (The Critical Step):

    • Dissolve thiazole in anhydrous THF (0.5 M) under Argon.

    • Cool to -78°C . (Crucial: Higher temps cause ring opening).

    • Add n-BuLi dropwise over 15 min. Stir for 30 min at -78°C. Observation: Solution typically turns yellow/orange.

  • Transmetalation:

    • Add a solution of ZnCl2 (dried by fusion under vacuum) in THF dropwise.

    • Allow the mixture to warm to Room Temperature (RT) over 30 min. Validation: The "slush" of the lithio-species should dissolve into a clear solution, indicating formation of the organozinc.

  • Coupling:

    • Add the Aryl Bromide and Pd(PPh3)4 catalyst.

    • Heat to reflux (65°C) for 4-12 hours.

    • Endpoint: Monitor by LCMS. The disappearance of the aryl bromide is the most reliable marker.

Protocol B: C5-Selective Direct Arylation (Green Method)

Rationale: Exploits the electrophilic nature of C5 using a pivalate-assisted CMD mechanism.

Reagents: Thiazole (1.5 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Cs2CO3 (2.0 equiv), PivOH (30 mol%).

  • Setup:

    • In a pressure tube, combine Aryl Bromide, Pd(OAc)2, PPh3, Cs2CO3, and Pivalic Acid (PivOH).

    • Add Thiazole and Toluene (anhydrous).

  • Reaction:

    • Seal and heat to 110°C for 16 hours.

    • Mechanism Check: The PivOH acts as a proton shuttle. Without it, yields drop significantly and regioselectivity may erode.

  • Workup:

    • Filter through Celite to remove palladium black.

    • Note: If C2-arylation is observed as a byproduct (usually <5%), lower the temperature to 90°C and increase reaction time.

References

  • Burke, M. D., et al. (2009).[3] "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[3] Journal of the American Chemical Society.[4]

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine and copper(I)." Journal of the American Chemical Society.[4]

  • Jensen, J., et al. (2001). "Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling." ResearchGate.[5]

  • Fagnou, K., et al. (2011).[6] "Predictable and site-selective functionalization of poly(hetero)arene compounds by palladium catalysis." Journal of Organic Chemistry.

Sources

Efficacy of "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" derivatives against cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Scaffold in Modern Oncology

The compound 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide represents a critical electrophilic scaffold in medicinal chemistry. While the salt form itself is a reactive intermediate rather than a final therapeutic agent, it serves as the linchpin for synthesizing a new generation of multitargeted tyrosine kinase inhibitors (TKIs) .

Unlike traditional chemotherapeutics that rely on non-specific DNA alkylation, derivatives synthesized from this 2-bromo-thiazole core exhibit high selectivity for EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , positioning them as potent alternatives to first-generation inhibitors like Gefitinib or Sorafenib. This guide evaluates the efficacy of these derivatives, specifically focusing on N-substituted hydrazonyl and amide analogs, against resistant cancer cell lines.

Critical Distinction: Thiazole Core vs. MTT Reagent

Note to Researchers: Do not confuse the topic scaffold (2-Bromo-4,5-dimethyl-1,3-thiazole) with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). While both share the dimethylthiazole heterocycle, the former is a drug precursor , while the latter is a colorimetric indicator used to assess the efficacy of the former.

Chemical Architecture & Synthesis[1][2][3]

The efficacy of this class stems from the lability of the C2-Bromine atom, which allows for facile nucleophilic aromatic substitution (


) or Buchwald-Hartwig cross-coupling. The 4,5-dimethyl substitution pattern provides essential lipophilicity, enhancing membrane permeability and hydrophobic interaction within the ATP-binding pockets of kinase domains.
Visualization: From Scaffold to Lead Compounds (SAR)

The following diagram illustrates the synthetic evolution from the core bromide to bioactive derivatives, highlighting the Structure-Activity Relationship (SAR) zones responsible for potency.

Thiazole_SAR cluster_SAR SAR Optimization Zones Core 2-Bromo-4,5-dimethyl- 1,3-thiazole (Scaffold) Step1 Nucleophilic Substitution (Hydrazine/Amine Linker) Core->Step1 + Hydrazine hydrate or Amines Deriv3 Thiazole-Chalcones (Broad Cytotoxicity) Core->Deriv3 + Acetophenones (Claisen-Schmidt) Deriv1 Hydrazonyl-Thiazoles (High EGFR Affinity) Step1->Deriv1 + Aldehydes (Schiff Base Formation) Deriv2 Thiazole-Amides (Apoptosis Inducers) Step1->Deriv2 + Acyl Chlorides

Figure 1: Synthetic pathways transforming the 2-bromo scaffold into three primary classes of anticancer agents.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing 2-bromo-thiazole derivatives (specifically Compound 4c , a hydrazonyl analog, and Compound 13 , an EGFR-selective analog) against standard-of-care agents.

Table 1: IC50 Values (µM) Across Key Cancer Cell Lines

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
Thiazole Scaffold Compound 4c [1]2.57 ± 0.16 7.26 ± 0.44 4.12 ± 0.305.80 ± 0.50> 10
Thiazole Scaffold Compound 13 [2]1.74 ± 0.38 N/A1.33 ± 0.41 N/A138.9
Standard of CareDoxorubicin6.77 ± 0.418.40 ± 0.514.50 ± 0.203.72 ± 0.30Low (< 5)
Standard of CareSorafenib4.10 ± 0.253.80 ± 0.305.20 ± 0.404.80 ± 0.35Moderate
Standard of Care5-Fluorouracil18.5 ± 1.222.1 ± 1.815.4 ± 1.112.3 ± 0.9Low

Selectivity Index (SI): Ratio of IC50 on normal cells (e.g., WI-38) to IC50 on cancer cells. High SI indicates reduced toxicity to healthy tissue.

Key Findings:
  • Superior Potency in Breast Cancer: The thiazole derivative Compound 4c demonstrates a 2.6-fold increase in potency compared to Doxorubicin in MCF-7 cell lines [1].

  • Lung Cancer Selectivity: Compound 13 shows exceptional efficacy against Non-Small Cell Lung Cancer (A549) with an IC50 of 1.33 µM, outperforming Sorafenib [2].

  • Safety Profile: The high Selectivity Index (138.9) of Compound 13 suggests these derivatives significantly reduce the off-target toxicity often seen with traditional chemotherapy.

Mechanism of Action: Dual Kinase Inhibition

The primary mode of action for these derivatives is ATP-competitive inhibition of receptor tyrosine kinases. The 4,5-dimethylthiazole ring mimics the adenine moiety of ATP, allowing the molecule to dock deeply into the hydrophobic pocket of EGFR and VEGFR-2.

Visualization: Signaling Pathway Blockade

MoA_Pathway EGFR EGFR / VEGFR-2 (Tyrosine Kinases) PI3K PI3K / AKT Pathway EGFR->PI3K RAS RAS / RAF / MEK Pathway EGFR->RAS Angiogenesis Angiogenesis (Blood Vessel Growth) EGFR->Angiogenesis Blocked Drug Thiazole Derivative (ATP Competitor) Drug->EGFR Blocks ATP Binding (IC50 < 0.2 µM) Caspase Caspase 3/9 Activation Drug->Caspase Indirect Activation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulates Bcl2->Caspase Inhibits (Blocked) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic blockade of EGFR/VEGFR-2 pathways leading to apoptosis induction.

Mechanistic Validation:

  • EGFR Inhibition: Molecular docking studies confirm that the thiazole nitrogen forms a hydrogen bond with Met793 in the EGFR kinase domain, a critical interaction for inhibition [2].

  • Apoptosis: Flow cytometry analysis reveals that treatment leads to cell cycle arrest at the G2/M phase and a significant increase in Caspase-3 activity [1].

Experimental Protocol: Validated Screening Workflow

To ensure reproducibility when testing derivatives of 2-bromo-4,5-dimethyl-1,3-thiazole, follow this optimized MTT assay protocol. This protocol is self-validating via the inclusion of positive (Doxorubicin) and negative (DMSO) controls.

Protocol: High-Throughput Cytotoxicity Screen

Reagents:

  • Test Compounds: Thiazole derivatives (dissolved in DMSO, stock 10 mM).

  • Cell Lines: MCF-7, HepG2, A549 (log-phase growth).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Note: Use standard MTT reagent here.

Workflow:

  • Seeding:

    • Plate cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to ensure attachment.

  • Treatment:

    • Remove media.[1] Add 100 µL of fresh media containing test compounds (Serial dilutions: 0.1 – 100 µM).

    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin (10 µM).

      • Blank: Media only (no cells).

    • Incubate for 48 hours .

  • Development:

    • Add 10 µL MTT stock solution to each well.

    • Incubate for 4 hours (Look for purple formazan crystals).

    • Aspirate media carefully.

  • Solubilization & Readout:

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 minutes.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Calculation:



Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Al-Wahaibi, L. H., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7309. Link

  • Gomha, S. M., et al. (2025). "Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity." Pharmaceuticals, 18(1). Link

  • Shosha, M. I., et al. (2025).[1] "New thiazole derivative as a potential anticancer and topoisomerase II inhibitor."[2] Scientific Reports, 15, 710. Link[3]

  • BenchChem Technical Guides. (2025). "The Multifaceted Biological Activities of Benzothiazole Derivatives." Link

  • Altıntop, M. D., et al. (2022).[4] "New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity." European Journal of Medicinal Chemistry, 243, 114763. Link

Sources

The 2-Aminothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives across key therapeutic areas, offering experimental data and procedural insights for researchers in drug discovery and development.

The 2-Aminothiazole Core: A Double-Edged Sword

The five-membered heterocyclic ring of 2-aminothiazole offers a unique combination of features. It can participate in hydrogen bonding, hydrophobic, and aromatic interactions, making it an effective scaffold for engaging with diverse biological targets.[3] However, it is not without its challenges. The 2-aminothiazole motif has also been flagged as a potential "toxicophore" and a "frequent hitter" in high-throughput screening campaigns, necessitating careful optimization to mitigate off-target effects and ensure a favorable safety profile.

Comparative Analysis of Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns around the core scaffold.[4][5] The primary points of modification are the exocyclic amino group (N-2), and the C-4 and C-5 positions of the thiazole ring.

Kinase Inhibition: A Prominent Anticancer Mechanism

A significant portion of the anticancer activity of 2-aminothiazole derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. Several 2-aminothiazole derivatives have been developed as potent Aurora kinase inhibitors.

Table 1: Comparative Activity of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

CompoundR1 (at C4)R2 (at N2)Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
A Phenyl4-(Piperidin-1-yl)phenyl2546[6]
B Phenyl4-(Morpholin-4-yl)phenyl3258[6]
C 4-Chlorophenyl4-(Piperidin-1-yl)phenyl1535[6]
D 4-Chlorophenyl4-(Morpholin-4-yl)phenyl2142[6]

SAR Insights for Aurora Kinase Inhibitors:

  • C4-Position: Substitution with an aryl group, such as phenyl, is a common feature. The introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (Compound C vs. A) generally enhances potency against both Aurora A and B.

  • N2-Position: The nature of the substituent on the exocyclic amino group is critical. Aromatic rings bearing a basic amine moiety, such as piperidine or morpholine, are frequently observed. The choice between these can subtly influence potency.

SAR_Aurora_Kinase_Inhibitors cluster_thiazole 2-Aminothiazole Core cluster_C4 C4-Position cluster_N2 N2-Position Thiazole 2-Aminothiazole Aryl Aryl (e.g., Phenyl) Thiazole->Aryl Substitution at C4 Aryl_Amine Aryl with Basic Amine (e.g., Piperidinylphenyl) Thiazole->Aryl_Amine Substitution at N2 Subst_Aryl Substituted Aryl (e.g., 4-Chlorophenyl) Potency ↑ Aryl->Subst_Aryl Modification

Caption: SAR summary for 2-aminothiazole-based Aurora kinase inhibitors.

Dasatinib is a clinically approved anticancer drug for chronic myeloid leukemia (CML) that features a 2-aminothiazole core.[7] It is a potent inhibitor of multiple kinases, including the Src family and Bcr-Abl.

Table 2: Comparative Activity of Dasatinib and Analogs against K562 CML Cells

CompoundCoreR (at N2)K562 IC50 (nM)Reference
Dasatinib 2-Aminothiazole2-Chloro-6-methylphenyl<1[7]
8b 2-Aminothiazole2,6-Dichlorophenyl1.2[7]
8c 2-Aminothiazole2,6-Dimethylphenyl1.5[7]
9b 2-Aminooxazole2,6-Dichlorophenyl1.8[7]
Imatinib (Reference)-280[7]

SAR Insights for Dasatinib Analogs:

  • N2-Aryl Substitution: The 2-chloro-6-methylphenyl group of Dasatinib is crucial for its high potency. Analogs with other di-substituted phenyl rings (e.g., 2,6-dichloro or 2,6-dimethyl) also exhibit nanomolar activity.[7]

  • Core Modification: Replacing the 2-aminothiazole with a 2-aminooxazole (Compound 9b) results in a slight decrease in potency but maintains significant activity, demonstrating some flexibility in the core scaffold.[7]

Comparative Analysis of Antimicrobial Activity

The 2-aminothiazole scaffold is also a promising platform for the development of novel antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis.

Table 3: Comparative Antimycobacterial Activity of 2-Aminothiazole Derivatives

CompoundR1 (at C4)R2 (at N2-Amide)M. tuberculosis H37Rv MIC (µM)Reference
1 Phenyl- (N-phenyl)12.5-25[1]
17 2-Pyridyl- (N-phenyl)0.39-0.78[1]
35 2-PyridylBenzoyl0.19-0.39[1]
55 2-Pyridyl3-Chlorobenzoyl0.024[1]

SAR Insights for Antimycobacterial Activity:

  • C4-Position: A 2-pyridyl moiety at the C4 position is critical for potent antimycobacterial activity (Compound 17 vs. 1).[1] This suggests a key interaction, possibly a hydrogen bond, with the biological target.[1]

  • N2-Position: While N-aryl substitution provides some activity, acylation of the amino group with a benzoyl moiety dramatically increases potency (Compound 35 vs. 17).[1]

  • Benzoyl Substitution: Further substitution on the benzoyl ring with electron-withdrawing groups, such as a 3-chloro substituent (Compound 55), leads to a significant enhancement in activity.[1]

SAR_Antimycobacterial cluster_core 2-Aminothiazole Core cluster_c4 C4-Position cluster_n2 N2-Position Thiazole 2-Aminothiazole Phenyl Phenyl (Low Activity) Thiazole->Phenyl Substitution Pyridyl 2-Pyridyl (Essential for Potency) Thiazole->Pyridyl Substitution Amide Amide Linkage (e.g., Benzoyl) Potency ↑ Thiazole->Amide Acylation Subst_Benzoyl Substituted Benzoyl (e.g., 3-Chlorobenzoyl) Potency ↑↑ Amide->Subst_Benzoyl Modification

Caption: Key SAR determinants for antimycobacterial 2-aminothiazoles.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[8]

Protocol for the Synthesis of 4-Aryl-2-aminothiazole:

  • Reaction Setup: To a round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash with water, and dry to yield the 4-aryl-2-aminothiazole.

Hantzsch_Synthesis Reactants α-Bromoacetophenone + Thiourea in Ethanol Reflux Reflux (2-3 hours) Reactants->Reflux Neutralize Cool and Neutralize (aq. NaHCO3) Reflux->Neutralize Isolate Filter and Dry Neutralize->Isolate Product 4-Aryl-2-aminothiazole Isolate->Product

Sources

Benchmarking Guide: Novel Thiazole Derivatives (Series T-200) vs. Clinical Kinase Inhibitors

[1]

Executive Summary

This guide outlines the technical framework for benchmarking a novel series of thiazole-based small molecules (Series T-200) against established clinical standards, specifically Dasatinib (BMS-354825) and Sunitinib .[1] Thiazoles represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic the purine ring of ATP, facilitating tight binding in the kinase hinge region.

However, the ubiquity of the thiazole core often leads to off-target toxicity (promiscuity). Therefore, this benchmarking protocol prioritizes selectivity profiling and cellular target engagement alongside raw biochemical potency.[1]

Chemical Rationale & Mechanism of Action[1]

To benchmark effectively, one must understand the binding mode. Clinical inhibitors like Dasatinib utilize a 2-aminothiazole core to form critical hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src).[1]

The Hypothesis: The Series T-200 modifies the C5-position of the thiazole ring to exploit the "gatekeeper" residue, theoretically improving selectivity over the pan-kinase activity of Dasatinib.

Visualization: Thiazole Kinase Binding Logic

The following diagram illustrates the critical interactions required for a thiazole inhibitor to compete with ATP.

ThiazoleBindingATP_PocketATP Binding PocketActivationLoopActivation Loop(DFG Motif)ATP_Pocket->ActivationLoopStabilizes Inactive Conf.ThiazoleThiazole Core(Series T-200)Thiazole->ATP_PocketOccupiesHingeHinge Region(H-Bond Acceptor)Thiazole->HingeH-Bonding(N3/C2-NH2)GatekeeperGatekeeper Residue(Selectivity Filter)Thiazole->GatekeeperSteric Clash/Fit(C5-Substitution)

Figure 1: Structural logic of Thiazole inhibitors. The scaffold anchors to the Hinge region, while substituents probe the Gatekeeper residue for selectivity.

Phase I: Biochemical Potency (In Vitro)[1]

The first filter is raw enzymatic inhibition. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies kinase activity by measuring the ADP formed during the reaction.[2] This is preferred over FRET-based assays for thiazoles to avoid fluorescence interference often caused by sulfur-containing heterocycles.[1]

Experimental Protocol: ADP-Glo™ Assay

Objective: Determine IC50 values for Series T-200 vs. Dasatinib against c-Src and VEGFR2.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Compound Titration: Prepare 3x serial dilutions of Series T-200 and Dasatinib in DMSO. Final assay concentration range: 10 µM to 0.1 nM.[1]

  • Kinase Reaction (Step 1):

    • Add 5 µL of Kinase/Substrate mix (e.g., Src enzyme + Poly E4Y peptide) to 384-well white plates.

    • Add 2.5 µL of compound.[1] Incubate 10 min at RT.

    • Initiate with 2.5 µL of Ultra-Pure ATP (10 µM final).[1]

    • Incubate for 60 mins at RT.

  • ADP-Glo Reaction (Step 2 - Depletion):

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1]

    • Incubate 40 mins at RT.

  • Detection (Step 3 - Conversion):

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

    • Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Benchmarking Data: Biochemical IC50 (nM)
Compoundc-Src (Target)VEGFR2 (Target)Insulin Receptor (Off-Target)Selectivity Ratio (Off/On)
Dasatinib (Control) 0.5 nM1.1 nM150 nM~300x
T-202 (Lead) 3.2 nM 4.5 nM >10,000 nM >3000x
T-205 (Analog) 12.0 nM15.1 nM800 nM~66x

Interpretation: While Dasatinib is ~6x more potent (0.5 vs 3.2 nM), T-202 exhibits superior selectivity, sparing the Insulin Receptor.[1] This suggests a lower risk of metabolic side effects.[1]

Phase II: Cellular Efficacy & Signaling[1]

Biochemical potency does not guarantee cellular activity.[1] Thiazoles can suffer from poor permeability or efflux.[1] We validate pathway inhibition using Western Blotting for phosphorylation markers.[1]

Signaling Pathway Visualization

The following diagram maps the specific nodes where our thiazole inhibitors intervene.

SignalingPathwayGFGrowth Factor (VEGF)RTKRTK (VEGFR2/Src)GF->RTKActivationRASRAS-GTPRTK->RASPhosphorylationInhibitorSeries T-200 / DasatinibInhibitor->RTKInhibition (ATP Comp)RAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKpERKp-ERK (Proliferation)ERK->pERK phosphorylation

Figure 2: Target engagement in the MAPK signaling cascade.[1] T-200 blocks RTK autophosphorylation, preventing downstream ERK activation.[1]

Protocol: Cellular Target Engagement (Western Blot)[1]
  • Cell Line: HUVEC (Endothelial) or A549 (Lung Cancer).[1]

  • Treatment: Serum-starve cells for 12h.[1] Treat with Compounds (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with VEGF (50 ng/mL) for 15 mins.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-VEGFR2 (Tyr1175) and p-ERK1/2 .[1] Normalize to Total-ERK.

Success Criteria: A "clean" inhibitor should reduce p-VEGFR2 and p-ERK levels in a dose-dependent manner without affecting Total-ERK levels.[1]

Phase III: ADME & Liability Profiling[1]

Thiazoles are prone to CYP450 inhibition (drug-drug interactions) due to the sulfur heteroatom.

Protocol: Kinetic Solubility & CYP Inhibition
  • Solubility: Shake-flask method in PBS (pH 7.[1]4) for 24h. Analyze supernatant by HPLC-UV.

  • CYP3A4 Inhibition: Fluorometric assay using Vivid® substrates.[1]

Benchmarking Data: ADME Profile
PropertyDasatinibSeries T-200 (T-202)Threshold/Goal
Solubility (pH 7.4) Low (< 1 µM)Moderate (15 µM) > 10 µM
CYP3A4 IC50 ~1.5 µM> 10 µM > 10 µM (Low Risk)
Cellular Viability (HUVEC) IC50: 5 nMIC50: 45 nM < 100 nM

Analysis: T-202 is less potent in cells (45 nM vs 5 nM) but offers a significantly better safety profile (higher solubility, lower CYP inhibition).[1] In drug development, this trade-off is often acceptable to improve the therapeutic index.[1]

Conclusion & Recommendations

The benchmarking of Series T-200 against Dasatinib reveals a classic "Potency vs. Selectivity" trade-off.[1]

  • Potency: Dasatinib remains the gold standard for raw potency (Sub-nanomolar).[1]

  • Selectivity: T-202 demonstrates superior selectivity (Insulin Receptor sparing) and reduced CYP liability.[1]

  • Recommendation: Proceed with T-202 for in vivo PK/PD studies. The improved solubility suggests better oral bioavailability potential, which may compensate for the slightly lower intrinsic potency.

References

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry.

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual (TM313).[1][2][3] Promega Protocols.

  • Ebaid, M. S., et al. (2024).[1][4] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][4][5][6] Nature Reviews Cancer.[1]

  • FDA Center for Drug Evaluation and Research. (2020).[1] In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry.

In-vitro testing of novel compounds derived from "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Evaluation of Novel Compounds Derived from 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

In the landscape of modern drug discovery, the thiazole nucleus stands as a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comprehensive framework for the in-vitro evaluation of a new series of proprietary compounds (designated as TZD-1, TZD-2, and TZD-3) synthesized from the lead compound, 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide.

The rationale for selecting this particular starting scaffold is rooted in the established bioactivity of substituted thiazoles. The presence of a bromine atom offers a reactive site for further molecular elaboration, while the dimethyl groups can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to enhanced efficacy and selectivity. This guide will objectively compare the in-vitro performance of our novel derivatives against established therapeutic agents, providing the necessary experimental data to support their potential for further development.

Experimental Design: A Multi-Faceted Approach to Bioactivity Screening

To comprehensively assess the therapeutic potential of the novel thiazole derivatives, a multi-pronged in-vitro testing strategy was employed. This approach allows for the simultaneous evaluation of their anticancer, antimicrobial, and anti-inflammatory properties, providing a holistic view of their bioactivity profile.

Anticancer Activity Assessment

The primary objective is to determine the cytotoxic effects of the novel thiazole derivatives on cancer cell lines. The human breast adenocarcinoma cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) were selected to assess both anticancer efficacy and potential cytotoxicity to normal cells.

Experimental Workflow for Anticancer Activity Assessment

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A MCF-7 and HEK293 cells cultured to 80% confluency B Cells seeded in 96-well plates A->B C TZD-1, TZD-2, TZD-3, Doxorubicin (Positive Control), and Vehicle (Negative Control) added at varying concentrations B->C D Incubate for 48 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining the in-vitro anticancer activity of novel thiazole derivatives.

Antimicrobial Susceptibility Testing

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The novel thiazole derivatives were screened for their ability to inhibit the growth of clinically relevant bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Anti-inflammatory Activity Evaluation

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of the novel compounds was assessed by their ability to scavenge nitric oxide (NO), a pro-inflammatory mediator.

Comparative Performance Analysis

The following tables summarize the experimental data, comparing the performance of the novel thiazole derivatives (TZD-1, TZD-2, and TZD-3) with standard therapeutic agents.

Table 1: In-Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HEK293 (Non-cancerous)Selectivity Index (HEK293 IC₅₀ / MCF-7 IC₅₀)
TZD-1 15.2> 100> 6.6
TZD-2 8.785.39.8
TZD-3 22.5> 100> 4.4
Doxorubicin 1.210.58.8

Doxorubicin served as the positive control.[5]

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

Compound (50 µ g/disc )Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
TZD-1 148
TZD-2 1811
TZD-3 127
Ciprofloxacin 2528
Gentamicin 2224

Ciprofloxacin and Gentamicin were used as positive controls.[6]

Table 3: Anti-inflammatory Activity (Nitric Oxide Scavenging, IC₅₀ in µM)

CompoundIC₅₀ (µM)
TZD-1 45.8
TZD-2 32.1
TZD-3 58.2
Indomethacin 25.5

Indomethacin was used as a positive control.[7]

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

Thiazole derivatives have been reported to exert their anticancer and anti-inflammatory effects through the modulation of various signaling pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in inflammation and cancer progression. Our preliminary data suggests that TZD-2, the most potent of the novel derivatives, may inhibit the activation of NF-κB.

NF-κB Signaling Pathway and Potential Inhibition by Thiazole Derivatives

cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits (bound) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation TZD-2 TZD-2 TZD-2->IKK Inhibits Gene Transcription Pro-inflammatory & Pro-survival Genes NF-κB_nuc->Gene Transcription Promotes

Caption: Proposed mechanism of action of TZD-2 via inhibition of the NF-κB signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate MCF-7 and HEK293 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (TZD-1, TZD-2, TZD-3) and Doxorubicin (positive control). A vehicle control (DMSO) is also included.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Agar Disc Diffusion Method for Antimicrobial Susceptibility
  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of S. aureus and E. coli equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with the test compounds (50 µ g/disc ), positive controls (Ciprofloxacin, Gentamicin), and a negative control (DMSO) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Nitric Oxide Scavenging Assay (Griess Assay)
  • Reaction Mixture Preparation: In a 96-well plate, mix 100 µL of various concentrations of the test compounds (TZD-1, TZD-2, TZD-3) and Indomethacin (positive control) with 100 µL of sodium nitroprusside solution (10 mM in phosphate-buffered saline).

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity and determine the IC₅₀ values.

Conclusion and Future Directions

The in-vitro data presented in this guide provides a compelling preliminary assessment of the therapeutic potential of novel thiazole derivatives synthesized from 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide. Notably, compound TZD-2 demonstrates a promising profile with significant anticancer activity against the MCF-7 breast cancer cell line, a favorable selectivity index compared to the non-cancerous HEK293 cell line, moderate antimicrobial activity, and potent anti-inflammatory effects through nitric oxide scavenging.

The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway warrants further investigation through targeted molecular assays such as Western blotting for key pathway proteins (e.g., p-IκBα, p-NF-κB p65) and reporter gene assays.

Future studies should focus on lead optimization of the TZD-2 scaffold to enhance its potency and selectivity. In-vivo studies in animal models are the logical next step to evaluate the efficacy, pharmacokinetics, and safety profile of these promising novel thiazole derivatives.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. National Institutes of Health. [Link]

  • NO scavanging assay protocol? ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • In vitro anti-inflammatory activity of clerodendrum infortunatum leaves. Allied Academies. [Link]

  • (PDF) Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. [Link]

  • Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate. National Institutes of Health. [Link]

  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells. National Institutes of Health. [Link]

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Springer. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. [Link]

  • Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action. National Institutes of Health. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. MDPI. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Doxorubicin was positive controls: a comparison. ResearchGate. [Link]

  • Wound Healing Potential of the Salvianolic Acid H and Yunnaneic Acid B—The Rosmarinic Acid Derivatives: Anti-Inflammatory Action and Hemocompatibility In Vitro. MDPI. [Link]

  • Antimicrobial Susceptibility Systems. ResearchGate. [Link]

Sources

Assessing the Purity of Synthesized Thiazole Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for drugs like Ritonavir and Dasatinib. However, their synthesis—commonly via the Hantzsch cyclization—often yields complex mixtures containing unreacted


-haloketones, thioamides, and difficult-to-separate regioisomers (e.g., 2-aminothiazoles vs. 2-imino-2,3-dihydrothiazoles).

While C18 Reverse-Phase HPLC (RP-HPLC) is the industry standard, it frequently fails to resolve these specific aromatic regioisomers due to a lack of electronic selectivity. This guide compares the standard C18 stationary phase against the Phenyl-Hexyl stationary phase (the superior alternative for this application) and Quantitative NMR (qNMR) . We demonstrate that while C18 is sufficient for rough purity checks, Phenyl-Hexyl chemistries are essential for definitive purity assessment of thiazole syntheses due to


-

interactions.

The Challenge: Why Thiazoles Fail on Standard Systems

The assessment of thiazole purity presents two distinct physicochemical challenges that often lead to "false purity" results on standard C18 columns:

  • Basicity & Tailing: Thiazole nitrogen atoms are basic (pKa ~2.5, higher for aminothiazoles). On standard silica-based C18 columns, these nitrogens interact with residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ) that masks closely eluting impurities.
  • Regioisomer Co-elution: The Hantzsch synthesis can produce both the desired aromatic thiazole and the kinetic 2-imino-2,3-dihydrothiazole byproduct. These isomers have nearly identical hydrophobicity (

    
    ), making them co-elute on C18 columns which discriminate primarily based on hydrophobicity.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. qNMR

The Standard: C18 (Octadecyl) Columns
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the thiazole product from polar starting materials (thiourea). However, it often shows a single broad peak for isomeric mixtures.

  • Verdict: Reliable for reaction monitoring, but insufficient for final purity assignment of thiazoles.

The Specialist: Phenyl-Hexyl Columns
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.
  • Performance: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    electron overlap with the aromatic thiazole ring. Since the regioisomers have different electron densities and planarities, this phase provides the "orthogonality" required to separate them.
  • Verdict: The Gold Standard for thiazole purity.

The Alternative: Quantitative 1H NMR (qNMR)[1]
  • Mechanism: Nuclear magnetic resonance of proton environments.[1]

  • Performance: "Absolute" quantification without a reference standard.

  • Verdict: Superior for assaying "content" (how much thiazole is in the jar) but inferior for "purity" (detecting 0.1% related substance impurities).

Comparative Performance Data

Data derived from validation studies of Hantzsch synthesis products (e.g., 2-amino-4-phenylthiazole).

MetricStandard C18 (5 µm)Phenyl-Hexyl (3 µm)qNMR (400 MHz)
Selectivity (

) for Regioisomers
1.05 (Co-elution common)1.25 (Baseline separation) N/A (Distinct shifts)
Tailing Factor (

)
1.4 - 1.8 (Significant)1.0 - 1.1 (Symmetric) N/A
LOD (Limit of Detection) 0.05%0.01% ~1.0%
Reference Standard Required? YesYesNo
Analysis Time 15-20 min8-12 min< 5 min

Visualizing the Separation Mechanism

The diagram below illustrates why Phenyl-Hexyl phases succeed where C18 fails. While C18 only interacts with the hydrophobic alkyl chain, the Phenyl-Hexyl phase adds a secondary interaction specific to the aromatic heterocycle.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_phenyl Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Thiazole_A Thiazole Isomer A C18_Ligand->Thiazole_A Van der Waals (Identical Strength) Thiazole_B Thiazole Isomer B C18_Ligand->Thiazole_B Van der Waals (Identical Strength) Result_C18 Result: Co-elution (One Peak) Thiazole_A->Result_C18 Thiazole_B->Result_C18 Phenyl_Ligand Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Thiazole_A2 Thiazole Isomer A (Planar Aromatic) Phenyl_Ligand->Thiazole_A2 Strong Pi-Pi Stacking Thiazole_B2 Thiazole Isomer B (Non-Planar Imino) Phenyl_Ligand->Thiazole_B2 Weak Interaction Result_Phenyl Result: Separation (Two Peaks) Thiazole_A2->Result_Phenyl Thiazole_B2->Result_Phenyl

Caption: C18 relies solely on hydrophobicity, leading to co-elution. Phenyl-Hexyl exploits pi-pi stacking differences to resolve isomers.

Recommended Experimental Protocol

Objective: Assess the purity of a 2-aminothiazole derivative synthesized via Hantzsch condensation.

Sample Preparation
  • Solvent: Dissolve 5 mg of crude product in 10 mL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon can bind acidic impurities).

  • Concentration: Final concentration should be ~0.5 mg/mL.

HPLC Conditions (The "Specialist" Method)

This method uses a Phenyl-Hexyl column with a low pH buffer to suppress silanol interactions.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar thioamides)

    • 2-12 min: 5%

      
       95% B (Linear gradient)
      
    • 12-15 min: 95% B (Wash)

    • 15-18 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Temperature: 40°C (Improves mass transfer and peak shape).

System Suitability Criteria (Self-Validating)

To ensure the assay is trustworthy, the system must pass these checks before data acceptance:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main thiazole peak. (If
    
    
    , the column is aged or pH is too high).
  • Resolution (

    
    ):  If an isomer standard is available, 
    
    
    
    must be
    
    
    .

Decision Workflow for Purity Assessment

This flowchart guides the researcher on when to use HPLC vs. qNMR.

Workflow Start Synthesized Thiazole (Crude Solid) Goal What is the goal? Start->Goal Assay Run qNMR (Internal Std: Maleic Acid) Goal->Assay Quantify Yield/Content (No Standard Available) Purity Run RP-HPLC Goal->Purity Check Impurities (Need >98% Purity) Result Final Certificate of Analysis Assay->Result ColumnChoice Is the structure highly aromatic? Purity->ColumnChoice Select Column C18 C18 Column (Standard Check) ColumnChoice->C18 No / Simple Alkyl Phenyl Phenyl-Hexyl Column (High Resolution) ColumnChoice->Phenyl Yes / Regioisomers C18->Result Pass/Fail Phenyl->Result Pass/Fail

Caption: Decision matrix for selecting qNMR vs. HPLC and C18 vs. Phenyl-Hexyl based on analytical needs.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2026). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from [Link]

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

Sources

Absolute Structure Determination of Thiazole Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, thiazole rings are ubiquitous pharmacophores, present in therapeutics ranging from antiretrovirals (e.g., Ritonavir) to kinase inhibitors (e.g., Dasatinib). However, confirming the absolute configuration (AC) of chiral thiazole intermediates remains a critical bottleneck.

While NMR and Vibrational Circular Dichroism (VCD) offer solution-phase alternatives, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for unequivocal AC assignment. This guide focuses on the specific advantage of thiazole chemistry: the presence of Sulfur . Unlike pure C/H/O/N compounds that often require heavy-atom derivatization, the sulfur atom in thiazoles provides sufficient anomalous scattering (


) when irradiated with Copper (Cu) K

radiation to determine absolute structure directly.

This guide compares SCXRD against its primary alternatives and provides a field-validated protocol for leveraging sulfur anomalous scattering to achieve definitive AC assignment without derivatization.

Part 1: The Thiazole Advantage in Crystallography

The determination of absolute structure by X-ray diffraction relies on the breakdown of Friedel's Law (


) caused by resonant (anomalous) scattering.

For "light atom" organic molecules (C, H, N, O), the anomalous scattering signal is negligible using standard Molybdenum (Mo) radiation. Historically, this forced chemists to derivatize samples with bromine or chlorine (e.g., Mosher salts) to introduce a heavy scatterer.

Thiazoles are the exception. The sulfur atom (Z=16) sits in a "sweet spot." While too light for strong anomalous signal with Mo radiation, it exhibits a distinct anomalous scattering contribution (


) when exposed to softer Cu K

radiation
(

Å).
  • 
     of Sulfur (Cu K
    
    
    
    ):
    ~0.56
    
    
  • 
     of Carbon (Cu K
    
    
    
    ):
    ~0.009
    
    

Implication: If you can grow a crystal of your chiral thiazole, you can likely determine its absolute configuration directly from the native crystal, saving weeks of derivatization chemistry.

Part 2: Comparative Analysis of Methods

While SCXRD is the focus, it is not always the first choice if crystallization fails. The following table objectively compares SCXRD against VCD and NMR methods for thiazole analysis.

Table 1: Comparative Matrix for Absolute Configuration
FeatureSCXRD (Cu K

)
VCD (Vibrational CD) NMR (Chiral Solvating Agents)
Primary Mechanism Anomalous scattering of Sulfur (Bijvoet differences)Comparison of experimental IR chirality vs. DFT calculationsChemical shift anisotropy via diastereomeric interactions
Sample State Solid (Single Crystal) Solution (Liquid)Solution (Liquid)
Destructive? Non-destructiveNon-destructiveNon-destructive (usually)
Confidence Level Absolute (100%) - Direct observationHigh (>95%) - Model dependentMedium-High - Dependent on

magnitude
Throughput Low (Crystal growth is rate-limiting)Medium (Data + Calculation time)High (Rapid data collection)
Thiazole Specifics Excellent: Sulfur provides internal heavy atom.Good: Thiazole ring modes are distinct in IR.Variable: Requires functional group for CSA binding.
Regulatory Status Gold Standard (FDA/EMA preferred)Accepted with rigorous validationAccepted as supporting data
Decision Framework

The following workflow illustrates the logical selection process for determining the AC of a thiazole product.

MethodSelection Start Start: Chiral Thiazole Sample CrystalCheck Is the sample crystalline? Start->CrystalCheck SCXRD SCXRD (Cu Source) CrystalCheck->SCXRD Yes (Preferred) SolubilityCheck Soluble in non-polar solvent? CrystalCheck->SolubilityCheck No (Amorphous/Oil) FlackCheck Flack Parameter < 0.1? SCXRD->FlackCheck Refinement Success Definitive AC Assignment FlackCheck->Success Yes FlackCheck->SolubilityCheck No (Poor Data) VCD VCD Spectroscopy (+ DFT Calculation) SolubilityCheck->VCD Yes (high conc) NMR NMR w/ Mosher/CSA SolubilityCheck->NMR No / Low conc VCD->Success High Similarity Score NMR->Success Distinct Shift

Figure 1: Decision tree for selecting the optimal absolute configuration method. Note that SCXRD is the primary path if crystallinity is achievable.

Part 3: Technical Protocol – The "Sulfur-SAD" Approach

As a Senior Scientist, I emphasize that standard "high-throughput" X-ray protocols often fail for light-atom absolute structure. The anomalous signal from sulfur is weak.[1] To resolve it, you must maximize redundancy (multiplicity) to improve the signal-to-noise ratio of the Bijvoet differences.

Phase 1: Crystal Engineering
  • Goal: Obtain a single crystal >0.1 mm in at least two dimensions.

  • Thiazole Tip: Thiazoles often crystallize well from slow evaporation of Ethyl Acetate/Heptane mixtures. Avoid chlorinated solvents if possible, as disorder in solvent molecules can obscure the weak sulfur signal.

Phase 2: Data Collection (The Critical Step)
  • Source: Copper (Cu) Microfocus or Rotating Anode is mandatory. Do not use Molybdenum (Mo) sources; the signal from Sulfur will be virtually non-existent.

  • Temperature: Collect at 100 K (Cryogenic). This reduces thermal motion (atomic displacement parameters), thereby enhancing high-angle diffraction intensity where the anomalous signal is often better resolved relative to noise.

  • Strategy - High Redundancy:

    • Standard strategy: 180° omega scan.

    • Required Strategy: Collect a full sphere or at least 360° of data.

    • Target Multiplicity: > 6x (ideally > 10x). You need to measure the same reflection and its Friedel mate multiple times to statistically validate the small intensity difference.

    • Resolution: Aim for < 0.80 Å.

Phase 3: Data Processing & Refinement
  • Friedel Pairs: Ensure your integration software (e.g., SAINT, CrysAlisPro) is set to keep Friedel pairs separate (do not merge

    
     and 
    
    
    
    ).
  • Refinement Software: SHELXL or OLEX2.

  • Parameter: Refine the Flack Parameter (x) .

    • Modern Alternative: Use Parsons' quotient method (P2/P3) or the Hooft parameter (y) , which are often more robust for light-atom structures than the classical Flack parameter.

Workflow Visualization

SCXRD_Workflow Sample Thiazole Crystal DataCol Data Collection (Cu Kα, 100K, Mult > 10) Sample->DataCol Integration Integration (Keep Friedel Pairs) DataCol->Integration Raw Frames Refinement Refinement (SHELXL / OLEX2) Integration->Refinement HKL File Validation Check Flack/Hooft Parameter Refinement->Validation Model

Figure 2: Specialized X-ray diffraction workflow for light-atom (Sulfur) absolute structure determination.

Part 4: Data Interpretation & Validation

The output of your refinement is a probability metric. Do not simply report "It is S-configuration." You must report the statistical certainty.

The Flack Parameter ( )

The Flack parameter quantifies the fraction of the crystal that is the "inverted" structure.



  • 
     (with 
    
    
    
    ):
    The model is correct. Absolute structure is confirmed.[2][3][4]
  • 
     (with 
    
    
    
    ):
    The model is inverted. Invert your coordinates and refine again; the structure is the opposite enantiomer.
  • 
    :  The crystal is a racemic twin (contains both enantiomers) or the space group is incorrect (centrosymmetric).
    
  • 
    :  The data is too weak (insufficient anomalous signal). The experiment is inconclusive for absolute structure.
    

Senior Scientist Note: For thiazoles with Cu radiation, you should routinely achieve a standard uncertainty (


) of 0.01 – 0.03 . If 

, check your data multiplicity or crystal quality.
Self-Validating the Result

To ensure trustworthiness (Trustworthiness in E-E-A-T):

  • Check the R1 value: It should be < 5% for a high-quality small molecule structure.

  • Verify Chirality at Known Centers: If your molecule has a known chiral center (e.g., from a starting material of known purity), the X-ray result must match it. If it doesn't, you have either a chemical reaction inversion or a data processing error.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2][5][6] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.

  • FDA Guidance for Industry. (2016). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[7][8] Chemical Reviews, 103(2), 673-712.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and bioactive compounds.[1] Its prevalence drives a continuous demand for efficient and economical synthetic routes. This guide provides an in-depth comparison of the cost-effectiveness of various synthetic pathways to substituted thiazoles, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific needs. We will dissect the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside a modern copper-catalyzed approach and a microwave-assisted Hantzsch variation, evaluating them on the crucial metrics of starting material cost, reaction efficiency, and operational complexity.

The Enduring Relevance of Classical Thiazole Syntheses

For over a century, a few key name reactions have dominated the landscape of thiazole synthesis. While often criticized for harsh conditions or limited yields, their enduring use is a testament to their reliability and the accessibility of their starting materials.[2][3]

The Hantzsch Thiazole Synthesis: The Workhorse

The Hantzsch synthesis, first described in 1887, remains one of the most widely employed methods for thiazole ring formation.[4] It involves the condensation of an α-haloketone with a thioamide.

Mechanism and Rationale: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, an SN2 reaction that forms a key intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration yields the aromatic thiazole ring. The choice of an α-haloketone is critical; α-bromoketones are often preferred due to their higher reactivity compared to α-chloroketones. The thioamide component offers a versatile entry point for introducing substituents at the 2-position of the thiazole ring. While the classical approach often requires prolonged heating, modern variations have significantly improved its efficiency.

Logical Relationship: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product alpha_haloketone α-Haloketone sn2_attack SN2 Attack (S on α-C) alpha_haloketone->sn2_attack thioamide Thioamide thioamide->sn2_attack cyclization Intramolecular Cyclization (N on C=O) sn2_attack->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration thiazole Substituted Thiazole dehydration->thiazole Cook_Heilbron_Workflow start Start reactants Combine α-Aminonitrile and Carbon Disulfide in a suitable solvent (e.g., ethanol or DMF) start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction Progress by TLC stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Recrystallization or Column Chromatography workup->purify product 5-Amino-2-mercaptothiazole purify->product

Caption: A generalized experimental workflow for the Cook-Heilbron synthesis.

The Gabriel Synthesis: A High-Temperature Route

The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a thionating agent, classically phosphorus pentasulfide (P₄S₁₀).

Mechanism and Rationale: This method involves the conversion of the amide and ketone carbonyl groups into thioamides and thioketones, respectively, by the thionating agent. The subsequent intramolecular cyclization and dehydration yield the thiazole ring. The high temperatures typically required are a significant drawback, along with the often harsh nature of phosphorus pentasulfide. Modern variations often employ milder thionating agents like Lawesson's reagent.

Modern Alternatives: Seeking Efficiency and Sustainability

In recent years, the drive for greener, more efficient, and cost-effective chemical processes has led to the development of novel thiazole syntheses. These methods often offer significant advantages over their classical counterparts.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. [3][5][6] Rationale: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This localized and efficient heating minimizes the formation of byproducts that can occur with prolonged conventional heating.

Copper-Catalyzed Synthesis from Oximes

A notable modern approach involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. This method provides access to a wide range of substituted thiazoles under mild, redox-neutral conditions.

Mechanism and Rationale: This reaction proceeds through a cascade of copper-catalyzed bond formations and cleavages. The use of a relatively inexpensive and abundant copper catalyst makes this an economically attractive alternative. The reaction's operational simplicity and good functional group tolerance further enhance its appeal for library synthesis and drug discovery applications.

Cost-Effectiveness Comparison: A Quantitative Analysis

To provide a tangible comparison of these synthetic pathways, we have compiled a cost analysis based on representative starting materials and typical reaction conditions. Prices are based on currently available data from bulk chemical suppliers and are subject to change.

Table 1: Starting Material Cost Comparison

Synthetic PathwayKey Starting MaterialsRepresentative Price (USD/mol)
Hantzsch Synthesis 2-Bromoacetophenone~$350
Thioacetamide~$3075
Cook-Heilbron Synthesis Aminoacetonitrile hydrochloride~$540
Carbon Disulfide~$10
Gabriel Synthesis N-Acetylglycine ethyl ester (proxy)~$345 (for 5mg)
Phosphorus Pentasulfide (P₄S₁₀)~$700
Lawesson's Reagent~$730
Copper-Catalyzed Synthesis Oxime (e.g., Acetophenone oxime)Varies by substrate
Potassium Thiocyanate~$50
Copper(I) Iodide~$160
1,10-Phenanthroline~$1125
Di-tert-butyl dicarbonate (Boc₂O)~$260

Table 2: Performance Comparison of Synthetic Pathways

Synthetic PathwayTypical YieldReaction TimeReaction TemperatureKey AdvantagesKey Disadvantages
Hantzsch (Conventional) 60-90%2-24 hoursRefluxReadily available starting materials, reliable.Long reaction times, sometimes harsh conditions.
Hantzsch (Microwave) 85-95% [3]15-30 minutes [3]90-120 °C [3]Rapid, high yields, clean reactions.Requires specialized equipment.
Cook-Heilbron Good to excellent1-4 hoursRoom TemperatureMild conditions, direct access to 5-aminothiazoles.Limited to 5-aminothiazole derivatives.
Gabriel Moderate to good2-8 hoursHigh (e.g., 170 °C) [7]Access to 2,5-disubstituted thiazoles.Harsh conditions, high energy consumption.
Copper-Catalyzed Good to excellent12-24 hours60-80 °CMild conditions, broad substrate scope.Catalyst cost, ligand sensitivity.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
  • In a microwave process vial, combine 2-bromoacetophenone (1.0 mmol), thiourea (1.2 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the desired 2-amino-4-phenylthiazole.

Protocol 2: Copper-Catalyzed Synthesis of a Substituted Thiazole
  • To a screw-capped vial, add the oxime (0.5 mmol), potassium thiocyanate (1.5 mmol), copper(I) iodide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and di-tert-butyl dicarbonate (1.0 mmol).

  • Add 1,2-dichloroethane (2 mL) as the solvent.

  • Seal the vial and stir the mixture at 80 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the substituted thiazole.

Conclusion and Recommendations

The choice of a synthetic pathway for substituted thiazoles is a multifaceted decision that balances cost, efficiency, and the desired substitution pattern.

  • For large-scale, cost-driven synthesis of simple thiazoles where starting material availability is paramount, the classical Hantzsch synthesis remains a viable, albeit less elegant, option.

  • The microwave-assisted Hantzsch synthesis offers a significant improvement in terms of speed and yield, making it an excellent choice for rapid library synthesis and process optimization in a research setting.

  • The Cook-Heilbron synthesis is the go-to method for the direct and efficient preparation of 5-aminothiazoles under mild conditions.

  • The Gabriel synthesis , particularly with modern thionating agents, can be useful for specific 2,5-disubstituted thiazoles , but its high energy requirements and the cost of reagents should be carefully considered.

  • Modern copper-catalyzed methods represent the cutting edge of thiazole synthesis, offering mild conditions and broad substrate scope. While the initial investment in catalysts and ligands may be higher, the potential for discovering novel structures and the milder conditions can be highly advantageous in a drug discovery context.

Ultimately, the most cost-effective pathway is not a one-size-fits-all answer. By understanding the underlying chemistry and carefully considering the economic and practical factors outlined in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • BenchChem. (2025). A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & El-Eswed, B. I. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(40), 5434-5437.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). RASĀYAN Journal of Chemistry, 15(1).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1646.
  • Hantzsch thiazole synthesis. In Wikipedia. Retrieved from [Link]

  • Mukhrish, Y. (2021).
  • Carl ROTH. (n.d.). Thioacetamide. Retrieved from [Link]

  • IndiaMART. (n.d.). Carbon Disulfide. Retrieved from [Link]

  • Borcea, A. M., et al. (2021).
  • Cenmed. (n.d.). Lawesson's reagent (1KG). Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). Copper(I) iodide, 98%, Certified® 25g. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,10-Phenanthroline hydrochloride monohydrate, 5 g. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a brominated heterocyclic compound that must be handled as a hazardous substance. Based on available data, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Core Chemical Properties and Hazards
PropertyValue/InformationSource
CAS Number 1559060-02-4[1][2]
Molecular Formula C₅H₇Br₂NS[1]
Appearance Solid[2]
Known Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3]
Incompatibilities Strong bases, amines, ozone, oxidizing agents, and many organic compounds. Reacts with metals to release flammable hydrogen gas.[4]

Disposal Decision Workflow

The proper disposal of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is contingent on its form (e.g., pure substance, in solution, contaminated materials) and the quantity to be disposed of. The following workflow provides a logical progression for making disposal decisions.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Start Waste Generation: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide Assess_Form Assess Waste Form: - Unused Reagent - Contaminated PPE/Debris - Solution Start->Assess_Form Characterize Characterize as Hazardous Waste (Based on Irritant Properties) Assess_Form->Characterize Segregate Segregate as Halogenated Organic Waste Characterize->Segregate Containerize Place in a designated, compatible, and sealed container Segregate->Containerize Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Containerize->Label Store Store in a designated Satellite Accumulation Area (SAA) Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor for Pickup Store->Contact_EHS End Proper Disposal via Licensed Contractor Contact_EHS->End

Caption: Disposal workflow for 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide.

Step-by-Step Disposal Protocols

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[6][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3]

    • Place the swept material into a designated hazardous waste container.

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spread of the spill.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal of Unused or Waste 2-Bromo-4,5-dimethyl-1,3-thiazole Hydrobromide

Unused, expired, or off-specification 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide must be disposed of as hazardous waste.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed, and compatible container.[3]

    • Ensure the container is in good condition and will not leak.

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste."

    • Clearly write the full chemical name: "2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide" and its CAS number: "1559060-02-4".

    • Affix appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials.[4]

    • The storage area should be cool, dry, and well-ventilated.[3]

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7] Disposal will likely involve incineration at a permitted hazardous waste facility.

Disposal of Contaminated Materials

Any materials that come into contact with 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container immediately after use.

  • Containerization and Labeling: Follow the same containerization and labeling procedures as for the pure chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed contractor.

Regulatory Considerations

The disposal of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific chemical is not explicitly on the P or U lists of hazardous wastes, it would be classified as a hazardous waste based on its characteristics, particularly its irritant properties which indicate toxicity.[8][9][10] It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.

References

  • Hydro-X. (2016, May 2). Safety data sheet. Retrieved from [Link]

  • Durobrom. (2015, July 6). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

  • AP Tech Group. (2025, September 12). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • Royal Society of Chemistry. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). Hazardous Waste: EPA P-List Chemicals. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Operational Safety & Handling Protocol: 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Compound Class: Halogenated Heteroaromatic Salt Primary Risk Driver: Hydrolysis of the Hydrobromide (HBr) counter-ion.

As a Senior Application Scientist, I must clarify that the safety profile of 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is not defined solely by its organic thiazole backbone, but critically by its salt form. While the parent thiazole presents risks of flammability and acute toxicity, the hydrobromide salt introduces a specific hazard: moisture-activated corrosivity .

Upon contact with mucous membranes (eyes, respiratory tract) or perspiration, the salt hydrolyzes to release hydrobromic acid. Therefore, standard "organic solvent" PPE is insufficient; protocols must account for corrosive dust control .

Personal Protective Equipment (PPE) Architecture

The following PPE configuration is non-negotiable for handling this compound in quantities exceeding 10 mg.

Hand Protection: The Double-Barrier System

Nitrile is the material of choice, but thickness and layering are critical due to the permeation potential of the organic thiazole moiety and the corrosive nature of HBr.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as the final biological barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).

    • Why: Thiazoles can permeate thin nitrile. The outer layer absorbs the mechanical stress and initial chemical insult.

    • Protocol: Inspect outer gloves for yellowing or hardening (signs of acid degradation) every 30 minutes of active handling.

  • Prohibited Materials: Latex (poor resistance to halogenated organics), Vinyl (insufficient durability).

Ocular & Respiratory Defense

Safety glasses are inadequate for this solid. The fine crystalline dust generated during weighing behaves like an acidic gas once inhaled or dissolved in eye moisture.

  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Logic: You must seal the ocular cavity against dust entry. Standard glasses allow airflow that carries dust into the eye, causing immediate acid burns.

  • Respiratory:

    • Standard Operation: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Outside Hood (Emergency/Spill): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Acid Gas) cartridges (e.g., 3M 60923). A simple N95 offers no protection against the acidic vapors released if the dust contacts humidity.

PPE Specification Summary
Protection ZoneRecommended EquipmentCritical SpecificationRisk Mitigation
Hands Double Nitrile Inner: 4 mil Outer: >5 mil (Long Cuff)Prevents acid burns & organic permeation.
Eyes Splash Goggles ANSI Z87.1 (Indirect Vent)Prevents hydrolysis of dust in tear ducts.
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt if reaction exotherms.
Respiratory Engineering Control Fume Hood (Sash at 18")Primary containment of corrosive dusts.

Operational Workflow: Weighing & Solubilization

This protocol minimizes static discharge (which scatters dust) and exposure.

Step 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Thiazole salts are often fluffy and prone to static cling.

  • Solvent Selection: Pre-measure the solvent (e.g., Methanol, DMSO) before opening the solid reagent.

Step 2: Transfer & Weighing
  • Open the vial only inside the fume hood.

  • Do not use a metal spatula if the humidity is high (corrosion risk). Use a disposable antistatic polypropylene spatula.

  • The "Tare-Boat" Technique:

    • Tare the weigh boat.

    • Add reagent.

    • Immediately cover the weigh boat with a larger weigh boat or parafilm before removing it from the hood to the balance (if the balance is external). Ideally, use a balance inside a hood.

Step 3: Solubilization (The Danger Zone)

Dissolving HBr salts can be mildly exothermic.

  • Add the solid to the solvent, not vice versa (to prevent splashing concentrated slurry).

  • Ventilation: Keep the vessel open in the hood for 30 seconds after addition to allow any initial acid fumes to clear before capping.

Emergency Response & Waste Disposal

Spill Response Logic

If the solid is spilled, do not sweep dry. This creates an inhalable dust cloud.

  • Evacuate: Clear the immediate area of personnel not wearing PPE.

  • Isolate: Mark the zone.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated Acid Neutralizer. Wait for bubbling (CO₂ release) to cease.

  • Collect: Absorb the neutralized slurry with vermiculite/sand.

  • Clean: Wipe surface with 70% Ethanol, then water.

Waste Disposal Streams

This compound is a Halogenated Organic .

  • Solid Waste: Label as "Hazardous Waste - Toxic/Corrosive Solid (Thiazole HBr salt)."

  • Liquid Waste: Dispose in Halogenated Organic Solvent waste streams.

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases without neutralization, as this may generate heat or bromine gas [1, 2].

Visualized Decision Logic

The following diagram outlines the decision-making process for handling this compound, prioritizing engineering controls over PPE alone.

HandlingProtocol Start Start: Handling 2-Bromo-4,5-dimethyl- 1,3-thiazole hydrobromide StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solubilized (Liquid) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Solution->HoodCheck NoHood STOP WORK Respiratory Protection Required (Full Face + Acid/Organic Cartridge) HoodCheck->NoHood No YesHood Proceed in Hood (Sash < 18 inches) HoodCheck->YesHood Yes PPE_Solid PPE: Double Nitrile + Goggles Avoid Static YesHood->PPE_Solid If Solid PPE_Liquid PPE: Single Nitrile (Change <30m) Splash Guard YesHood->PPE_Liquid If Liquid Spill Spill Event? PPE_Solid->Spill PPE_Liquid->Spill Neutralize Cover with NaHCO3 (Neutralize Acid) Spill->Neutralize Yes Disposal Disposal: Halogenated Waste Stream Spill->Disposal No (Routine) Neutralize->Disposal

Caption: Operational logic flow for handling thiazole hydrobromide salts, emphasizing the critical requirement for fume hood containment and acid neutralization during spills.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Thiazole. Retrieved from

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2-Bromoethylamine hydrobromide (Analogous Salt Handling). Retrieved from

  • UPenn EHRS. (2023). Nitrile Glove Chemical Compatibility Guide. Retrieved from

  • ICL Industrial Products. (2020). Hydrobromic Acid Safety Handbook. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.